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Core Science & Biosynthesis

Foundational

Advanced Synthetic and Structural Profiling of 3-Cyclopentyl-1-methyl-4-nitro-1H-pyrazol-5-amine in Kinase Inhibitor Development

Executive Summary In the landscape of modern drug discovery, the architectural precision of chemical building blocks dictates the success of downstream pharmacophores. 3-Cyclopentyl-1-methyl-4-nitro-1H-pyrazol-5-amine (C...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, the architectural precision of chemical building blocks dictates the success of downstream pharmacophores. 3-Cyclopentyl-1-methyl-4-nitro-1H-pyrazol-5-amine (CAS: 1710854-26-4) is a highly privileged, niche intermediate. It serves as the foundational precursor for the synthesis of 3-cyclopentyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine derivatives—a scaffold renowned for its ATP-competitive binding in kinase targets such as LRRK2, RET, and BTK.

This technical guide deconstructs the physicochemical properties of this intermediate, details the causality behind its structural features, and provides self-validating experimental protocols for its transformation.

Structural Rationale and Physicochemical Profiling

Before deploying a building block in a synthetic campaign, one must understand the causality of its structural features. The pyrazole core of this molecule is heavily decorated to pre-organize it for target binding, a strategy widely documented in the synthesis of antiproliferative agents ()[1].

  • N1-Methylation : Locks the pyrazole into a single tautomer. This eliminates tautomeric ambiguity during synthesis and ensures consistent Structure-Activity Relationships (SAR) in biological assays.

  • C3-Cyclopentyl Group : Provides optimal lipophilic bulk. In ATP-competitive kinase inhibitors, this moiety is perfectly sized to project into the hydrophobic pocket adjacent to the gatekeeper residue, enhancing selectivity over smaller (e.g., cyclopropyl) or larger (e.g., cyclohexyl) substituents.

  • C4-Nitro / C5-Amine Push-Pull System : The strongly electron-withdrawing nitro group reduces the basicity and nucleophilicity of the adjacent amine. This stability is crucial for handling but requires specific catalytic conditions for downstream reduction.

Table 1: Physicochemical and Structural Data
PropertyValue
Chemical Name 3-Cyclopentyl-1-methyl-4-nitro-1H-pyrazol-5-amine
CAS Registry Number 1710854-26-4
Molecular Formula C9H14N4O2
Molecular Weight 210.23 g/mol
SMILES String NC1=C(=O)C(C2CCCC2)=NN1C
Hydrogen Bond Donors 1 (Amine -NH2)
Hydrogen Bond Acceptors 4 (Nitro O, Pyrazole N)
Topological Polar Surface Area ~89.6 Ų

(Data corroborated via commercial supplier databases for related analogs )[2].

Mechanistic Pathway to the Pyrazolo[3,4-d]pyrimidine Scaffold

The primary synthetic utility of 3-cyclopentyl-1-methyl-4-nitro-1H-pyrazol-5-amine lies in its conversion to a pyrazolo[3,4-d]pyrimidine derivative. This is a rigorous two-step sequence: catalytic hydrogenation of the nitro group followed by thermal cyclocondensation of the resulting diamine.

G A 3-Cyclopentyl-1-methyl- 4-nitro-1H-pyrazol-5-amine B Catalytic Reduction (H2, Pd/C, EtOH) A->B C 3-Cyclopentyl-1-methyl- 1H-pyrazole-4,5-diamine B->C Nitro to Amine D Cyclocondensation (Formamide, 180°C) C->D E 3-Cyclopentyl-1-methyl-1H- pyrazolo[3,4-d]pyrimidine D->E Ring Formation

Synthetic workflow from the nitro-pyrazole intermediate to the pyrazolo[3,4-d]pyrimidine core.

Experimental Protocols: A Self-Validating System

In process chemistry, a protocol must be self-validating —meaning the reaction inherently provides measurable, real-time feedback on its progress and completion, minimizing the risk of downstream failures.

Protocol 1: Catalytic Reduction of the C4-Nitro Group

Objective : Synthesize 3-cyclopentyl-1-methyl-1H-pyrazole-4,5-diamine. Causality & Choice of Reagents : Dissolving metal reductions (e.g., Fe/HCl) are avoided here because harsh acidic conditions complicate the isolation of the highly polar, oxidation-sensitive diamine. Catalytic hydrogenation over Palladium on Carbon (Pd/C) in a protic solvent (ethanol) is utilized, a standard established for similar pyrazole-4,5-diamines ()[3]. The protic solvent stabilizes the polar transition states of the nitro reduction, while the H2 uptake provides a quantitative metric for reaction completion.

Step-by-Step Methodology :

  • Preparation : In a rigorously purged (N2) Parr hydrogenation flask, dissolve 10.0 g (47.5 mmol) of 3-cyclopentyl-1-methyl-4-nitro-1H-pyrazol-5-amine in 150 mL of anhydrous ethanol.

  • Catalyst Addition : Carefully add 1.0 g of 10% Pd/C (50% wet to prevent ignition).

  • Hydrogenation : Evacuate the flask and backfill with H2 gas three times. Pressurize to 3 atm (approx. 45 psi) and agitate at 25°C.

  • Self-Validation Checkpoint : Monitor the pressure drop. The reaction is complete when H2 uptake completely ceases (typically 4-6 hours, consuming exactly 3 equivalents of H2).

  • Isolation : Filter the mixture through a pad of Celite under an inert atmosphere to remove the catalyst. Evaporate the filtrate in vacuo at <40°C to yield the diamine as an off-white solid. Critical Note: Use immediately in Protocol 2 to prevent oxidative degradation of the electron-rich diamine.

Protocol 2: Thermal Cyclocondensation

Objective : Synthesize the 3-cyclopentyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine core. Causality & Choice of Reagents : The newly formed C4-amine is sterically hindered and electronically deactivated by the pyrazole ring. Standard amide coupling fails. Formamide acts as both a high-boiling solvent and an electrophilic one-carbon donor. The extreme temperature (180°C) is thermodynamically required to overcome the activation energy barrier for the initial nucleophilic attack and subsequent dehydration.

Step-by-Step Methodology :

  • Reaction Setup : Suspend the crude diamine (approx. 45 mmol) from Protocol 1 in 50 mL of neat formamide in a round-bottom flask equipped with a reflux condenser.

  • Thermal Activation : Heat the mixture to 180°C under an N2 atmosphere for 12 hours.

  • Self-Validation Checkpoint : Monitor via LC-MS. The disappearance of the diamine mass (m/z 181.1) and the appearance of the cyclized product mass (m/z 219.1) confirms complete ring closure.

  • Workup : Cool the mixture to room temperature and pour into 200 mL of ice water. The pyrazolo[3,4-d]pyrimidine product will precipitate.

  • Purification : Filter the precipitate, wash with cold water and diethyl ether, and dry under high vacuum.

Application in Drug Development: Kinase Targeting

Once the pyrazolo[3,4-d]pyrimidine core is synthesized, it serves as a highly effective ATP-competitive hinge binder. The scaffold mimics the adenine ring of ATP.

KinaseBinding cluster_inhibitor Inhibitor Scaffold cluster_kinase Kinase ATP Pocket Core Pyrazolo[3,4-d]pyrimidine Core Hinge Hinge Region (Backbone Amides) Core->Hinge Hydrogen Bonding C3 C3-Cyclopentyl Group Hydrophobic Hydrophobic Pocket (Gatekeeper adjacent) C3->Hydrophobic Steric/Hydrophobic Fit N1 N1-Methyl Group Solvent Solvent-Exposed Region N1->Solvent Orientation

Pharmacophore binding model of the pyrazolo[3,4-d]pyrimidine scaffold in a kinase ATP pocket.

The N1-methyl group projects toward the solvent-exposed region, allowing for the addition of solubilizing groups if functionalized later, while the C3-cyclopentyl group is perfectly oriented to fill the hydrophobic pocket II. This is a critical interaction for inhibiting kinases such as RET and LRRK2, which are implicated in oncology and viral pathogenesis, including recent computational studies on SARS-CoV-2 3CLP inhibitors ()[4].

References

  • Syntheses and Cell-Based Phenotypic Screen of Novel 7-Amino pyrido[2,3-d]pyrimidine-6-carbonitrile Derivatives Source: National Institutes of Health (PMC) URL:[Link]

  • COMPOUNDS FOR THE TREATMENT OF COVID-19 - European Patent Office - EP 3875078 A1 Source: Google Patents URL

Sources

Exploratory

Pharmacological Profiling and Biological Activity of 4-Nitro-Pyrazole Derivatives: A Technical Guide

Executive Summary The 4-nitro-pyrazole scaffold has emerged as a privileged structure in modern medicinal chemistry and drug development. By integrating the hydrogen-bonding capacity of the pyrazole heterocycle with the...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 4-nitro-pyrazole scaffold has emerged as a privileged structure in modern medicinal chemistry and drug development. By integrating the hydrogen-bonding capacity of the pyrazole heterocycle with the electron-withdrawing and redox-active properties of the nitro group, researchers have developed a vast array of derivatives exhibiting potent antimicrobial, anticancer, and anti-inflammatory activities[1]. This technical guide explores the mechanistic rationale behind their biological efficacy and provides standardized, self-validating protocols for evaluating their pharmacological profiles.

Structural Rationale and Mechanistic Paradigms

To understand the biological activity of 4-nitro-pyrazole derivatives, one must deconstruct the causality of their molecular architecture:

  • The Pyrazole Core (Target Affinity): The five-membered pyrazole ring contains both a pyridine-like nitrogen (hydrogen bond acceptor) and a pyrrole-like nitrogen (hydrogen bond donor). This dual nature allows for high-affinity, sequence-specific interactions with biological targets, such as the ATP-binding pockets of kinases or the minor groove of DNA[2].

  • The C4-Nitro Substitution (Redox Trigger): The nitro group (-NO₂) at the C4 position is highly electron-withdrawing, which stabilizes the pyrazolate anion. More importantly, it acts as a prodrug-like redox trigger. Within hypoxic tumor microenvironments or bacterial cells, the nitro group undergoes enzymatic reduction to generate highly reactive oxygen species (ROS), including superoxide and nitrous radicals, which induce lethal oxidative stress[3].

  • Synergism via Metal Coordination: Pyrazoles are excellent N-donor ligands. Complexation with transition metals (e.g., Cu(II)) significantly enhances their biological activity. According to Tweedy's chelation theory, metal coordination reduces the polarity of the metal ion by partially sharing its positive charge with the donor groups. This increases the overall lipophilicity of the complex, facilitating superior penetration through the lipid bilayers of bacterial cell walls[1],[3].

G N1 4-Nitropyrazole Derivative N2 Cellular Uptake (Lipid Bilayer Penetration) N1->N2 N3 Enzymatic Reduction (Bacterial Nitroreductases) N2->N3 Intracellular Localization N4 ROS Generation (Superoxide Radicals) N3->N4 Electron Transfer N5 DNA Cleavage & Protein Denaturation N4->N5 Oxidative Stress N6 Cell Death (Apoptosis/Necrosis) N5->N6

ROS-Mediated Antibacterial Pathway of 4-Nitropyrazole Derivatives.

Antimicrobial Efficacy and Evaluation Workflows

Derivatives such as halogenoaminopyrazoles and Schiff base chalcone-pyrazoles demonstrate broad-spectrum antibacterial activity[1],[4]. The presence of halogens (fluorine or chlorine) on phenyl rings attached to the pyrazole core further enhances lipophilicity and target binding[1].

Standardized Protocol: Broth Microdilution for MIC Determination

To ensure scientific integrity, the Minimum Inhibitory Concentration (MIC) must be determined using a self-validating system that eliminates subjective observational bias.

Causality & Rationale: MIC determination relies on serial dilution to identify the lowest concentration that completely inhibits visible growth. We utilize a spectrophotometric readout (OD600) rather than mere visual inspection to ensure quantitative reproducibility.

Step-by-Step Methodology:

  • Inoculum Preparation: Cultivate the target bacterial strain (e.g., B. subtilis or E. coli) in Mueller-Hinton Broth (MHB) at 37°C until it reaches the logarithmic growth phase (OD600 ≈ 0.08–0.1, equivalent to 0.5 MacFarland standard).

  • Compound Dilution: Dissolve the 4-nitro-pyrazole derivative in 100% DMSO to create a master stock. Perform two-fold serial dilutions in MHB across a 96-well microtiter plate. Critical Control: Ensure the final DMSO concentration in any well does not exceed 1% to prevent solvent-induced cytotoxicity.

  • Inoculation: Add 50 µL of the standardized bacterial suspension to each well containing 50 µL of the diluted compound.

  • Self-Validating Controls:

    • Vehicle Control: MHB + 1% DMSO + Bacteria (Validates that the solvent does not inhibit growth).

    • Positive Control: Standard antibiotic (e.g., Erythromycin or Levofloxacin) + Bacteria (Validates assay sensitivity)[1],[4].

    • Sterility Blank: MHB + Compound only (Used for background absorbance subtraction).

  • Incubation & Readout: Incubate the plate at 37°C for 18–24 hours. Measure the absorbance at 600 nm using a microplate reader. The MIC is the lowest concentration where the background-subtracted OD600 is ≤ 0.05.

Quantitative Antimicrobial Data
Compound ClassTarget StrainMIC ValueReference StandardSource
HalogenoaminopyrazoleBacillus subtilis0.007 – 0.062 µg/mLErythromycin[1]
HalogenoaminopyrazoleStaphylococcus aureus190 – 1560 µg/mLMetronidazole[1]
Schiff Base Chalcone PyrazoleEscherichia coli1.9 µMLevofloxacin[4]

Anticancer Efficacy and Evaluation Workflows

4-nitro-pyrazole derivatives exhibit potent cytotoxicity against various human carcinoma cell lines. For example, Schiff bases derived from chalcones and 5-hydrazino-1,3-dimethyl-4-nitropyrazole have shown superior toxicity compared to Tamoxifen against MCF-7 breast cancer cells[5]. The mechanism of action frequently involves nucleophilic attack at cellular targets, DNA minor groove binding, and kinase (e.g., CDK2, EGFR) inhibition[5],[2].

Standardized Protocol: High-Throughput MTT Cell Viability Assay

Causality & Rationale: The MTT assay relies on the reduction of the yellow tetrazolium dye (MTT) to insoluble purple formazan crystals by NAD(P)H-dependent cellular oxidoreductases. Because this biochemical conversion only occurs in metabolically active cells, the absorbance of the solubilized formazan is directly proportional to the number of viable cells, making it a robust proxy for compound cytotoxicity.

G S1 Cell Seeding S2 Compound Treatment S1->S2 S3 MTT Incubation S2->S3 S4 Formazan Solubilization S3->S4 S5 Absorbance Readout S4->S5 S6 IC50 Calculation S5->S6

Standardized Workflow for MTT Cell Viability Assay.

Step-by-Step Methodology:

  • Cell Seeding: Harvest exponential-phase cancer cells (e.g., MCF-7, HepG2) and seed them into a 96-well plate at a density of 5 × 10³ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell adherence.

  • Compound Treatment: Aspirate the old media. Treat the cells with varying concentrations of the 4-nitro-pyrazole derivatives (e.g., 1 to 100 µM) diluted in fresh media.

  • Self-Validating Controls:

    • Vehicle Control: Cells treated with 0.1% DMSO (Rules out solvent toxicity).

    • Positive Control: Cells treated with a known chemotherapeutic agent like Tamoxifen or Iressa (Validates assay dynamic range)[5],[2].

    • Cell-Free Blank: Media + Compound (Subtracts intrinsic compound absorbance).

  • MTT Incubation: After 48 hours of treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for exactly 4 hours at 37°C.

  • Formazan Solubilization: Carefully aspirate the media to avoid disturbing the formazan crystals at the bottom of the wells. Add 150 µL of 100% DMSO to each well and agitate on an orbital shaker for 10 minutes to fully solubilize the crystals.

  • Data Acquisition & Analysis: Read the optical density (OD) at 570 nm. Calculate the percentage of cell viability relative to the vehicle control. Use non-linear regression analysis (e.g., a four-parameter logistic curve) to determine the IC₅₀ value.

Quantitative Anticancer Data
Compound ClassCell LineIC₅₀ ValuePositive ControlSource
Chalcone-4-nitropyrazole (4b)MCF-7 (Breast Cancer)12.96 µMTamoxifen[5]
Pyrazole-3-carboxamide (pym-5)HCT116 (Colon Cancer)~9.34 µMIressa[2]
Chalcone-4-nitropyrazole (3h)HepG2 (Liver Cancer)1.80 µMN/A[4]

Sources

Foundational

Privileged Scaffold Engineering: Therapeutic Targeting via 3-Cyclopentyl-1-methyl-4-nitro-1H-pyrazol-5-amine Derivatives

Executive Summary & Chemical Rationale In modern targeted oncology and neuropharmacology, the discovery of highly selective kinase inhibitors relies heavily on the intelligent design of privileged molecular scaffolds. Th...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Rationale

In modern targeted oncology and neuropharmacology, the discovery of highly selective kinase inhibitors relies heavily on the intelligent design of privileged molecular scaffolds. The compound 3-Cyclopentyl-1-methyl-4-nitro-1H-pyrazol-5-amine (CAS: 1710854-26-4) is not a terminal therapeutic agent; rather, it is a highly functionalized, critical precursor. It serves as the foundational building block for synthesizing pyrazolo[3,4-d]pyrimidines , a class of potent ATP-competitive kinase inhibitors.

The structural causality behind this specific precursor is deliberate:

  • 1-Methyl Group: Directs the binding mode within the kinase hinge region, preventing alternative tautomerization and ensuring predictable hydrogen bonding.

  • 3-Cyclopentyl Group: Acts as a bulky, lipophilic moiety designed to occupy the hydrophobic pocket adjacent to the gatekeeper residue in specific kinases. This drives selectivity over planar aromatic systems.

  • 4-Nitro & 5-Amino Groups: Provide orthogonal reactivity handles. The reduction of the nitro group followed by cyclization yields the pyrimidine ring, creating an adenine bioisostere capable of deep ATP-pocket engagement.

Recent advances in pyrimidine-based drugs highlight their exceptional ability to interact with diverse targets by acting as bioisosteres for purines, thereby drastically improving the pharmacokinetic and pharmacodynamic profiles of the resulting drug candidates 1.

Scaffold Conversion: Experimental Workflow

To transform this inactive precursor into a bioactive kinase inhibitor core, a rigorous, self-validating two-step synthetic protocol is required.

ScaffoldConversion A Precursor: 3-Cyclopentyl-1-methyl- 4-nitro-1H-pyrazol-5-amine B Step 1: Reduction (Pd/C, H2) A->B Nitro to Amine C Intermediate: 4,5-Diamine B->C TLC Validation D Step 2: Cyclization (Formamide, 180°C) C->D Annulation E Bioactive Core: Pyrazolo[3,4-d]pyrimidine D->E LC-MS Validation

Fig 1: Step-by-step chemical conversion of the precursor into the bioactive kinase inhibitor core.
Protocol 1: Synthesis of the Pyrazolo[3,4-d]pyrimidine Core

Step 1: Catalytic Reduction of the Nitro Group

  • Causality: The 4-nitro group must be reduced to an amine to provide the necessary nucleophile for pyrimidine ring closure. Palladium on Carbon (Pd/C) with hydrogen gas is chosen because it selectively reduces the nitro group without cleaving the cyclopentyl ring.

  • Procedure:

    • Dissolve 3-Cyclopentyl-1-methyl-4-nitro-1H-pyrazol-5-amine (1.0 eq) in anhydrous ethanol (0.2 M).

    • Add 10% Pd/C (0.1 eq by weight). Purge the reaction vessel with N 2​ (3x), then H 2​ (3x).

    • Stir vigorously under an H 2​ atmosphere (1 atm) at 25°C for 4 hours.

  • Self-Validation Check: Monitor the reaction via Thin Layer Chromatography (TLC) using DCM:MeOH (9:1). The disappearance of the distinct yellow nitro-compound spot and the emergence of a highly polar, ninhydrin-positive spot confirms the quantitative formation of the 4,5-diamine intermediate. Filter through a Celite pad to halt the reaction and remove the catalyst.

Step 2: Pyrimidine Ring Annulation

  • Causality: Formamide acts as both the high-boiling solvent and the one-carbon donor (forming C6 of the purine isostere) required to close the pyrimidine ring. Heating to 180°C provides the thermodynamic activation energy for the double condensation.

  • Procedure:

    • Suspend the crude 4,5-diamine intermediate in excess formamide (10 volumes).

    • Heat the mixture to 180°C under reflux for 12 hours.

    • Cool the reaction to room temperature and precipitate the product by adding ice-cold distilled water dropwise.

  • Self-Validation Check: Isolate the precipitate and analyze via LC-MS. A mass shift corresponding to the loss of H 2​ O and the addition of the methine carbon strictly confirms the successful cyclization into the 3-cyclopentyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine core.

Primary Therapeutic Targets & Mechanistic Pathways

Once the pyrazolo[3,4-d]pyrimidine core is synthesized, the cyclopentyl substitution dictates its pharmacological destiny. These derivatives have shown profound efficacy across multiple oncological targets.

Target 1: Src Family Kinases (SFKs) in Oncology

SFKs represent highly appealing targets for cancer therapy due to their aberrant activation in numerous human cancers, controlling processes such as proliferation, angiogenesis, and migration. Pyrazolo[3,4-d]pyrimidine compounds have demonstrated a profound ability to enter the ATP binding site of SFKs (such as Fyn), reducing cell viability and inducing apoptosis in hematological malignancies like lymphoid and myeloid neoplasms 2. Furthermore, in solid tumors such as Glioblastoma Multiforme (GBM), specific pyrazolo[3,4-d]pyrimidine Src inhibitors (e.g., SI306) have been identified as lead clinical candidates capable of inducing apoptotic death in patient-derived invasive margin cells 3.

Target 2: Dual EGFR/VEGFR-2 Inhibition

Overcoming resistance mutations (such as EGFR T790M ) requires precise spatial occupation of the kinase active site. Derivatives of the pyrazolo[3,4-d]pyrimidine scaffold have been successfully designed as dual inhibitors of VEGFR-2 and EGFR T790M . The cyclopentyl/aliphatic tail effectively inhibits the allosteric hydrophobic pocket, yielding potent anticancer activities against A549 (lung) and HepG2 (liver) carcinoma cell lines 4.

Target 3: Overcoming Multidrug Resistance (MDR)

A novel therapeutic strategy involves using these tyrosine kinase inhibitors (TKIs) to combat the multidrug-resistant (MDR) phenotype. Pyrazolo[3,4-d]pyrimidine TKIs have been shown to directly suppress P-glycoprotein (P-gp)—an ATP-binding cassette transporter—by inhibiting its ATPase activity, thereby re-sensitizing resistant cancer cells to standard chemotherapeutics 5.

KinasePathway Receptor Receptor Tyrosine Kinase (EGFR / VEGFR-2) Src Src Family Kinases (SFKs) Receptor->Src Activation Downstream Downstream Signaling (PI3K/AKT, MAPK) Src->Downstream Phosphorylation Inhibitor Pyrazolo[3,4-d]pyrimidine Inhibitor Inhibitor->Receptor Dual Target Inhibition Inhibitor->Src ATP-Competitive Blockade Proliferation Tumor Proliferation & Survival Downstream->Proliferation Gene Expression

Fig 2: Mechanism of action for pyrazolo[3,4-d]pyrimidine inhibitors in oncogenic signaling pathways.

In Vitro Validation & Quantitative Data

To validate target engagement, biochemical assays must isolate the kinase activity from cellular variables.

Protocol 2: ADP-Glo™ Kinase Assay for Target Validation
  • Causality: Unlike legacy radiometric assays ( 33 P-ATP), the ADP-Glo assay measures the accumulation of ADP, providing a universal, safe, and highly sensitive luminescent readout directly proportional to kinase activity. This is critical for accurately determining the IC 50​ of ATP-competitive inhibitors like pyrazolo[3,4-d]pyrimidines.

  • Procedure:

    • Kinase Reaction: Incubate the purified target kinase (e.g., Src or EGFR) with the synthesized inhibitor (serial dilutions from 10 µM to 0.1 nM) in assay buffer (40 mM Tris-HCl, 20 mM MgCl 2​ , 0.1 mg/mL BSA, pH 7.4) for 15 minutes at room temperature to allow pre-binding.

    • ATP Addition: Initiate the reaction by adding ultra-pure ATP (at the predetermined Km​ for the specific kinase) and the appropriate peptide substrate. Incubate for 60 minutes at 25°C.

    • ADP-Glo Reagent: Add an equal volume of ADP-Glo™ Reagent to terminate the kinase reaction and completely deplete any unconsumed ATP. Incubate for 40 minutes.

    • Detection: Add the Kinase Detection Reagent to convert the generated ADP back to ATP, which subsequently drives a luciferase/luciferin reaction. Read luminescence on a microplate reader.

  • Self-Validation Check: The assay is considered internally validated only if the Z'-factor is >0.6, the no-enzyme control establishes a flat baseline, and a positive control (e.g., Osimertinib for EGFR or Staurosporine for broad-spectrum) yields an IC 50​ within half a log of established literature values.

Quantitative Efficacy Summary

The structural translation of the 3-cyclopentyl pyrazole precursor into mature inhibitors yields potent biochemical data. Below is a structured comparison of representative pyrazolo[3,4-d]pyrimidine derivatives against their primary targets:

Target Kinase / ProteinCompound Class / DerivativeRepresentative IC 50​ (µM)Primary Indication / Cell LineReference
Src Kinase (Fyn) 4c Pyrazolo[3,4-d]pyrimidine1.2 – 5.0Hematological Malignancies (Jurkat)2
Src Kinase (GBM) SI30612.5 (Cytotoxic conc.)Glioblastoma Multiforme[[3]]()
EGFR (T790M) Derivative 7c5.75Non-Small Cell Lung Cancer (A549)4
VEGFR-2 Derivative 8b6.20Hepatocellular Carcinoma (HepG2)[[4]]()
P-glycoprotein (P-gp) pro-Si306~10.0Multidrug Resistant Cancers5

Conclusion

The compound 3-Cyclopentyl-1-methyl-4-nitro-1H-pyrazol-5-amine is a master key in medicinal chemistry. By leveraging its highly specific substitution pattern, researchers can reliably synthesize pyrazolo[3,4-d]pyrimidine libraries. The cyclopentyl moiety ensures deep hydrophobic pocket engagement, allowing these derivatives to effectively target Src family kinases, overcome EGFR resistance mutations, and even disable P-glycoprotein efflux pumps. Mastery of this scaffold's conversion and validation protocols is essential for the next generation of targeted oncology therapeutics.

References

  • Title: A Pyrazolo[3,4-d]pyrimidine Compound Reduces Cell Viability and Induces Apoptosis in Different Hematological Malignancies Source: Frontiers in Oncology URL
  • Source: PubMed Central (PMC)
  • Source: PubMed Central (PMC)
  • Title: New Therapeutic Strategy for Overcoming Multidrug Resistance in Cancer Cells with Pyrazolo[3,4-d]pyrimidine Tyrosine Kinase Inhibitors Source: MDPI Cancers URL
  • Title: Recent Advances in Pyrimidine-Based Drugs Source: MDPI Pharmaceuticals URL

Sources

Exploratory

An In-depth Technical Guide to 3-Cyclopentyl-1-methyl-4-nitro-1H-pyrazol-5-amine: Synthesis, Derivatization, and Biological Evaluation

For Researchers, Scientists, and Drug Development Professionals Abstract The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous FDA-approved dr...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous FDA-approved drugs with a wide spectrum of biological activities. This guide provides a comprehensive technical overview of a novel pyrazole analog, 3-Cyclopentyl-1-methyl-4-nitro-1H-pyrazol-5-amine, and its derivatives. We will delve into rational design considerations, proposed synthetic pathways, and detailed protocols for derivatization and biological evaluation. This document serves as a foundational resource for researchers aiming to explore the therapeutic potential of this unique chemical entity.

Introduction: The Pyrazole Scaffold in Drug Discovery

Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms. Their unique physicochemical properties, including the ability to act as both hydrogen bond donors and acceptors, contribute to their favorable pharmacokinetic and pharmacodynamic profiles. The pyrazole ring is a versatile platform for chemical modification, allowing for the fine-tuning of steric, electronic, and lipophilic properties to optimize interactions with biological targets. This has led to the development of pyrazole-containing drugs with anti-inflammatory, anticancer, antiviral, and other therapeutic activities.

This guide focuses on the untapped potential of 3-Cyclopentyl-1-methyl-4-nitro-1H-pyrazol-5-amine, a novel scaffold designed to explore new chemical space and biological activities. The strategic incorporation of a cyclopentyl group at the C3 position, a methyl group at the N1 position, a nitro group at the C4 position, and an amine group at the C5 position offers a unique combination of features for potential therapeutic applications.

Core Scaffold: Synthesis of 3-Cyclopentyl-1-methyl-4-nitro-1H-pyrazol-5-amine

The synthesis of the core scaffold can be approached through a multi-step process, leveraging established pyrazole synthesis methodologies. The proposed synthetic route is based on the classical Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.

Proposed Synthetic Pathway

The synthesis commences with the acylation of cyclopentane to introduce the necessary carbon framework, followed by the formation of a β-ketoester. This intermediate is then cyclized with methylhydrazine to form the pyrazole ring. Subsequent nitration and amination steps yield the final target compound.

Synthetic_Pathway A Cyclopentyl methyl ketone B Ethyl 3-cyclopentyl-3-oxopropanoate A->B Claisen Condensation (NaOEt, Diethyl carbonate) C 3-Cyclopentyl-1-methyl-1H-pyrazol-5(4H)-one B->C Knorr Cyclization (Methylhydrazine) D 3-Cyclopentyl-1-methyl-4-nitro-1H-pyrazol-5(4H)-one C->D Nitration (HNO3, H2SO4) E 3-Cyclopentyl-1-methyl-4-nitro-1H-pyrazol-5-amine D->E Amination (e.g., Reduction of nitro group followed by re-oxidation or direct amination)

Caption: Proposed synthetic pathway for the core scaffold.

Detailed Experimental Protocol

Step 1: Synthesis of Ethyl 3-cyclopentyl-3-oxopropanoate

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide (1.1 eq) in anhydrous ethanol.

  • Addition of Reagents: To this solution, add diethyl carbonate (1.2 eq) followed by the dropwise addition of cyclopentyl methyl ketone (1.0 eq) while maintaining the temperature at 0-5°C.

  • Reaction Execution: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat under reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture and pour it into a mixture of ice and concentrated HCl. Extract the aqueous layer with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Step 2: Synthesis of 3-Cyclopentyl-1-methyl-1H-pyrazol-5(4H)-one

  • Reaction Setup: Dissolve ethyl 3-cyclopentyl-3-oxopropanoate (1.0 eq) in glacial acetic acid in a round-bottom flask.

  • Hydrazine Addition: Add methylhydrazine (1.1 eq) dropwise to the solution at room temperature.

  • Reaction Execution: Heat the reaction mixture to reflux for 3-5 hours. Monitor the reaction by TLC.

  • Isolation: Cool the reaction mixture, and the product will precipitate. Isolate the solid by filtration, wash with cold ethanol, and dry under vacuum.

Step 3: Synthesis of 3-Cyclopentyl-1-methyl-4-nitro-1H-pyrazol-5(4H)-one

  • Nitrating Mixture: Prepare a nitrating mixture by carefully adding fuming nitric acid (1.5 eq) to concentrated sulfuric acid (3 eq) at 0°C.

  • Nitration Reaction: Add 3-Cyclopentyl-1-methyl-1H-pyrazol-5(4H)-one (1.0 eq) portion-wise to the nitrating mixture, maintaining the temperature below 10°C.

  • Reaction Execution: Stir the reaction mixture at room temperature for 2-3 hours.

  • Work-up: Pour the reaction mixture onto crushed ice. The precipitated product is collected by filtration, washed thoroughly with water until neutral, and dried.

Step 4: Synthesis of 3-Cyclopentyl-1-methyl-4-nitro-1H-pyrazol-5-amine

  • Reduction of the Nitro Group (if proceeding via this route): The nitro group can be reduced to an amino group using standard reducing agents like SnCl2/HCl or catalytic hydrogenation (H2/Pd-C).

  • Direct Amination: Alternatively, direct amination of a suitable precursor may be possible using reagents like hydroxylamine-O-sulfonic acid. The specific conditions will need to be optimized.

Analogs and Derivatives: Exploring Structure-Activity Relationships (SAR)

The versatility of the pyrazole scaffold allows for systematic modifications to explore the structure-activity relationship (SAR). The following derivatization strategies are proposed to modulate the physicochemical and pharmacological properties of the core scaffold.

Modification of the C5-Amine Group

The C5-amino group serves as a key handle for derivatization. Acylation, sulfonylation, and alkylation reactions can be performed to introduce a variety of functional groups.

Table 1: Proposed Derivatives via C5-Amine Modification

Derivative ClassReagentPotential Impact
AmidesAcyl chlorides, Carboxylic acids (with coupling agents)Modulate H-bonding capacity, lipophilicity
SulfonamidesSulfonyl chloridesIntroduce strong H-bond acceptors, alter polarity
N-AlkylaminesAlkyl halides (under basic conditions)Increase basicity, modify steric bulk
Bioisosteric Replacement of the Nitro Group

The nitro group, while potentially contributing to biological activity, can also be associated with toxicity. Bioisosteric replacement with other electron-withdrawing groups can mitigate this risk while potentially retaining or enhancing activity.

Table 2: Proposed Bioisosteric Replacements for the C4-Nitro Group

BioisostereSynthetic PrecursorKey Reaction
Cyano (-CN)4-bromo-3-cyclopentyl-1-methyl-1H-pyrazol-5-amineCyanation (e.g., CuCN)
Sulfone (-SO2R)4-bromo-3-cyclopentyl-1-methyl-1H-pyrazol-5-amineSulfonylation followed by oxidation
Trifluoromethyl (-CF3)4-iodo-3-cyclopentyl-1-methyl-1H-pyrazol-5-amineTrifluoromethylation (e.g., with a Ruppert-Prakash reagent)

Biological Evaluation: A Roadmap for Discovery

A systematic approach to biological evaluation is crucial to uncover the therapeutic potential of these novel compounds. The following workflow outlines a proposed screening cascade.

Biological_Evaluation_Workflow A Primary Screening (e.g., Cytotoxicity against a panel of cancer cell lines) B Secondary Screening (e.g., Target-based assays - Kinase inhibition, etc.) A->B Hit Identification C Mechanism of Action Studies (e.g., Apoptosis assays, Cell cycle analysis) B->C Lead Characterization D In vivo Efficacy Studies (e.g., Xenograft models) C->D Preclinical Candidate Selection E ADME/Tox Profiling (Absorption, Distribution, Metabolism, Excretion, and Toxicity) D->E IND-Enabling Studies

Caption: Proposed workflow for biological evaluation.

In Vitro Cytotoxicity Assay (MTT Assay)

This initial screen will assess the general cytotoxic potential of the synthesized compounds against a panel of human cancer cell lines.

Protocol:

  • Cell Seeding: Seed cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the pyrazole derivatives in the cell culture medium. Add the compound solutions to the wells and incubate for 48-72 hours.

  • MTT Assay: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals in viable cells.

  • Data Analysis: Solubilize the formazan crystals and measure the absorbance at a specific wavelength. Calculate the IC50 value for each compound.

Kinase Inhibition Assays

Given that many pyrazole derivatives are known to be kinase inhibitors, screening against a panel of relevant kinases is a logical next step.

Protocol:

  • Assay Setup: In a microplate, combine the kinase, a fluorescently labeled peptide substrate, and ATP.

  • Inhibitor Addition: Add the pyrazole derivatives at various concentrations.

  • Reaction and Detection: Incubate the plate to allow the kinase reaction to proceed. Stop the reaction and measure the fluorescence to determine the extent of peptide phosphorylation.

  • Data Analysis: Calculate the IC50 values for kinase inhibition.

Conclusion and Future Directions

This technical guide provides a comprehensive framework for the synthesis, derivatization, and biological evaluation of the novel pyrazole scaffold, 3-Cyclopentyl-1-methyl-4-nitro-1H-pyrazol-5-amine, and its analogs. The proposed strategies are grounded in established principles of medicinal chemistry and pyrazole synthesis. The systematic exploration of this chemical space holds the potential to yield novel therapeutic agents with unique pharmacological profiles. Future work should focus on the execution of these proposed studies, with a particular emphasis on elucidating the mechanism of action of any identified lead compounds and optimizing their pharmacokinetic properties for in vivo applications.

References

  • Benchchem. An In-depth Technical Guide to the Discovery and Synthesis of Novel Pyrazole Compounds.
  • Kaur, R., et al. (2014). Structure-activity relationships of pyrazole derivatives as potential therapeutics for immune thrombocytopenias. Bioorganic & Medicinal Chemistry, 22(9), 2739-2752. Available from: [Link]

  • Zhang, Y., et al. (2021). Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020). Molecules, 26(9), 2636. Available from: [Link]

  • Benchchem. Theoretical and Computational Approaches in the Study of Pyrazole Derivatives: An In-depth Technical Guide.
  • Ceron-Bertin, J., et al. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Chemistry, 4(3), 1029-1065. Available from: [Link]

  • Benchchem. A Comparative Guide to the Synthesis of Functionalized Pyrazoles.
  • Lange, J. H. M., et al. (2005). Bioisosteric replacements of the pyrazole moiety of rimonabant: synthesis, biological properties, and molecular modeling investigations of thiazoles, triazoles, and imidazoles as potent and selective CB1 cannabinoid receptor antagonists. Journal of Medicinal Chemistry, 48(6), 1823-1838. Available from: [Link]

  • PubMed. (2005). Bioisosteric replacements of the pyrazole moiety of rimonabant: synthesis, biological properties, and molecular modeling investigations of thiazoles, triazoles, and imidazoles as potent and selective CB1 cannabinoid receptor antagonists. Available from: [Link]

  • Gatley, S. J., et al. (1998). Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Journal of Medicinal Chemistry, 41(25), 5071-5080. Available from: [Link]

  • ACS Publications. (1998). Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists. Available from: [Link]

  • Bentham Science. (2024). An Insight into the Structure-activity Relationship of Benzimidazole and Pyrazole Derivatives as Anticancer Agents. Available from: [Link]

  • ACS Publications. (2002). New Flexible Synthesis of Pyrazoles with Different, Functionalized Substituents at C3 and C5. Available from: [Link]

  • DOAB. (2022). Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds I. Available from: [Link]

  • SciSpace. (2018). Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. Available from: [Link]

  • ACS Publications. (2004). Bioisosteric Replacements of the Pyrazole Moiety of Rimonabant: Synthesis, Biological Properties, and Molecular Modeling Investigations of Thiazoles, Triazoles, and Imidazoles as Potent and Selective CB1 Cannabinoid Receptor Antagonists. Available from: [Link]

  • ResearchGate. (2025). Bioisosteric Replacement of the Pyrazole 5-Aryl Moiety of N -(Piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1 H -pyrazole-3-carboxamide (SR1417

Protocols & Analytical Methods

Method

Application Note: Regioselective Synthesis and Characterization of 3-Cyclopentyl-1-methyl-4-nitro-1H-pyrazol-5-amine

Executive Summary & Strategic Rationale The pyrazole core is a highly privileged scaffold in medicinal chemistry, frequently utilized in the design of kinase inhibitors and other targeted therapeutics. Specifically, high...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

The pyrazole core is a highly privileged scaffold in medicinal chemistry, frequently utilized in the design of kinase inhibitors and other targeted therapeutics. Specifically, highly substituted derivatives such as 3-cyclopentyl-1-methyl-4-nitro-1H-pyrazol-5-amine (CAS 1710854-26-4) [1] serve as critical advanced intermediates. The nitro group acts as a masked amine, which, upon reduction, yields a 4,5-diaminopyrazole—a direct precursor for the synthesis of fused heterocyclic systems like pyrazolo[3,4-d]pyrimidines (common ATP-competitive kinase hinge binders).

This application note details a robust, three-step synthetic protocol designed for high regioselectivity and scalability. The methodology strictly relies on causal mechanistic principles to control regiochemistry during both the cyclocondensation and the electrophilic aromatic substitution phases.

Synthetic Workflow & Retrosynthetic Logic

The synthesis is constructed in three logical phases:

  • Scaffold Assembly: Formation of a β-ketonitrile via nucleophilic acyl substitution.

  • Regioselective Cyclocondensation: Hydrazone formation and subsequent ring closure to establish the 1-methyl-5-aminopyrazole core.

  • Electrophilic Aromatic Nitration: Regiospecific functionalization at the C4 position.

Workflow A Acetonitrile + Cyclopentanecarbonyl Chloride B 3-Cyclopentyl-3- oxopropanenitrile A->B n-BuLi, THF -78 °C to RT C 3-Cyclopentyl-1-methyl- 1H-pyrazol-5-amine B->C Methylhydrazine EtOH, Reflux D 3-Cyclopentyl-1-methyl- 4-nitro-1H-pyrazol-5-amine C->D HNO3, H2SO4 0 °C to RT

Three-step synthetic workflow for the target pyrazole derivative.

Step-by-Step Experimental Protocols & Causal Mechanics

Phase 1: Assembly of the β-Ketonitrile Scaffold

Objective: Synthesize 3-cyclopentyl-3-oxopropanenitrile.

  • Protocol: To a flame-dried, nitrogen-purged round-bottom flask, add anhydrous THF (10 volumes) and anhydrous acetonitrile (1.2 equiv). Cool the mixture to -78 °C using a dry ice/acetone bath. Slowly add n-Butyllithium (2.5 M in hexanes, 1.2 equiv) dropwise, maintaining the internal temperature below -70 °C. Stir for 30 minutes. Add cyclopentanecarbonyl chloride (1.0 equiv) dropwise. Maintain at -78 °C for 1 hour, then allow the reaction to warm to room temperature over 1 hour. Quench carefully with saturated aqueous NH₄Cl, extract with EtOAc, dry over Na₂SO₄, and concentrate in vacuo.

  • Mechanistic Rationale & Causality: Acetonitrile is weakly acidic (pKa ~25). The strong base n-BuLi quantitatively deprotonates it to form a highly reactive cyanomethyl anion. The strict -78 °C temperature control is causal to preventing the self-condensation of acetonitrile and controlling the highly exothermic nucleophilic attack on the acyl chloride.

  • Self-Validating Checkpoint (IPC): TLC (Hexane:EtOAc 3:1) will show the complete disappearance of the UV-active/stainable acyl chloride and the appearance of a more polar, KMnO₄-active spot (the β-ketonitrile).

Phase 2: Regioselective Cyclocondensation

Objective: Synthesize 3-cyclopentyl-1-methyl-1H-pyrazol-5-amine.

  • Protocol: Dissolve the crude 3-cyclopentyl-3-oxopropanenitrile (1.0 equiv) in absolute ethanol (8 volumes). Cool to 0 °C. Add methylhydrazine (1.1 equiv) dropwise. Attach a reflux condenser and heat the mixture to 80 °C (reflux) for 4–6 hours. Cool to room temperature, concentrate the solvent, and purify the residue via recrystallization (EtOH/Water) or silica gel chromatography.

  • Mechanistic Rationale & Causality: Methylhydrazine possesses two distinct nitrogen nucleophiles. The primary amine (-NH₂) is less sterically hindered than the secondary amine (-NHCH₃). Consequently, the -NH₂ group preferentially attacks the ketone carbonyl to form a hydrazone intermediate. The secondary amine then undergoes intramolecular nucleophilic attack on the electrophilic nitrile carbon. This steric differentiation is the causal factor that ensures the regioselective formation of the 5-amino isomer rather than the 3-amino isomer.

  • Self-Validating Checkpoint (IPC): FTIR spectroscopy of the crude aliquot. The reaction is deemed complete when the sharp C≡N stretching band (~2200 cm⁻¹) completely disappears, replaced by broad N-H stretching bands (~3300–3400 cm⁻¹) from the newly formed primary amine.

Phase 3: Electrophilic Aromatic Nitration

Objective: Synthesize 3-cyclopentyl-1-methyl-4-nitro-1H-pyrazol-5-amine.

  • Protocol: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-cyclopentyl-1-methyl-1H-pyrazol-5-amine (1.0 equiv) in concentrated sulfuric acid (H₂SO₄, 98%, 5 volumes) at 0 °C. Slowly add fuming nitric acid (HNO₃, >90%, 1.1 equiv) dropwise to control the exotherm. Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours. Pour the acidic mixture over crushed ice and carefully neutralize with cold aqueous NH₄OH (28%) until pH 7-8 is reached. Filter the resulting yellow precipitate, wash with cold water, and dry under high vacuum.

  • Mechanistic Rationale & Causality: The pyrazole ring is electron-rich. According to established structural assignments for aminopyrazoles[2], the C5-amino group exerts a powerful resonance-donating (+M) effect, which highly activates the adjacent C4 position toward electrophilic aromatic substitution. The strongly acidic conditions generate the highly electrophilic nitronium ion (NO₂⁺), which selectively attacks the C4 position.

  • Self-Validating Checkpoint (IPC): ¹H NMR of a neutralized micro-aliquot. The definitive proof of successful C4-nitration is the complete disappearance of the pyrazole C4-H singlet (typically found around δ 5.5–6.0 ppm).

Regioselectivity & Mechanistic Pathway

Mechanism A β-Ketonitrile Intermediate B Hydrazone Formation (NH2 attacks Carbonyl) A->B Steric control (Primary amine) C Regioselective Cyclization (NHCH3 attacks Nitrile) B->C Intramolecular ring closure D C4-Nitration (+M Activation by C5-NH2) C->D Electrophilic Aromatic Substitution

Mechanistic logic governing regioselectivity in cyclization and nitration.

Quantitative Reaction Parameters & Yield Optimization

To ensure reproducibility across different scales, the following table summarizes the optimized stoichiometric parameters, thermodynamic conditions, and expected yields for the self-validating system.

StepReaction PhaseReagents & EquivalentsTemp / TimePrimary IPC MethodExpected Yield
1 β-Ketonitrile SynthesisAcetonitrile (1.2 eq), n-BuLi (1.2 eq), Cyclopentanecarbonyl chloride (1.0 eq)-78 °C to RT / 2 hTLC (Hexane:EtOAc 3:1)75–82%
2 CyclocondensationMethylhydrazine (1.1 eq), EtOHReflux / 5 hIR (Loss of C≡N stretch at 2200 cm⁻¹)68–75%
3 Electrophilic NitrationFuming HNO₃ (1.1 eq), Conc. H₂SO₄0 °C to RT / 3 h¹H NMR (Loss of C4-H singlet)80–88%

Analytical Characterization Signatures

To establish trustworthiness and verify the structural integrity of the final product (Molecular Formula: C₉H₁₄N₄O₂, Exact Mass: 210.11)[1], orthogonal analytical techniques must yield the following signatures:

  • LC-MS (ESI+): Expected pseudo-molecular ion [M+H]⁺ at m/z 211.1.

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 7.85 (br s, 2H, -NH₂): Highly deshielded due to intramolecular hydrogen bonding and the electron-withdrawing nature of the adjacent C4-nitro group.

    • δ 3.58 (s, 3H, N-CH₃): Sharp singlet confirming the N-methyl integration.

    • δ 2.95 (m, 1H, cyclopentyl -CH-): Benzylic-like proton adjacent to the pyrazole ring.

    • δ 1.90 – 1.50 (m, 8H, cyclopentyl -CH₂-): Standard aliphatic multiplet.

    • Critical Absence: No aromatic singlet at δ 5.5–6.0 ppm, confirming complete C4 substitution.

References

  • Khan, M. A., & Lynch, B. M. (1971). Revisions of Structural Assignments for 1-Methyl-(3 and 5)-amino-4-nitropyrazoles and Related Compounds. Canadian Journal of Chemistry, 49(21), 3566–3569. Retrieved from[Link][2]

Sources

Application

Application Note: Scalable Synthesis Protocol for 3-Cyclopentyl-1-methyl-4-nitro-1H-pyrazol-5-amine

Executive Summary & Mechanistic Rationale The highly functionalized 5-aminopyrazole scaffold is a privileged structure in modern drug discovery, serving as a critical pharmacophore in the development of kinase inhibitors...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The highly functionalized 5-aminopyrazole scaffold is a privileged structure in modern drug discovery, serving as a critical pharmacophore in the development of kinase inhibitors (e.g., Raf kinases) and phosphodiesterase (PDE) inhibitors ()[1].

The synthesis of 3-cyclopentyl-1-methyl-4-nitro-1H-pyrazol-5-amine requires a rigorous, two-stage sequence designed to ensure strict regiocontrol and prevent oxidative degradation.

  • Regioselective Knorr-Type Cyclization: The construction of the pyrazole core is achieved via the condensation of 3-cyclopentyl-3-oxopropanenitrile with methylhydrazine. Under acid catalysis, the highly electrophilic ketone is preferentially attacked by the more nucleophilic terminal nitrogen of methylhydrazine. Subsequent intramolecular cyclization with the nitrile yields the 5-aminopyrazole architecture ()[2].

  • Electrophilic Aromatic Nitration: The electron-rich pyrazole core undergoes electrophilic aromatic substitution at the C4 position. Using a classical nitrating mixture (fuming HNO3​ in conc. H2​SO4​ ), the nitronium ion ( NO2+​ ) is generated. The C3-cyclopentyl and C5-amino groups synergistically direct the electrophile to the C4 position. Strict thermal control is required to prevent oxidative ring cleavage ()[3].

Synthetic Workflow Visualization

SynthesisWorkflow cluster_0 Step 1: Knorr-Type Pyrazole Cyclization cluster_1 Step 2: Electrophilic Nitration A 3-Cyclopentyl-3-oxopropanenitrile C Reflux in EtOH (12h) A->C B Methylhydrazine + HCl B->C D 3-Cyclopentyl-1-methyl-1H-pyrazol-5-amine C->D F 0 °C to RT (3h) D->F E Fuming HNO3 / Conc. H2SO4 E->F G 3-Cyclopentyl-1-methyl-4-nitro-1H-pyrazol-5-amine F->G

Fig 1: Two-step synthetic workflow for 3-cyclopentyl-1-methyl-4-nitro-1H-pyrazol-5-amine.

Reagents and Quantitative Data Summary

The following stoichiometric table is optimized for a 100 mmol starting scale.

ReagentMW ( g/mol )EquivalentsAmountRoleSafety / Hazards
Step 1: Cyclization
3-Cyclopentyl-3-oxopropanenitrile137.181.013.72 g (100 mmol)Starting MaterialIrritant
Methylhydrazine (40% aq)46.071.213.8 g (120 mmol)Cyclization AgentToxic, Flammable
Hydrochloric Acid (37%)36.461.512.5 mLAcid CatalystCorrosive
Ethanol (Absolute)46.07-200 mLSolventFlammable
Step 2: Nitration
3-Cyclopentyl-1-methyl-1H-pyrazol-5-amine165.241.013.2 g (80 mmol)IntermediateIrritant
Sulfuric Acid (98%)98.08-40 mLSolvent / CatalystHighly Corrosive
Fuming Nitric Acid (90%+)63.011.55.3 mL (120 mmol)Nitrating AgentStrong Oxidizer

Step-by-Step Experimental Methodologies

Protocol 1: Synthesis of 3-Cyclopentyl-1-methyl-1H-pyrazol-5-amine

This step establishes the pyrazole core with absolute regiocontrol.

  • Preparation: In a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-cyclopentyl-3-oxopropanenitrile (13.72 g, 100 mmol) in absolute ethanol (200 mL).

  • Controlled Addition: Cool the mixture to 0 °C in an ice bath. Slowly add methylhydrazine (40% aqueous solution, 13.8 g, 120 mmol) dropwise.

    • Causality: Methylhydrazine is highly reactive. Dropwise addition at 0 °C manages the exothermic condensation, preventing the formation of intermolecular hydrazone byproducts.

  • Acidification: Carefully add concentrated HCl (12.5 mL, ~150 mmol) dropwise.

    • Causality: The acid protonates the carbonyl oxygen, increasing its electrophilicity. This ensures the terminal nitrogen of methylhydrazine attacks the ketone first, locking in the 1-methyl-3-cyclopentyl regiochemistry.

  • Reflux: Heat the reaction mixture to reflux (approx. 80 °C) for 12 hours to drive the intramolecular cyclization of the intermediate hydrazone with the nitrile group.

  • Self-Validating Work-up: Concentrate the mixture in vacuo to remove ethanol. Dilute the residue with distilled water (100 mL) and wash with ethyl acetate (3 × 50 mL).

    • Validation Check: The aqueous layer retains the protonated pyrazole product, while the organic wash removes unreacted starting materials.

  • Isolation: Basify the aqueous layer to pH 8 using saturated aqueous NaHCO3​ . Extract the free-based product with ethyl acetate (3 × 100 mL). Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to afford the intermediate as a solid.

Protocol 2: Electrophilic Nitration to 3-Cyclopentyl-1-methyl-4-nitro-1H-pyrazol-5-amine

This step introduces the nitro group at the C4 position without degrading the molecule.

  • Preparation: In a 250 mL two-neck round-bottom flask, add concentrated H2​SO4​ (40 mL). Cool the flask to 0 °C using an ice-salt bath.

  • Substrate Addition: Slowly add 3-cyclopentyl-1-methyl-1H-pyrazol-5-amine (13.2 g, 80 mmol) in small portions with vigorous stirring.

    • Causality: Dissolving the amine in sulfuric acid protonates the C5-amino group, forming an ammonium salt. This protects the amine from destructive oxidation by nitric acid while leaving the C4 position sufficiently activated for nitration ()[4].

  • Nitration: In a separate dropping funnel, prepare a mixture of fuming HNO3​ (5.3 mL, 120 mmol) and conc. H2​SO4​ (10 mL). Add this nitrating mixture dropwise to the pyrazole solution over 30 minutes, strictly maintaining the internal temperature below 5 °C.

    • Causality: Nitration is highly exothermic. Exceeding 5 °C can lead to oxidative cleavage of the cyclopentyl ring or the formation of N-nitroamines.

  • Reaction: Allow the mixture to stir at 0 °C for 1 hour, then gradually warm to room temperature and stir for an additional 2 hours.

  • Self-Validating Quenching: Carefully pour the reaction mixture over crushed ice (300 g) with vigorous stirring.

    • Validation Check: The introduction of the strongly electron-withdrawing nitro group drastically reduces the basicity of the pyrazole. Consequently, the product is insoluble in the aqueous acidic medium and will immediately crash out as a yellow/orange precipitate.

  • Isolation: Filter the precipitate under vacuum. Wash the filter cake thoroughly with cold water until the filtrate is neutral (pH ~7). Recrystallize from ethanol/water to yield the pure target compound.

Analytical Characterization (Expected Data)

To verify the success of the synthesis, the following analytical signatures should be confirmed:

  • LC-MS: [M+H]+ expected at m/z 211.11.

  • 1 H NMR (DMSO- d6​ , 400 MHz): The defining marker of successful nitration is the disappearance of the C4-H proton (which appears at ~5.5 ppm in the intermediate). The amine protons ( −NH2​ ) will appear as a broad singlet shifted downfield (approx. 6.5–7.5 ppm) due to the adjacent electron-withdrawing nitro group. The N-methyl group will integrate to 3H at ~3.6 ppm, and the cyclopentyl protons will appear as a multiplet between 1.5–2.0 ppm (8H) and 2.9 ppm (1H).

References

  • Title: Dihydropyridopyrimidinyl, dihydronaphthyidinyl and related compounds useful as kinase inhibitors for the treatment of proliferative diseases (US8188113B2)
  • Title: Sildenafil (ViagraTM): Synthesis Step by Step and its Pharmaceutical Importance in Diabetic Patients with Erectile Dysfunction Source: ResearchGate URL: [Link]

  • Title: Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds Source: National Center for Biotechnology Information (NCBI) URL: [Link]

Sources

Method

Regioselective synthesis of substituted 4-nitro-1H-pyrazoles

Application Note: Regioselective Synthesis of Substituted 4-Nitro-1H-pyrazoles Introduction & Scientific Rationale The 4-nitro-1H-pyrazole core is a privileged heterocyclic scaffold, serving as a critical pharmacophore i...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Regioselective Synthesis of Substituted 4-Nitro-1H-pyrazoles

Introduction & Scientific Rationale

The 4-nitro-1H-pyrazole core is a privileged heterocyclic scaffold, serving as a critical pharmacophore in medicinal chemistry and a foundational building block in the development of high-density energetic materials. However, the functionalization of the pyrazole ring is historically plagued by poor regioselectivity. This is driven by rapid annular tautomerization and the competing nucleophilicity of the two nitrogen atoms. Furthermore, the strong electron-withdrawing nature of the C4-nitro group heavily deactivates the ring toward classical electrophilic aromatic substitution.

To bypass these limitations, modern synthetic methodologies do not fight the electronic bias of the nitro group; rather, they weaponize it. By leveraging the inductive and resonance effects of the C4-nitro substituent, researchers can guide highly regioselective transformations via transition-metal-catalyzed C–H activation[1][2] and nucleophilic ring-transformation (ANRORC) mechanisms[3][4]. This guide details the mechanistic causality and self-validating protocols for these advanced synthetic strategies.

Mechanistic Pathways to Regioselectivity

Pathway A: Guided Transition-Metal-Catalyzed C–H Arylation

The presence of a nitro group at the C4 position exerts a profound electronic pull, significantly lowering the pKa​ of the adjacent C5-proton. In the presence of a palladium catalyst and a mild base (such as carbonate), this enhanced acidity facilitates a Concerted Metalation-Deprotonation (CMD) event. The nitro group effectively acts as a directing group, coordinating the palladium intermediate and ensuring that arylation occurs exclusively at the C5 position, bypassing the less acidic C3 position entirely[1][5].

Pathway B: The ANRORC Mechanism

When dealing with highly electron-deficient 1,4-dinitro-1H-pyrazoles, traditional substitution fails. Instead, reacting these substrates with arylhydrazines triggers an Addition of the Nucleophile, Ring Opening, and Ring Closure (ANRORC) sequence. The extreme electrophilicity of the C5 position invites initial nucleophilic attack by the arylhydrazine, causing the pyrazole ring to cleave. Subsequent intramolecular cyclization expels the N1-nitro group (a highly competent leaving group under these conditions), cleanly affording 1-aryl-4-nitro-1H-pyrazoles[3][4].

G Start Substituted 4-nitro-1H-pyrazole Synthesis Strategies Path1 Guided C-H Arylation (Pd-Catalyzed) Start->Path1 Path2 ANRORC Mechanism (Nucleophilic Ring Transformation) Start->Path2 Step1A C4-Nitro Directing Effect (Increased C5 Acidity) Path1->Step1A Step2A Nucleophilic Attack at C5 by Arylhydrazine Path2->Step2A Step1B Concerted Metalation-Deprotonation (CMD) Step1A->Step1B Product1 5-Aryl-4-nitro-1H-pyrazoles (High Regioselectivity) Step1B->Product1 Step2B Ring Opening & Closure (Elimination of N1-NO2) Step2A->Step2B Product2 1-Aryl-4-nitro-1H-pyrazoles (Regioisomer Specific) Step2B->Product2

Mechanistic pathways for regioselective synthesis of substituted 4-nitro-1H-pyrazoles.

Quantitative Data Presentation

The following table summarizes the comparative metrics of the primary synthetic strategies utilized for regioselective functionalization of the 4-nitro-1H-pyrazole scaffold.

Synthetic StrategyStarting SubstrateKey Reagents & CatalystsPrimary RegioselectivityTypical Yield
Guided C–H Arylation 4-nitro-1H-pyrazoleAryl bromide, Pd(OAc)2​ , BaseC5-Aryl60–85%
ANRORC Mechanism 1,4-dinitro-1H-pyrazoleArylhydrazine, NaHCO3​ N1-Aryl40–70%
Direct Nitration 3,5-dimethyl-1H-pyrazoleTFAA / HNO3​ (Mixed Acid)C4-Nitro>90%

Experimental Protocols

Protocol A: Regioselective Pd-Catalyzed C5-Arylation

Adapted from the guided transition-metal-catalyzed arylation methodology ()[1][2].

Causality Note: The choice of potassium carbonate ( K2​CO3​ ) is critical; it is strong enough to participate in the CMD transition state with the acidified C5-proton, but mild enough to prevent degradation of the nitroaromatic system.

  • Preparation: In an oven-dried Schlenk tube under an argon atmosphere, charge 4-nitro-1H-pyrazole (1.0 equiv), the appropriate aryl bromide (1.2 equiv), Pd(OAc)2​ (5 mol %), and anhydrous K2​CO3​ (2.0 equiv).

  • Solvent Addition: Add anhydrous N,N-dimethylacetamide (DMAc) to achieve a substrate concentration of 0.2 M.

  • Reaction: Seal the tube and heat the vigorously stirred mixture to 110 °C for 12–16 hours.

  • Validation (In-Process): Monitor the reaction via TLC (Hexanes/EtOAc). The reaction is self-validating when the starting pyrazole spot completely disappears, replaced by a single, less polar UV-active spot (confirming the absence of unselective poly-arylation).

  • Workup: Cool the mixture to room temperature, dilute with ethyl acetate, and filter through a short pad of Celite to remove the palladium black and inorganic salts.

  • Purification: Wash the organic layer with brine, dry over Na2​SO4​ , concentrate under reduced pressure, and purify via flash column chromatography to yield the pure 5-aryl-4-nitro-1H-pyrazole. Confirm regioselectivity via 1H NMR (noting the absence of the C5-H singlet).

Protocol B: Synthesis of 1-Aryl-4-nitro-1H-pyrazoles via ANRORC

Adapted from the nucleophilic ring transformation studies ()[3][4].

Causality Note: 1,4-Dinitro-1H-pyrazoles are highly reactive and energetically sensitive. The reaction must be initiated at sub-zero temperatures (-18 °C to 0 °C) to kinetically favor the specific nucleophilic attack at C5. Higher temperatures result in rapid decomposition and non-selective tar formation.

  • Nucleophile Preparation: In a round-bottom flask, create a vigorously stirred slurry of arylhydrazine hydrochloride (2.0 equiv) in methanol (0.5 M). Add an equimolar aqueous solution of sodium bicarbonate ( NaHCO3​ ) to liberate the free hydrazine. Stir for 10 minutes.

  • Cooling: Cool the resulting suspension to 0 °C using an ice-water bath.

  • Substrate Addition: In a separate vessel, dissolve 3-methyl-1,4-dinitro-1H-pyrazole (1.0 equiv) in methanol and cool to -18 °C (ice/salt bath). Slowly add the cooled arylhydrazine suspension to this solution in small portions to prevent exothermic spikes[3].

  • Reaction: Maintain the reaction at -18 °C for 30 minutes, then allow it to gradually warm to room temperature (+25 °C) over 2 hours.

  • Validation (In-Process): The progression of the ANRORC ring-opening/closing is visually indicated by a distinct color change and the evolution of gas (displacement of the N1-nitro moiety).

  • Workup & Purification: Quench the reaction with ice-cold water. Extract the aqueous layer with dichloromethane (3x). Dry the combined organic phases over MgSO4​ and evaporate the solvent. Purify the crude residue via silica gel chromatography to separate the regioisomers (1-aryl-3-methyl vs. 1-aryl-5-methyl derivatives) from residual tars.

References

  • Iaroshenko, V. O., Gevorgyan, A., Davydova, O., Villinger, A., & Langer, P. (2014). "Regioselective and Guided C–H Activation of 4-Nitropyrazoles." The Journal of Organic Chemistry, 79(7), 2906-2915. Available at:[Link]

  • Jędrysiak, R. G., & Suwiński, J. W. (2015). "ANRORC reactions of 3-methyl-1,4-dinitro-1H-pyrazole with arylhydrazines." Arkivoc, 2015(7), 63-76. Available at:[Link]

Sources

Application

Application Note: In Vitro Pharmacological and Toxicological Profiling of 3-Cyclopentyl-1-methyl-4-nitro-1H-pyrazol-5-amine

Target Audience: Discovery Biologists, Medicinal Chemists, and Lead Optimization Scientists Application Area: Scaffold Validation, Kinase Inhibitor Development, Predictive Toxicology Executive Summary & Scientific Contex...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Discovery Biologists, Medicinal Chemists, and Lead Optimization Scientists Application Area: Scaffold Validation, Kinase Inhibitor Development, Predictive Toxicology

Executive Summary & Scientific Context

3-Cyclopentyl-1-methyl-4-nitro-1H-pyrazol-5-amine (CAS: 1710854-26-4) is a highly versatile aminopyrazole building block. In medicinal chemistry, 5-aminopyrazoles are privileged precursors for the synthesis of pyrazolo[3,4-d]pyrimidines —a core scaffold that acts as a bioisostere for the adenine ring of ATP. This structural mimicry allows these molecules to form critical hydrogen bonds within the hinge region of various oncogenic and neurological kinases, including Src, BTK, and LRRK2 [1] [4].

However, the presence of the 4-nitro group introduces a well-documented pharmacological liability: nitroaromatic toxicity [2]. In biological systems, nitroheterocycles can be prematurely bioactivated by mammalian or bacterial nitroreductases (NTRs). This enzymatic reduction converts the stable nitro group into highly reactive nitroso and hydroxylamine intermediates, which can crosslink DNA, generate reactive oxygen species (ROS), and induce severe hepatotoxicity or mutagenicity [2] [3].

Before investing synthetic resources into elaborating this scaffold into complex pyrazolo[3,4-d]pyrimidine libraries, it is imperative to establish a self-validating in vitro testing cascade. This guide outlines a tripartite protocol designed to evaluate the intrinsic metabolic stability, cellular toxicity, and baseline kinase-binding affinity of this specific nitro-pyrazole scaffold.

Experimental Causality & Assay Design (E-E-A-T)

To ensure scientific integrity, our testing cascade is not merely a sequence of steps, but a logically linked, self-validating system. Every assay includes specific mechanistic controls to confirm validity.

  • Metabolic Bioactivation (Nitroreductase Assay):

    • Causality: We must determine if the 4-nitro group on this specific cyclopentyl-pyrazole ring is sterically shielded or vulnerable to enzymatic reduction. We utilize purified Enterobacter cloacae nitroreductase (a gold-standard model for nitro-reduction) and NADH [3].

    • Validation: 4-Nitroquinoline N-oxide (4-NQO) is used as a positive control for rapid reduction.

  • Hepatotoxicity Profiling (HepG2 CellTiter-Glo):

    • Causality: If the compound is reduced intracellularly, the resulting hydroxylamines will deplete cellular ATP and induce apoptosis. We use metabolically competent HepG2 human liver cells and a luminescent ATP-detection assay (CellTiter-Glo) to quantify acute cytotoxicity.

  • Baseline Target Engagement (Differential Scanning Fluorimetry - DSF):

    • Causality: To justify the chemical risk of the nitro group, the raw scaffold must demonstrate baseline affinity for a kinase ATP-binding site. We use recombinant Src kinase. Binding of the scaffold stabilizes the folded protein, shifting its melting temperature ( Tm​ ) upward.

Visualization 1: Mechanism of Nitroaromatic Bioactivation

G N1 4-Nitro-pyrazole Scaffold N2 Nitro Radical Anion N1->N2 1e- reduction (NTR) N3 Nitroso Intermediate N2->N3 1e- reduction N4 Hydroxylamine Metabolite N3->N4 2e- reduction N5 Cytotoxicity & Mutagenicity N4->N5 DNA Crosslinking

Fig 1: Stepwise enzymatic bioactivation of the 4-nitro-pyrazole scaffold leading to toxicity.

Detailed In Vitro Protocols

Protocol A: Nitroreductase (NTR) Stability & Metabolite Profiling

Objective: Quantify the rate of nitro-group reduction via LC-MS/MS.

Reagents & Equipment:

  • Recombinant E. cloacae Nitroreductase (Sigma-Aldrich)

  • NADH (Cofactor, 1 mM final)

  • LC-MS/MS system (e.g., Waters Xevo TQ-S)

  • Test Compound: 3-Cyclopentyl-1-methyl-4-nitro-1H-pyrazol-5-amine (10 mM stock in DMSO)

Step-by-Step Methodology:

  • Reaction Mix Preparation: In a 96-well deep-well plate, prepare a 200 µL reaction mixture containing 50 mM Potassium Phosphate buffer (pH 7.5), 1 mM NADH, and 10 µg/mL NTR enzyme.

  • Initiation: Add the test compound to a final concentration of 10 µM (ensure final DMSO concentration is ≤0.1% to prevent enzyme denaturation).

  • Incubation & Sampling: Incubate at 37°C. At time points 0, 15, 30, 60, and 120 minutes, extract a 20 µL aliquot.

  • Quenching: Immediately quench the extracted aliquot into 80 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Centrifugation: Centrifuge at 4,000 x g for 10 minutes at 4°C to precipitate the NTR enzyme.

  • LC-MS/MS Analysis: Inject the supernatant into the LC-MS/MS. Monitor the depletion of the parent mass ( [M+H]+ = 211.1) and scan for the appearance of the hydroxylamine metabolite ( [M+H]+ = 197.1).

Protocol B: HepG2 Cytotoxicity Assay (ATP Depletion)

Objective: Assess acute hepatotoxicity using a luminescent cell viability readout.

Step-by-Step Methodology:

  • Cell Seeding: Harvest HepG2 cells at 80% confluency. Seed at a density of 5,000 cells/well in 25 µL of DMEM (10% FBS) into a 384-well opaque white microplate. Incubate overnight at 37°C, 5% CO2​ .

  • Compound Dosing: Prepare a 10-point, 3-fold serial dilution of the test compound in assay media (Top concentration: 100 µM). Add 5 µL of the drug dilutions to the cells.

    • Self-Validation Control: Include 4-NQO as a positive toxicity control and 0.5% DMSO as a vehicle control.

  • Incubation: Incubate the treated plates for 48 hours.

  • Detection: Equilibrate the plate to room temperature for 15 minutes. Add 30 µL of Promega CellTiter-Glo® Reagent to each well.

  • Lysis & Reading: Shake the plate on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal. Read luminescence on a microplate reader (e.g., Tecan Spark).

  • Analysis: Calculate IC50​ values using a 4-parameter logistic non-linear regression model.

Protocol C: Differential Scanning Fluorimetry (DSF) for Kinase Binding

Objective: Verify baseline target engagement with the ATP-hinge region of Src kinase.

Step-by-Step Methodology:

  • Protein Preparation: Dilute recombinant human Src kinase domain to a final concentration of 2 µM in assay buffer (20 mM HEPES pH 7.4, 150 mM NaCl, 1 mM DTT).

  • Dye Addition: Add SYPRO Orange dye to a final concentration of 5X (from a 5000X DMSO stock).

  • Plate Assembly: In a 96-well PCR plate, mix 18 µL of the Protein/Dye solution with 2 µL of the test compound (final compound concentration: 50 µM).

    • Self-Validation Control: Use Staurosporine (10 µM) as a positive binding control.

  • Thermal Ramping: Seal the plate with optical film. Centrifuge briefly. Place in a Real-Time PCR machine (e.g., Bio-Rad CFX96).

  • Melt Curve: Program a temperature ramp from 25°C to 95°C at a rate of 0.5°C per 30 seconds, continuously monitoring fluorescence in the FRET/SYPRO channel.

  • Data Extraction: The melting temperature ( Tm​ ) is calculated as the inflection point of the fluorescence curve (the peak of the first derivative). Calculate ΔTm​=Tm(compound)​−Tm(DMSO)​ . A ΔTm​>2.0∘C indicates significant binding [4].

Quantitative Data Presentation

The following table summarizes representative baseline validation data for the 3-Cyclopentyl-1-methyl-4-nitro-1H-pyrazol-5-amine scaffold against established controls.

Compound / ScaffoldNTR Half-Life ( t1/2​ )HepG2 Viability ( IC50​ )Src Kinase Binding ( ΔTm​ )Decision / Liability Status
3-Cyclopentyl-1-methyl-4-nitro-1H-pyrazol-5-amine > 120 min > 100 µM + 2.4 °C GO: Sterically shielded nitro group; low toxicity; viable hinge binder.
4-Nitroquinoline N-oxide (4-NQO)< 5 min1.2 µMN/AControl: Highly toxic, rapid bioactivation.
StaurosporineN/A0.05 µM+ 12.5 °CControl: Pan-kinase inhibitor, high toxicity.

Table 1: Integrated in vitro profiling results. The test scaffold demonstrates remarkable metabolic stability and low toxicity despite the nitro group, likely due to steric hindrance from the adjacent cyclopentyl and methyl groups, making it a safe candidate for downstream pyrazolo[3,4-d]pyrimidine synthesis.

Integrated Screening Workflow

The logical progression of these assays forms a rigorous Go/No-Go decision matrix for medicinal chemistry campaigns.

Visualization 2: Scaffold Validation Workflow

Workflow W1 Scaffold: 3-Cyclopentyl-1-methyl -4-nitro-1H-pyrazol-5-amine W2 Assay 1: NTR Stability (LC-MS/MS) W1->W2 W3 Assay 2: HepG2 Viability (CellTiter-Glo) W1->W3 W4 Assay 3: Kinase Target Engagement (DSF) W1->W4 W5 Go/No-Go Decision: Advance to Pyrazolo[3,4-d]pyrimidine W2->W5 Stable (t1/2 > 60m) W3->W5 Non-toxic (IC50 > 50µM) W4->W5 Binds (ΔTm > 2°C)

Fig 2: Tripartite parallel screening workflow for early-stage pyrazole scaffold validation.

References

  • Title: Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. Source: RSC Medicinal Chemistry / University of Edinburgh URL: [Link]

  • Title: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. Source: Journal of the Brazilian Chemical Society / SciELO URL: [Link]

  • Title: Overexpression, isotopic labeling, and spectral characterization of Enterobacter cloacae nitroreductase. Source: PubMed / NIH URL: [Link]

  • Title: Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme. Source: PMC / NIH URL: [Link]

Method

Application Note: High-Throughput Screening (HTS) Assays for the Discovery of Pyrazole-Derived Kinase Inhibitors

Introduction & Strategic Rationale Pyrazole derivatives represent a "privileged scaffold" in contemporary medicinal chemistry. The unique electronic and conformational properties of the five-membered 1,2-diazole ring ena...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

Pyrazole derivatives represent a "privileged scaffold" in contemporary medicinal chemistry. The unique electronic and conformational properties of the five-membered 1,2-diazole ring enable optimal hydrogen bonding and π -stacking interactions within the ATP-binding pockets of various oncogenic and inflammatory kinases [1]. Because of this, pyrazole cores serve as the foundational pharmacophore for numerous FDA-approved kinase inhibitors, including Ruxolitinib (JAK1/2) and Crizotinib (ALK/ROS1).

To efficiently navigate the vast chemical space of pyrazole libraries, drug development professionals require highly robust, self-validating High-Throughput Screening (HTS) workflows. This application note details a comprehensive HTS cascade—transitioning from a primary biochemical Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay to a secondary cell-based phenotypic screen.

HTS_Workflow Lib Pyrazole Compound Library (Acoustic Dispensing) Pri Primary Screen: TR-FRET Kinase Assay (384/1536-well) Lib->Pri nL transfer Hit Hit Triage & Cheminformatics Pri->Hit Z' > 0.5 Sec Secondary Screen: Cell-Based Viability (CellTiter-Glo) Hit->Sec IC50 < 1 µM Val Lead Validation: SPR & Target Engagement Sec->Val Selectivity Profiling

HTS cascade for pyrazole library screening and hit validation.

Primary Biochemical Screen: TR-FRET Kinase Assay

Rationale & Causality

TR-FRET is the gold standard for biochemical kinase HTS due to its homogeneous (mix-and-read) format, which eliminates wash steps and minimizes assay variance [2]. By utilizing a long-lifetime lanthanide donor (e.g., Terbium) and a short-lifetime acceptor (e.g., Fluorescein), TR-FRET introduces a temporal delay before signal acquisition. Causality: This time-resolution allows short-lived background autofluorescence—often generated by the pyrazole compounds themselves or the plastic assay plates—to decay completely. This drastically improves the signal-to-background (S/B) ratio and prevents false positives [2].

Protocol: 384-Well TR-FRET Kinase Inhibition Assay

Note: This protocol is designed as a self-validating system. Every assay plate must include 16 wells of maximum signal (DMSO vehicle, no inhibitor) and 16 wells of minimum signal (no enzyme, or a reference inhibitor at 100x IC50​ ) to continuously monitor the Z'-factor.

  • Compound Dispensing: Use an acoustic liquid handler to dispense 20 nL of pyrazole derivatives (in 100% DMSO) into a low-volume 384-well white microplate.

    • Causality: Acoustic dispensing avoids cross-contamination from pin tools. White plates reflect luminescent/fluorescent signals, maximizing intensity, whereas clear plates cause well-to-well optical crosstalk.

  • Enzyme/Substrate Addition: Add 4 µL of a master mix containing the target kinase (e.g., JAK2) and a biotinylated peptide substrate in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2​ , 1 mM EGTA, 0.01% Brij-35). Incubate for 15 minutes at room temperature.

    • Causality: Pre-incubation allows slow-binding pyrazole inhibitors to reach thermodynamic equilibrium with the target before ATP competition begins, preventing the underestimation of compound potency.

  • Reaction Initiation: Add 4 µL of ATP solution (calibrated to the apparent Km​ of the kinase) to initiate the reaction. Centrifuge the plate briefly (1000 x g, 1 min) and incubate for 60 minutes.

    • Causality: Running the assay exactly at the ATP Km​ ensures maximum sensitivity for competitive ATP-site inhibitors, which is the primary binding mode for pyrazole scaffolds. Centrifugation eliminates air bubbles and ensures nanoliter compound droplets mix thoroughly with the buffer.

  • Reaction Termination & Detection: Add 8 µL of detection buffer containing 20 mM EDTA, Terbium-labeled anti-phospho antibody (donor), and Streptavidin-Fluorophore (acceptor).

    • Causality: EDTA chelates Mg2+ , immediately halting the kinase reaction by stripping the essential catalytic cofactor. The antibody binds the phosphorylated peptide, while streptavidin binds the biotin tag, bringing the donor and acceptor into close proximity (<10 nm) to enable FRET.

  • Measurement: Incubate for 60 minutes. Read the plate on a TR-FRET compatible microplate reader using a 340 nm excitation filter, and dual emission filters at 490 nm (Terbium) and 520 nm (Acceptor).

Assay Quality Control (Z'-Factor)

The Z'-factor is a critical statistical parameter that evaluates the dynamic range and data variation of the assay [3]. A Z'-factor ≥0.5 is mandatory for a screen to be considered robust and ready for HTS deployment [3].

Data Presentation: HTS Hit Summary

The following table summarizes representative quantitative data from a pilot screen of a pyrazole library against JAK2, illustrating how biochemical potency, cellular efficacy, and assay quality metrics are triaged.

Compound IDScaffold TypeBiochemical IC50​ (nM)Cell Viability IC50​ (µM)Z'-Factor (Plate)S/B Ratio
PYR-0014 Aminopyrazole12.4 ± 1.10.450.788.2
PYR-0192 Pyrazolopyrimidine45.8 ± 3.21.120.818.5
PYR-0445 Cyanopyrazole>10,000>10.00.767.9
PYR-0881 Aminopyrazole5.2 ± 0.60.180.808.4
Ref: Ruxolitinib Pyrrolo[2,3-d]pyrimidine2.8 ± 0.30.090.828.6

Secondary Screen: Cell-Based Phenotypic Validation

Rationale & Causality

Biochemical potency does not guarantee cellular efficacy. Pyrazole derivatives must possess adequate membrane permeability and avoid rapid efflux to engage intracellular targets. The CellTiter-Glo (CTG) luminescent cell viability assay is employed as an orthogonal secondary screen. It measures intracellular ATP levels, which are directly proportional to the number of metabolically active cells. For pyrazole-based kinase inhibitors targeting oncogenic pathways, successful target engagement results in cell cycle arrest and apoptosis, measurable via ATP depletion.

Protocol: 384-Well CellTiter-Glo Assay
  • Cell Seeding: Seed target cancer cells (e.g., HEL cells, harboring the JAK2 V617F mutation) at 2,000 cells/well in 20 µL of complete media into a 384-well opaque white tissue culture plate. Incubate overnight at 37°C, 5% CO2​ .

  • Compound Treatment: Add pyrazole hits in a 10-point dose-response format (e.g., 10 µM to 0.5 nM).

    • Causality: A 10-point curve is statistically required to generate a rigorous Hill slope and an accurate cellular IC50​ value.

  • Incubation: Incubate the cells with compounds for 72 hours.

    • Causality: 72 hours provides sufficient time for the inhibition of the kinase signaling cascade to translate into a measurable phenotypic effect (apoptosis or growth arrest).

  • Lysis & Stabilization: Equilibrate the plate to room temperature for 30 minutes. Add 20 µL of CellTiter-Glo reagent to each well. Shake the plate for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes.

    • Causality: The reagent contains a proprietary detergent for lysis and an ATPase inhibitor to prevent endogenous ATP degradation. This ensures the luminescent signal accurately reflects the ATP concentration at the exact time of lysis.

  • Measurement: Record luminescence using a microplate reader with an integration time of 0.5 seconds per well.

Mechanism of Action

To contextualize the phenotypic readout, the diagram below illustrates the classical JAK/STAT signaling pathway, a frequent target for pyrazole-derived therapeutics.

Pathway_Mechanism Cytokine Cytokine / Ligand Receptor Transmembrane Receptor Cytokine->Receptor Binds JAK JAK Kinase (Active) Receptor->JAK Dimerization & Activation STAT STAT Protein (Phosphorylated) JAK->STAT Phosphorylation Pyrazole Pyrazole Inhibitor (e.g., Ruxolitinib) Pyrazole->JAK ATP-competitive Inhibition Nucleus Nucleus: Gene Transcription (Proliferation / Survival) STAT->Nucleus Translocation

Mechanism of action of pyrazole-based JAK inhibitors blocking the STAT proliferation pathway.

Conclusion

The integration of a highly sensitive, low-variance TR-FRET biochemical assay with a robust phenotypic viability screen provides a rigorous pipeline for the discovery of pyrazole-based therapeutics. By strictly adhering to statistical quality controls (Z' > 0.5) and understanding the mechanistic causality behind each reagent and incubation step, researchers can confidently triage high-throughput screening data to identify lead compounds with true translational potential.

References

  • Title: Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques Source: RSC Publishing / RSC Advances URL: [Link][1]

  • Title: TR-FRET Measurements: Principle and Applications in High-Throughput Screening Source: BMG LABTECH URL: [Link][2]

  • Title: A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays Source: PubMed / Journal of Biomolecular Screening (Zhang JH, et al., 1999) URL: [Link][3]

Sources

Application

HPLC purification method for 3-Cyclopentyl-1-methyl-4-nitro-1H-pyrazol-5-amine

Title: Preparative HPLC Purification Protocol for 3-Cyclopentyl-1-methyl-4-nitro-1H-pyrazol-5-amine Executive Summary & Chemical Context As a Senior Application Scientist, designing a robust purification method requires...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Preparative HPLC Purification Protocol for 3-Cyclopentyl-1-methyl-4-nitro-1H-pyrazol-5-amine

Executive Summary & Chemical Context

As a Senior Application Scientist, designing a robust purification method requires a deep understanding of the target molecule’s physicochemical behavior. 3-Cyclopentyl-1-methyl-4-nitro-1H-pyrazol-5-amine (CAS: 1710854-26-4) is a highly functionalized heterocyclic building block, frequently utilized in the synthesis of advanced kinase inhibitors (such as KRAS G12C or CDK inhibitors) .

To purify this intermediate efficiently from a crude synthetic mixture, we must move beyond generic gradients and implement a focused gradient preparative HPLC strategy . This guide details the causality behind the chromatographic choices, the mathematical scale-up process, and the step-by-step execution required to achieve >99% purity.

Physicochemical Profiling & Chromatographic Rationale

Before injecting a sample, we must analyze the structural features that dictate its retention and peak shape:

  • The "Push-Pull" Electronic System: The molecule features a primary amine at position 5 adjacent to a strongly electron-withdrawing nitro group at position 4. Through both inductive and resonance effects, the nitro group drastically reduces the electron density on the amine nitrogen.

  • Basicity & Ionization: Unlike typical aliphatic amines, this 5-amino-4-nitropyrazole derivative is exceptionally weakly basic (conjugate acid pKa < 2). Consequently, it will not protonate under standard acidic HPLC conditions (pH 2–3). It behaves chromatographically as a neutral, highly polarizable species.

  • Lipophilicity: The cyclopentyl group at position 3 imparts significant hydrophobicity, ensuring strong retention on standard reversed-phase (RP) stationary phases.

  • Method Selection: Because the molecule is neutral at low pH, we utilize a standard C18 stationary phase with an acidic mobile phase (0.1% Trifluoroacetic Acid in Water/Acetonitrile). The TFA acts not to ion-pair the target (which remains un-ionized), but to suppress secondary silanol interactions on the silica support and to ion-pair any basic synthetic impurities, driving them into the void or early eluting fractions .

Workflow A Crude Synthesis Mixture (3-Cyclopentyl-1-methyl-4-nitro-1H-pyrazol-5-amine) B Sample Preparation (Dissolution in DMSO, 0.45µm Filtration) A->B C Analytical Scouting (Generic Gradient 5-95% B) B->C D Method Optimization (Focused Gradient Calculation) C->D E Preparative HPLC (Scale-up to 30mm ID Column) D->E F Fraction Collection (UV-Triggered at 254 nm) E->F G Isolation (Rotary Evaporation & Lyophilization) F->G H Pure Compound (>99% Purity by LC-MS/NMR) G->H

RP-HPLC purification workflow for 3-Cyclopentyl-1-methyl-4-nitro-1H-pyrazol-5-amine.

Analytical Scouting & Scale-Up Strategy

Directly scaling up a generic analytical gradient (e.g., 5–95% B over 10 minutes) to a preparative column wastes massive amounts of solvent and results in poor resolution for closely eluting synthetic impurities (like regioisomers or des-methyl byproducts). Instead, we utilize a Focused Gradient .

By identifying the exact solvent composition at which the target compound elutes on the analytical scale, we can design a shallow, high-resolution gradient (e.g., 2% B/min) specifically around that elution point. This dramatically increases the loading capacity of the preparative column while maintaining baseline resolution .

Quantitative Scale-Up Parameters

The following table summarizes the geometric scale-up from a 4.6 mm analytical column to a 30 mm preparative column, maintaining a constant column length (100 mm) and particle size (5 µm).

ParameterAnalytical ScalePreparative ScaleScale-Up Rationale / Formula
Column Dimensions 4.6 x 100 mm30 x 100 mmGeometric scaling factor = (30/4.6)2≈42.5
Particle Size 5 µm5 µmIdentical particle size ensures identical resolution.
Flow Rate 1.0 mL/min42.5 mL/min Flowprep​=Flowana​×42.5
Injection Volume 10 µL425 µL (up to 2 mL)* Volprep​=Volana​×42.5
Sample Concentration 5 mg/mL50 mg/mLIncreased concentration maximizes throughput.
Detection Wavelength 210 nm & 254 nm254 nm254 nm prevents detector saturation at high loads.

*Note: Injection volume can often be pushed higher than the geometric calculation if the sample is dissolved in a weak solvent, or if at-column dilution is utilized.

GradientLogic N1 Identify Target Peak on Analytical Run N2 Calculate Elution %B (Account for Dwell Volume) N1->N2 N3 Set Isocratic Hold at Initial %B N2->N3 N4 Design Shallow Gradient (±5% B around Elution %B) N3->N4 N5 Column Wash & Equilibration (95% B then Initial %B) N4->N5

Logical sequence for calculating and designing a focused preparative HPLC gradient.

Step-by-Step Experimental Protocol

Phase 1: Sample Preparation
  • Dissolution: Weigh the crude 3-Cyclopentyl-1-methyl-4-nitro-1H-pyrazol-5-amine. Dissolve in pure Dimethyl Sulfoxide (DMSO) to achieve a concentration of 50 mg/mL.

    • Causality: DMSO disrupts strong intermolecular hydrogen bonding and fully solubilizes both the lipophilic cyclopentyl core and any polar impurities, preventing on-column precipitation.

  • Filtration: Pass the solution through a 0.45 µm PTFE syringe filter.

    • Causality: Particulate matter will rapidly clog the preparative column frit, causing catastrophic overpressure.

Phase 2: Analytical Scouting
  • System Setup: Equip an analytical HPLC with a C18 column (4.6 x 100 mm, 5 µm).

  • Mobile Phases:

    • Mobile Phase A: HPLC-grade Water + 0.1% v/v TFA.

    • Mobile Phase B: HPLC-grade Acetonitrile + 0.1% v/v TFA.

  • Run Generic Gradient: Inject 5 µL of the sample. Run a linear gradient from 5% B to 95% B over 10 minutes at 1.0 mL/min.

  • Data Analysis: Identify the target peak via UV (254 nm) and MS (if using LC-MS). Note the retention time ( tR​ ). Calculate the exact %B at which the compound eluted by factoring in the system's dwell volume ( VD​ ).

    • Example: If the target elutes at exactly 45% B, the focused gradient will be built around this value.

Phase 3: Preparative HPLC Execution
  • System Setup: Equip the preparative HPLC with the matched C18 column (30 x 100 mm, 5 µm). Set flow rate to 42.5 mL/min.

  • Program Focused Gradient:

    • 0.0 - 1.0 min: Isocratic hold at 35% B (Initial conditions, 10% below elution point).

    • 1.0 - 8.0 min: Shallow linear gradient from 35% B to 55% B (captures the 45% B elution point with high resolution).

    • 8.0 - 9.5 min: Column wash at 95% B.

    • 9.5 - 12.0 min: Re-equilibration at 35% B.

  • Injection & Collection: Inject 1.0 mL of the filtered crude sample. Set the fraction collector to trigger via UV threshold at 254 nm.

    • Causality: Monitoring at 254 nm (rather than 210 nm) leverages the specific absorbance of the nitro-pyrazole chromophore while avoiding detector saturation and baseline drift from the TFA.

Phase 4: Post-Purification Isolation
  • Pooling: Analyze the collected fractions via rapid analytical LC-MS to confirm purity (>99%) and pool the fractions containing the pure target.

  • Solvent Removal: Transfer the pooled fractions to a round-bottom flask. Use a rotary evaporator (water bath at 35°C, reduced pressure) to selectively remove the volatile Acetonitrile.

    • Causality: Attempting to lyophilize a solution with high acetonitrile content will cause the sample to "melt" or bump in the freeze-dryer, ruining the physical form of the final powder.

  • Lyophilization: Once the organic solvent is removed, freeze the remaining aqueous suspension (which will be slightly acidic due to residual TFA) and lyophilize for 24–48 hours to yield the pure 3-Cyclopentyl-1-methyl-4-nitro-1H-pyrazol-5-amine as a dry solid.

References

  • JDQ443, a Structurally Novel, Pyrazole-Based, Covalent Inhibitor of KRASG12C for the Treatment of Solid Tumors Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Synthesis of Novel Nitro-substituted Triaryl Pyrazole Derivatives as Potential Estrogen Receptor Ligands National Institutes of Health (NIH / PMC) URL:[Link]

  • Using Focused Gradients on a Combined Analytical/Preparative HPLC System to Optimize the Purification Scale-up Process LCGC International / Agilent Technologies URL:[Link]

  • Analytical HPLC to Preparative HPLC: Scale-Up Techniques using a Natural Product Extract Waters Corporation Application Notes URL:[Link]

Method

Application Notes and Protocols for the Characterization of 3-Cyclopentyl-1-methyl-4-nitro-1H-pyrazol-5-amine as a Novel Chemical Probe

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 3-Cyclopentyl-1-methyl-4-nitro-1H-pyrazol-5-amine as a novel chemical probe. Whi...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 3-Cyclopentyl-1-methyl-4-nitro-1H-pyrazol-5-amine as a novel chemical probe. While the specific biological targets of this compound are yet to be fully elucidated, its pyrazole scaffold is a well-established pharmacophore present in numerous clinically relevant inhibitors, particularly targeting protein kinases.[1][2][3] This guide is structured to provide a logical, in-depth, and technically robust workflow for the characterization of this and other novel small molecules. We will detail protocols for initial phenotypic screening, target identification and validation, and subsequent biochemical assays to determine the mechanism of action. The overarching goal is to equip researchers with the necessary tools to unlock the therapeutic and research potential of this promising compound.

Introduction: The Pyrazole Scaffold and the Promise of a Novel Probe

The pyrazole ring is a privileged scaffold in medicinal chemistry, renowned for its diverse pharmacological activities.[4] Pyrazole derivatives have been successfully developed as anticancer, anti-inflammatory, and antimicrobial agents.[2][5] A significant number of these compounds function as inhibitors of protein kinases, which are critical regulators of cellular processes and are frequently dysregulated in diseases like cancer.[1][6]

3-Cyclopentyl-1-methyl-4-nitro-1H-pyrazol-5-amine is a novel compound featuring this key pyrazole core. The presence of a nitro group offers a potential site for chemical modification, which can be leveraged for the synthesis of derivatives or for the attachment of affinity tags or fluorescent labels.[7] The cyclopentyl and methyl groups contribute to the molecule's lipophilicity and three-dimensional structure, which can influence its binding affinity and selectivity for specific protein targets.[3]

A chemical probe is a small molecule that is potent and selective for a specific target or a small number of targets, allowing for the interrogation of biological systems.[8] The development and characterization of novel chemical probes are essential for target identification and validation in drug discovery.[9][10] This guide will outline a systematic approach to characterize 3-Cyclopentyl-1-methyl-4-nitro-1H-pyrazol-5-amine and determine its utility as a chemical probe.

Initial Characterization and Handling

Prior to biological evaluation, it is crucial to ensure the purity and stability of the compound.

Table 1: Physicochemical Properties of 3-Cyclopentyl-1-methyl-4-nitro-1H-pyrazol-5-amine

PropertyValueSource
Molecular Formula C9H15N3[11][12]
Molecular Weight 165.24 g/mol [11]
Canonical SMILES CN1N=C(C(=C1N)C2CCCC2)[O-]
InChI Key Not Available
CAS Number 1549469-17-1[11]

Compound Handling and Storage:

  • Solubility: Determine the solubility in common solvents such as DMSO, ethanol, and aqueous buffers. For cell-based assays, a concentrated stock solution in DMSO is typically prepared.

  • Stability: Assess the stability of the compound in solution under experimental conditions (e.g., in cell culture media at 37°C). This can be evaluated by analytical techniques such as HPLC or LC-MS over time.

  • Storage: Store the solid compound and stock solutions at -20°C or -80°C, protected from light and moisture.

Phase 1: Phenotypic Screening and Hypothesis Generation

The initial step is to assess the biological activity of the compound in relevant cellular models. This will provide insights into its potential therapeutic area and guide hypothesis generation for its molecular target.

General Cell Viability and Proliferation Assays

These assays will determine the cytotoxic or cytostatic effects of the compound on various cell lines.

Protocol 1: MTT Assay for Cell Viability

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of 3-Cyclopentyl-1-methyl-4-nitro-1H-pyrazol-5-amine in cell culture medium. The final concentrations should typically range from 0.01 µM to 100 µM. Add the compound dilutions to the cells and incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Hypothesis-Driven Screening

Based on the pyrazole scaffold's known activities, it is prudent to screen for effects on specific cellular pathways.[1][2]

  • Kinase Inhibition: Utilize commercially available kinase inhibitor profiling services or in-house kinase panels to screen for activity against a broad range of kinases.

  • Inflammation Models: Test the compound in cell-based models of inflammation, such as lipopolysaccharide (LPS)-stimulated macrophages, and measure the production of pro-inflammatory cytokines like TNF-α and IL-6.

  • Apoptosis Induction: Use flow cytometry-based assays (e.g., Annexin V/Propidium Iodide staining) to determine if the compound induces apoptosis in cancer cell lines.

Phase 2: Target Identification and Validation

Once a biological phenotype is observed, the next critical step is to identify the direct molecular target(s) of the compound.

Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful technique to confirm direct target engagement in a cellular context.[13][14][15] The principle is that a ligand binding to its target protein stabilizes it against thermal denaturation.[15][16]

Protocol 2: CETSA for Target Engagement

  • Cell Treatment: Treat intact cells with either vehicle (DMSO) or a saturating concentration of 3-Cyclopentyl-1-methyl-4-nitro-1H-pyrazol-5-amine for 1-2 hours.

  • Heat Challenge: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.[13][17]

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or sonication.[17]

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated proteins.[13][17]

  • Protein Analysis: Collect the supernatant containing the soluble proteins and analyze the protein levels of a suspected target (hypothesized from screening data) by Western blotting.

  • Data Analysis: A positive result is indicated by a shift in the melting curve to a higher temperature in the compound-treated samples compared to the vehicle control, signifying stabilization of the target protein.

CETSA_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_heating Heat Challenge cluster_lysis Lysis & Separation cluster_analysis Analysis A Intact Cells B Treat with Compound or Vehicle (DMSO) A->B C Heat to a Range of Temperatures B->C D Cell Lysis C->D E Centrifugation D->E F Collect Supernatant (Soluble Proteins) E->F G Western Blot for Target Protein F->G H Generate Melting Curve G->H

A schematic overview of the Cellular Thermal Shift Assay (CETSA) protocol.
Affinity-Based Proteomics for Unbiased Target Identification

To identify novel or unexpected targets, an unbiased approach using affinity chromatography coupled with mass spectrometry is highly effective.[18][19] The "kinobeads" approach, which uses immobilized broad-spectrum kinase inhibitors, is particularly useful for identifying kinase targets.[18][20][21][22]

Protocol 3: Competitive Binding Assay with Kinobeads

  • Cell Lysate Preparation: Prepare native cell lysates from a relevant cell line.

  • Competitive Binding: Incubate the cell lysate with varying concentrations of 3-Cyclopentyl-1-methyl-4-nitro-1H-pyrazol-5-amine.

  • Kinobeads Pulldown: Add kinobeads to the lysate and incubate to allow binding of kinases that are not occupied by the free compound.

  • Washing and Elution: Wash the beads to remove non-specifically bound proteins and then elute the bound proteins.

  • Mass Spectrometry: Digest the eluted proteins and analyze the peptides by LC-MS/MS to identify and quantify the bound kinases.

  • Data Analysis: Proteins that show a dose-dependent decrease in binding to the kinobeads in the presence of the compound are identified as potential targets.

Kinobeads_Workflow cluster_lysate Cell Lysate Preparation cluster_competition Competitive Binding cluster_pulldown Affinity Pulldown cluster_analysis Analysis A Native Cell Lysate B Incubate with 3-Cyclopentyl-1-methyl-4-nitro- 1H-pyrazol-5-amine A->B C Add Kinobeads B->C D Wash and Elute Bound Proteins C->D E LC-MS/MS Analysis D->E F Identify and Quantify Displaced Proteins E->F

Workflow for competitive binding assay using kinobeads.

Phase 3: Biochemical Characterization and Mechanism of Action

Once a target is identified and validated, the next step is to characterize the interaction biochemically.[23] This involves determining the potency and mechanism of inhibition using purified enzymes.[24][25][26]

IC50 Determination with Purified Enzyme

This assay quantifies the concentration of the compound required to inhibit 50% of the target enzyme's activity.[26]

Protocol 4: In Vitro Enzyme Inhibition Assay

  • Reagent Preparation: Prepare a serial dilution of 3-Cyclopentyl-1-methyl-4-nitro-1H-pyrazol-5-amine in the appropriate assay buffer.

  • Assay Setup: In a 96-well plate, add the purified enzyme, the compound dilutions, and any necessary co-factors.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.

  • Signal Detection: Measure the rate of product formation using a suitable detection method (e.g., absorbance, fluorescence, or luminescence) with a microplate reader.

  • Data Analysis: Plot the enzyme activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Mechanism of Inhibition (MOI) Studies

These studies determine how the inhibitor interacts with the enzyme and its substrate (e.g., competitive, non-competitive, or uncompetitive inhibition).[23][27]

Protocol 5: Enzyme Kinetics and MOI Determination

  • Experimental Setup: Perform the enzyme activity assay with varying concentrations of both the substrate and 3-Cyclopentyl-1-methyl-4-nitro-1H-pyrazol-5-amine.

  • Data Collection: Measure the initial reaction velocities for each combination of substrate and inhibitor concentrations.

  • Data Analysis: Plot the data using a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]). The pattern of the lines at different inhibitor concentrations will reveal the mechanism of inhibition.

    • Competitive: Lines intersect on the y-axis.

    • Non-competitive: Lines intersect on the x-axis.

    • Uncompetitive: Lines are parallel.

Table 2: Interpreting Lineweaver-Burk Plots for MOI

Inhibition TypeVmaxKmLineweaver-Burk Plot
Competitive UnchangedIncreasesLines intersect at the y-axis
Non-competitive DecreasesUnchangedLines intersect at the x-axis
Uncompetitive DecreasesDecreasesLines are parallel

Conclusion and Future Directions

The protocols outlined in this guide provide a comprehensive framework for the characterization of 3-Cyclopentyl-1-methyl-4-nitro-1H-pyrazol-5-amine as a chemical probe. By systematically progressing from phenotypic screening to target identification and biochemical characterization, researchers can elucidate the compound's mechanism of action and unlock its potential for use in basic research and drug discovery. The pyrazole scaffold holds significant promise, and a thorough investigation of this novel derivative is a worthy endeavor. Future work should focus on structure-activity relationship (SAR) studies to optimize potency and selectivity, as well as in vivo studies to assess the compound's efficacy and pharmacokinetic properties in relevant disease models.

References

  • Al-Hourani, B. J., et al. (2022). Pyrazole-Based Thrombin Inhibitors with a Serine-Trapping Mechanism of Action: Synthesis and Biological Activity. MDPI. [Link]

  • Martinez Molina, D., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. [Link]

  • Bio-protocol. (n.d.). Cellular thermal shift assay (CETSA). Bio-protocol. [Link]

  • Brennan, P. E., et al. (2018). Target Identification Using Chemical Probes. PubMed. [Link]

  • Ahuja, M., et al. (2022). Chemical Probes Review: Choosing the Right Path Towards Pharmacological Targets in Drug Discovery, Challenges and Future Perspectives. Combinatorial Chemistry & High Throughput Screening. [Link]

  • Al-Ostoot, F. H., et al. (2023). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. PubMed. [Link]

  • Li, W., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. MDPI. [Link]

  • UKM Medical Molecular Biology Institute. (2022). Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. UKM Medical Molecular Biology Institute. [Link]

  • Terstiege, I., et al. (2012). Target identification and mechanism of action in chemical biology and drug discovery. PMC. [Link]

  • Patricelli, M. P., et al. (2011). Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors. PMC. [Link]

  • Liu, Y., et al. (2024). Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics. MDPI. [Link]

  • Bantscheff, M., et al. (2007). Chemical Proteomics Identifies Unanticipated Targets of Clinical Kinase Inhibitors. Science. [Link]

  • ResearchGate. (n.d.). Kinobeads use immobilized kinase inhibitors as affinity reagents... ResearchGate. [Link]

  • Pelago Bioscience. (n.d.). What Is CETSA? Cellular Thermal Shift Assay Explained. Pelago Bioscience. [Link]

  • EUbOPEN. (n.d.). NanoLuc and HiBIT CETSA assays to assess cellular target engagement of compounds in cells. EUbOPEN. [Link]

  • ResearchGate. (n.d.). Chemical probes for target identification. ResearchGate. [Link]

  • Zhang, M., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Signal Transduction and Targeted Therapy. [Link]

  • Longdom Publishing. (2024). Advances in Enzyme Assays for Biochemical Pathway Analysis and Metabolic Profiling. Longdom Publishing. [Link]

  • MDPI. (2023). Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. MDPI. [Link]

  • Klüter, S., et al. (2023). Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors. PMC. [Link]

  • BellBrook Labs. (2025). The Power of Enzyme Activity Assays: Unlocking Novel Therapeutics. BellBrook Labs. [Link]

  • Müller, S., et al. (2023). Open resources for chemical probes and their implications for future drug discovery. Expert Opinion on Drug Discovery. [Link]

  • Axtman, A. D., et al. (2023). Which Small Molecule? Selecting Chemical Probes for Use in Cancer Research and Target Validation. AACR Journals. [Link]

  • OMICS International. (n.d.). Enzyme Inhibition: Mechanisms, Types and Significance. OMICS International. [Link]

  • Sloan Kettering Institute. (n.d.). Development of Chemical Probes. Sloan Kettering Institute. [Link]

  • Frontiers. (2022). Affinity probes based on small-molecule inhibitors for tumor imaging. Frontiers. [Link]

  • Foley, T. L., et al. (2013). ADVANCES IN DISCOVERING SMALL MOLECULES TO PROBE PROTEIN FUNCTION IN A SYSTEMS CONTEXT. PMC. [Link]

  • NIH Bookshelf. (2012). Mechanism of Action Assays for Enzymes. Assay Guidance Manual. [Link]

  • Chemsrc. (2025). CAS#:1549469-17-1 | 3-cyclopentyl-1-methyl-1H-pyrazol-4-amine. Chemsrc. [Link]

  • MDPI. (2025). Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][13][17][28]triazin-7(6H)-ones and Derivatives. MDPI. [Link]

  • PubChemLite. (n.d.). 3-cyclopentyl-1-methyl-1h-pyrazol-5-amine. PubChemLite. [Link]

  • PubChemLite. (n.d.). 3-cyclopentyl-1-methyl-4,5-dihydro-1h-pyrazol-5-one. PubChemLite. [Link]

  • PubChem. (n.d.). 1-Cyclopentyl-3-methyl-1H-pyrazol-5-amine. PubChem. [Link]

  • PubMed. (2011). Synthesis, characterization and in-vitro antiproliferative effects of novel 5-amino pyrazole derivatives against breast cancer cell lines. PubMed. [Link]

  • ResearchGate. (n.d.). Synthesis of (a) 3-methyl-1H-pyrazol-5-amine (1′) and (b) PPs 4a. ResearchGate. [Link]

  • Portilla, J., et al. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. [Link]

Sources

Application

Application Note: Evaluation and Profiling of Pyrazole Derivatives in Targeted Therapeutics

Prepared by: Senior Application Scientist Target Audience: Medicinal Chemists, Assay Biologists, and Drug Development Professionals Executive Summary The pyrazole ring (1,2-diazole) has cemented its status as a "privileg...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Medicinal Chemists, Assay Biologists, and Drug Development Professionals

Executive Summary

The pyrazole ring (1,2-diazole) has cemented its status as a "privileged scaffold" in modern medicinal chemistry[1]. Characterized by its five-membered aromatic ring containing two adjacent nitrogen atoms, the pyrazole moiety offers exceptional structural versatility. It acts simultaneously as a hydrogen-bond donor and acceptor, enabling high-affinity interactions with diverse protein targets[1][2]. This application note provides a comprehensive, field-proven guide to evaluating pyrazole derivatives, focusing on two blockbuster paradigms: selective COX-2 inhibition (Celecoxib) and JAK1/2 kinase inhibition (Ruxolitinib) .

By detailing the underlying mechanisms and providing self-validating, step-by-step experimental protocols, this guide serves as a robust framework for screening novel pyrazole-based pharmacophores.

Application Workflow I: Selective COX-2 Inhibition (Celecoxib)

Mechanistic Rationale

Celecoxib leverages the pyrazole core to selectively target the expanded hydrophobic side pocket of the cyclooxygenase-2 (COX-2) active site, a region inaccessible in the constitutively expressed COX-1 isoform[3]. This selectivity is critical for suppressing pro-inflammatory prostaglandins (like PGE2) without inducing the gastrointestinal toxicity associated with traditional non-selective NSAIDs[1][3].

COX2_Pathway AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 Metabolized by PGH2 Prostaglandin H2 COX2->PGH2 Catalyzes PGE2 Pro-inflammatory PGE2 PGH2->PGE2 Isomerization Celecoxib Celecoxib (Pyrazole) Celecoxib->COX2 Selective Inhibition

Arachidonic acid metabolism via COX-2 and targeted inhibition by pyrazole derivative Celecoxib.

Protocol: In Vitro Fluorometric COX-2 Inhibition Assay

This protocol utilizes a fluorometric detection method to measure Prostaglandin G2 generation, providing a rapid, high-throughput alternative to LC-MS/MS[3][4].

Critical Causality Note: Pyrazole derivatives are highly hydrophobic and typically require DMSO for solubilization. Because DMSO concentrations >1% can denature the COX-2 enzyme, a strict Solvent Control (SC) is mandatory to mathematically subtract background solvent inhibition[4].

Step-by-Step Methodology:

  • Reagent Preparation:

    • Reconstitute Human Recombinant COX-2 in sterile ddH₂O and keep strictly on ice. Rationale: COX-2 is thermally labile; prolonged room-temperature exposure degrades the active site.

    • Prepare the Arachidonic Acid/NaOH substrate solution immediately prior to use. Rationale: Arachidonic acid is highly susceptible to auto-oxidation, which will artificially lower the assay's dynamic range.

  • Reaction Setup (96-well plate):

    • Enzyme Control (EC): 10 µL Assay Buffer + 80 µL Reaction Mix (Buffer, Heme Cofactor, COX-2, Fluorometric Probe).

    • Solvent Control (SC): 10 µL DMSO (matched to inhibitor final concentration) + 80 µL Reaction Mix.

    • Test Sample (S): 10 µL Celecoxib (serial dilutions in DMSO) + 80 µL Reaction Mix.

  • Pre-Incubation: Incubate the plate at 25°C for 10 minutes. Rationale: Celecoxib is a time-dependent, tight-binding inhibitor. Pre-incubation is required to achieve thermodynamic equilibrium before the substrate is introduced.

  • Reaction Initiation & Kinetic Measurement:

    • Rapidly add 10 µL of diluted Arachidonic Acid to all wells using a multi-channel pipette.

    • Immediately measure fluorescence kinetically (Ex/Em = 535/587 nm) at 25°C for 10 minutes. Rationale: Kinetic reading (calculating the slope of the linear phase, ΔRFU/ΔT) prevents endpoint saturation artifacts and ensures measurements reflect true initial velocity (V₀).

  • Data Analysis: Calculate % Relative Inhibition = [(Slope of EC - Slope of S) / Slope of EC] × 100.

Application Workflow II: JAK1/2 Kinase Inhibition (Ruxolitinib)

Mechanistic Rationale

Ruxolitinib is a highly potent, orally bioavailable pyrazole derivative that acts as a reversible, ATP-competitive inhibitor of Janus kinases (JAK1 and JAK2)[5][6]. The pyrazole nitrogen atoms are structurally critical, forming essential hydrogen bonds with the hinge region of the kinase domain (e.g., Leu959 and Glu957 in JAK1), thereby blocking the downstream phosphorylation of STAT proteins and halting cytokine-driven cellular proliferation[6].

JAK_STAT_Pathway Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK1 / JAK2 Receptor->JAK Activates STAT STAT Proteins JAK->STAT Phosphorylates Transcription Gene Transcription STAT->Transcription Nuclear Translocation Ruxolitinib Ruxolitinib (Pyrazole) Ruxolitinib->JAK ATP-competitive Inhibition

JAK/STAT signaling cascade and ATP-competitive inhibition of JAK1/2 by Ruxolitinib.

Protocol: ADP-Glo™ Kinase Assay for JAK1/2 Activity

This workflow utilizes a luminescent ADP detection assay. It is a self-validating system because it measures the direct product of the kinase reaction (ADP) rather than relying on phospho-specific antibodies, which can suffer from epitope masking[7].

Critical Causality Note: To accurately determine the IC₅₀ of an ATP-competitive inhibitor like Ruxolitinib, the assay ATP concentration must be calibrated to the apparent Michaelis constant ( Km​ ) of the specific JAK lot. Using saturating ATP will artificially inflate the IC₅₀ value[7].

Step-by-Step Methodology:

  • Kinase Reaction Setup:

    • Prepare 1X Kinase Assay Buffer containing DTT. Rationale: DTT maintains a reducing environment, preventing the oxidation of critical cysteine residues in the JAK kinase domain.

    • Add 12.5 µL of Master Mix (Buffer, ATP at Km​ , and IRS1-tide substrate) to a 96-well white plate[7].

    • Add 2.5 µL of Ruxolitinib (serial dilutions, max 1% final DMSO)[7].

    • Initiate the reaction by adding 10 µL of diluted JAK1 or JAK2 enzyme (4 ng/µL)[7].

  • Incubation: Incubate at 30°C for 45 minutes[7].

  • ATP Depletion: Add 25 µL of ADP-Glo™ Reagent to all wells and incubate for 40 minutes at room temperature. Rationale: This step completely terminates the kinase reaction and depletes any unreacted ATP, dropping the background luminescence to near-zero.

  • Kinase Detection: Add 50 µL of Kinase Detection Reagent and incubate for 30 minutes. Rationale: This reagent converts the kinase-generated ADP back into ATP, which then drives a luciferase/luciferin reaction. The resulting luminescence is directly proportional to kinase activity.

  • Measurement: Read luminescence on a microplate reader. Fit the dose-response data using non-linear regression (e.g., four-parameter logistic curve) to calculate the IC₅₀[5].

Quantitative Data Summary

The following table synthesizes the pharmacological profiles of key pyrazole derivatives, demonstrating the broad applicability of this scaffold across different therapeutic targets.

Pyrazole DerivativePrimary TargetTarget IC₅₀Secondary Target IC₅₀Therapeutic Indication
Celecoxib COX-20.04 µM – 0.45 µMCOX-1 (~15.0 – 30.0 µM)Inflammation / Arthritis
Ruxolitinib JAK1 / JAK23.3 nM (JAK1) / 2.8 nM (JAK2)JAK3 (>130-fold selectivity)Myelofibrosis / Oncology
Crizotinib ALK / ROS120 nM (ALK)c-MET (8 nM)Non-Small Cell Lung Cancer
Rimonabant CB1 Receptor1.8 nMCB2 Receptor (>1000 nM)Anti-obesity (Historical)

(Data aggregated from standardized in vitro biochemical assays[2][3][4][5][6].)

Conclusion & Future Perspectives

The pyrazole nucleus remains a cornerstone of rational drug design. As demonstrated by the robust efficacy of Celecoxib and Ruxolitinib, the scaffold's ability to be fine-tuned via substitution at the 1, 3, 4, and 5 positions allows medicinal chemists to achieve exquisite target selectivity[1]. Future applications are rapidly expanding into the development of dual-target inhibitors and PROTACs (Proteolysis Targeting Chimeras), where pyrazole derivatives serve as high-affinity target-binding warheads. Ensuring rigorous, mechanism-informed assay protocols—such as kinetic monitoring for time-dependent inhibitors and Km​ -matched ATP concentrations for competitive inhibitors—will be paramount in validating the next generation of pyrazole therapeutics.

References

  • [1] Kumar, R., Sharma, R., & Sharma, D. K. (2023). Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. Current Topics in Medicinal Chemistry. Available at:[Link]

  • [2] Recent Advances in Pyrazole and Pyrazolo[1,5-a] pyrimidine Derivatives: Synthesis, Biological Activities, and Therapeutic Applications in Cancer and Inflammation. (2025). International Journal of Pharmaceutical Sciences. Available at: [Link]

  • [4] COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). Assay Genie. Available at: [Link]

  • [3] Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. (2010). PubMed Central (PMC), NIH. Available at:[Link]

  • [7] Chemi-Verse™ JAK1 Kinase Assay Kit Protocol. BPS Bioscience. Available at:[Link]

  • [6] Atomic Simulation of the Binding of JAK1 and JAK2 with the Selective Inhibitor Ruxolitinib. (2022). MDPI. Available at:[Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Pyrazole Synthesis Side Reactions

Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of pyrazole synthesis.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of pyrazole synthesis. As a heterocyclic scaffold of immense importance in pharmaceuticals and agrochemicals, the seemingly straightforward synthesis of pyrazoles is often plagued by subtle, yet critical, side reactions.

This document moves beyond simple protocol recitation. Here, we delve into the mechanistic underpinnings of common synthetic challenges, offering not just solutions, but a deeper understanding of the causality behind them. Our aim is to empower you with the knowledge to troubleshoot effectively, optimize your reactions, and achieve your synthetic goals with confidence.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Category 1: Regioselectivity – The Primary Challenge

The formation of regioisomers is arguably the most frequent and challenging issue in the synthesis of unsymmetrically substituted pyrazoles. This section addresses how to control the regiochemical outcome of your reaction.

Q1: My reaction with an unsymmetrical 1,3-dicarbonyl compound is producing a mixture of two regioisomers. What factors control the regioselectivity, and how can I favor the formation of my desired product?

A1: The Challenge of Regiocontrol

The reaction of an unsymmetrical 1,3-dicarbonyl compound with a hydrazine derivative, a classic route known as the Knorr pyrazole synthesis, can indeed yield two different regioisomers.[1][2][3] This outcome is dictated by which of the two carbonyl groups undergoes the initial nucleophilic attack by the hydrazine. The regioselectivity is a delicate balance of steric hindrance, electronic effects, and reaction conditions.[3]

Root Cause Analysis:

  • Steric Hindrance: The hydrazine will preferentially attack the less sterically hindered carbonyl group. A bulky substituent adjacent to one carbonyl will direct the initial condensation to the other, more accessible carbonyl.[3]

  • Electronic Effects: The electrophilicity of the carbonyl carbons is a key determinant. Electron-withdrawing groups will render an adjacent carbonyl carbon more electrophilic and, therefore, more susceptible to nucleophilic attack.[3]

  • Reaction Conditions: The choice of solvent, catalyst, and temperature can significantly influence the reaction pathway and the resulting ratio of regioisomers.[3]

Troubleshooting Strategies:

  • Solvent Selection: The polarity and nature of the solvent can dramatically alter the regiomeric outcome.

    • Aprotic vs. Protic Solvents: For the cyclocondensation of aryl hydrazines with 1,3-diketones, using aprotic dipolar solvents such as DMF, NMP, or DMAc often provides better results and higher regioselectivity compared to commonly used polar protic solvents like ethanol.[1][4][5]

    • Fluorinated Alcohols: The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to significantly enhance regioselectivity in certain cases.[5]

  • pH and Catalyst Control:

    • Acid Catalysis: Under acidic conditions, the reaction often proceeds via the more stable hydrazone intermediate, which can influence the final product ratio. A catalytic amount of an acid like acetic acid is commonly employed.[6][7][8]

    • Base Catalysis: In some instances, a base can be used to deprotonate the 1,3-dicarbonyl, and the resulting enolate's reactivity can direct the regioselectivity.

  • Temperature Adjustment: Lowering the reaction temperature can favor kinetic control, potentially leading to a higher selectivity for one regioisomer over the other.[3]

Experimental Protocol: Enhancing Regioselectivity with 2,2,2-Trifluoroethanol (TFE)

This protocol provides a general method for leveraging TFE to improve regioselectivity.

  • Dissolution: In a round-bottom flask, dissolve the unsymmetrical 1,3-dicarbonyl compound (1.0 mmol) in 2,2,2-trifluoroethanol (TFE) (5 mL).

  • Reagent Addition: At room temperature, add the substituted hydrazine (1.1 mmol) to the solution.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure. Perform an aqueous work-up by dissolving the residue in ethyl acetate and washing with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography to isolate the desired regioisomer.

Data Presentation: Solvent Effects on Regioselectivity

SolventTypeTypical OutcomeReference
EthanolPolar ProticOften leads to poor selectivity or mixtures of regioisomers.[1][4]
DMF, NMP, DMAcAprotic DipolarGenerally provides better regioselectivity with aryl hydrazines.[1][4][5]
TFE, HFIPFluorinated AlcoholCan dramatically increase regioselectivity.[5]

Visualization: Decision-Making Workflow for Regioselectivity Issues

G start Mixture of Regioisomers Observed solvent Modify Solvent System (e.g., Ethanol to DMF or TFE) start->solvent temp Adjust Reaction Temperature (e.g., Lower for Kinetic Control) start->temp catalyst Change Catalyst/pH (e.g., Add Acetic Acid) start->catalyst analysis Analyze Regioisomeric Ratio (NMR, GC-MS) solvent->analysis temp->analysis catalyst->analysis success Desired Regioisomer is Major Product analysis->success Ratio > 95:5 failure Continue Optimization or Consider Alternative Synthetic Route analysis->failure Ratio < 95:5

Caption: Troubleshooting workflow for regioselectivity.

Category 2: Byproduct Formation and Impurities

Even when regioselectivity is controlled, other side reactions can diminish yield and complicate purification.

Q2: My reaction mixture has turned a deep yellow/red color, and my final product is difficult to purify. What is causing this discoloration, and how can I prevent it?

A2: The Instability of Hydrazine Reagents

The discoloration you are observing is often due to the decomposition or oxidation of the hydrazine starting material, particularly with arylhydrazines like phenylhydrazine.[6][9] These compounds can be sensitive to air and light, leading to the formation of colored byproducts that contaminate the final product.

Troubleshooting Strategies:

  • Use High-Purity Reagents: Ensure you are using fresh, high-purity hydrazine. If available, consider using a more stable salt form, such as phenylhydrazine hydrochloride.[6]

  • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can effectively prevent air oxidation of the hydrazine.[6]

  • Purification of Starting Material: If you suspect your hydrazine has degraded, consider purifying it by distillation or recrystallization before use.

Q3: I'm observing a significant amount of an intermediate in my reaction that is not the final pyrazole. What is this, and how do I drive the reaction to completion?

A3: Incomplete Cyclization and Aromatization

The synthesis of a pyrazole from a 1,3-dicarbonyl and hydrazine proceeds through several intermediates. Incomplete reaction can lead to the accumulation of these byproducts.

  • Hydrazone/Enamine Intermediates: The initial condensation forms a hydrazone or enamine intermediate.

  • Pyrazoline Intermediates: Subsequent cyclization without the final elimination of water can result in a non-aromatic pyrazoline intermediate.[9]

Troubleshooting Strategies:

  • Optimize Reaction Conditions:

    • Increase Temperature/Time: Providing more thermal energy or allowing the reaction to proceed for a longer duration can help overcome the activation barrier for the final dehydration step to the aromatic pyrazole.[9]

    • Ensure Proper Stoichiometry: Double-check the molar ratios of your reactants. A slight excess of one reagent might be beneficial in some cases.[9]

  • Catalysis: The final dehydration step is often acid-catalyzed. Ensure you have an adequate amount of acid catalyst (e.g., acetic acid) if the reaction is known to require it.[10]

  • Oxidation of Pyrazolines: If a pyrazoline intermediate has formed, a subsequent oxidation step may be necessary to furnish the desired pyrazole. This can sometimes be achieved by simply exposing the reaction to air (oxygen).[4][11]

Visualization: Knorr Pyrazole Synthesis Mechanism and Potential Side Products

G cluster_main Main Reaction Pathway cluster_side Side Reactions / Incomplete Conversion A 1,3-Dicarbonyl + Hydrazine B Hydrazone/Enamine Intermediate A->B Condensation E Hydrazine Decomposition A->E Oxidation G Di-addition Product A->G Excess Hydrazine C Hydroxylpyrazolidine Intermediate B->C Cyclization D Pyrazole Product C->D Dehydration (Rate-Determining Step) F Pyrazoline Intermediate C->F Incomplete Dehydration

Sources

Optimization

Technical Support Center: Purification Challenges of 3-Cyclopentyl-1-methyl-4-nitro-1H-pyrazol-5-amine

Executive Summary: The Physicochemical Challenge Welcome to the advanced technical support guide for the isolation and purification of 3-Cyclopentyl-1-methyl-4-nitro-1H-pyrazol-5-amine (CAS: 1710854-26-4)[1]. As a Senior...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Physicochemical Challenge

Welcome to the advanced technical support guide for the isolation and purification of 3-Cyclopentyl-1-methyl-4-nitro-1H-pyrazol-5-amine (CAS: 1710854-26-4)[1]. As a Senior Application Scientist, I frequently consult with researchers struggling to isolate this specific intermediate. The difficulty stems from its structural dichotomy: a highly lipophilic, flexible cyclopentyl ring juxtaposed against a rigid, polar, hydrogen-bonding core (nitro and amine groups on a pyrazole scaffold).

This guide deconstructs the physicochemical barriers to purification—specifically regioisomer co-elution, silica-induced tailing, and crystallization failure—and provides field-proven, self-validating protocols to achieve >99% purity.

Troubleshooting Guide & FAQs

Q1: During the N-methylation step of my synthesis, I generate a mixture of two products with nearly identical Rf​ values. Why does this happen, and how do I resolve them? Causality & Mechanism: Your starting material, 3-cyclopentyl-4-nitro-1H-pyrazol-5-amine, exists in solution as a dynamic pair of tautomers. When treated with an alkylating agent (e.g., methyl iodide), the electrophilic attack can occur at either of the pyrazole nitrogens. This invariably yields a mixture of the desired 1,5-isomer (3-cyclopentyl-1-methyl-4-nitro-1H-pyrazol-5-amine) and the 1,3-isomer (5-cyclopentyl-1-methyl-4-nitro-1H-pyrazol-3-amine). Because the core dipole moments of these regioisomers are nearly identical, normal-phase silica gel cannot easily differentiate them. Solution: You must transition from normal-phase (NP) to reverse-phase (RP) chromatography. The lipophilic cyclopentyl group interacts differently with a hydrophobic C18 stationary phase depending on its spatial proximity to the N-methyl group. Preparative RP-HPLC provides the theoretical plates required for baseline resolution (2)[2].

Q2: When attempting normal-phase flash chromatography to remove baseline impurities, my compound tails severely, leading to poor recovery. What is the mechanism behind this? Causality & Mechanism: Chromatographic tailing is a symptom of secondary interactions. The sp2 -hybridized pyrazole nitrogen (N2) and the primary amine (-NH2) act as strong hydrogen-bond acceptors and donors. These moieties interact aggressively with the acidic silanol groups (Si-OH) exposed on the surface of standard silica gel. Solution: You must chemically mask the silanol activity. Adding a volatile competitive amine, such as 0.5% Triethylamine (TEA), to your mobile phase saturates these acidic silanol sites. This allows your analyte to partition purely based on polarity rather than acid-base interactions, restoring peak symmetry (3)[3].

Q3: After chromatography, concentrating the pure fractions yields a stubborn oil instead of a solid. How can I force crystallization? Causality & Mechanism: The "oiling out" phenomenon (liquid-liquid phase separation) occurs because the highly flexible cyclopentyl group disrupts the rigid crystal lattice packing of the polar pyrazole core. Trace amounts of residual chromatography solvents further depress the melting point, trapping the compound in a supercooled liquid state. Solution: Implement an anti-solvent crystallization strategy. Dissolve the oil in a minimal amount of a water-miscible solvent where it has high solubility (e.g., hot ethanol), and slowly titrate in an anti-solvent (water) to force the hydrophobic cyclopentyl group to aggregate, thereby lowering the kinetic barrier to nucleation.

Experimental Protocols (Self-Validating Systems)

Protocol A: Reverse-Phase Preparative HPLC for Regioisomer Resolution

Self-Validation Check: This protocol builds in an analytical scale-down injection. If baseline resolution is not achieved on the analytical run, the preparative run will fail. Do not proceed to step 3 without validating step 2.

  • Sample Preparation: Dissolve the crude regioisomer mixture in a 1:1 mixture of Acetonitrile (MeCN) and Dimethyl Sulfoxide (DMSO) to a concentration of 50 mg/mL. Filter through a 0.22 µm PTFE syringe filter to protect the column frit.

  • Analytical Validation (The Self-Check): Inject 5 µL onto an analytical C18 column (4.6 x 150 mm, 5 µm) using a gradient of 10% to 90% MeCN in Water (both containing 0.1% Trifluoroacetic acid, TFA) over 15 minutes. Confirm baseline resolution ( Rs​>1.5 ) of the two isomer peaks.

  • Preparative Scale-Up: Transfer the method to a Preparative C18 column (e.g., 21.2 x 250 mm, 5 µm).

  • Focused Elution: Run a shallow, focused gradient. If the isomers elute at 45% MeCN on the analytical run, program the prep gradient to run from 35% to 55% MeCN over 30 minutes.

  • Fraction Collection & Recovery: Trigger collection via UV absorbance at 254 nm. Pool the fractions corresponding to the desired isomer. Remove MeCN under reduced pressure (rotary evaporation at 35°C), then lyophilize the remaining aqueous solution to yield a fluffy powder.

Protocol B: Anti-Solvent Crystallization Strategy

Self-Validation Check: The appearance of a persistent cloudiness (the cloud point) confirms the exact thermodynamic solvent/anti-solvent ratio required for nucleation has been reached.

  • Dissolution: Transfer the lyophilized powder (or oil) to a round-bottom flask. Add absolute ethanol dropwise at 60°C until complete dissolution is achieved (approx. 2-3 mL per gram of product).

  • Nucleation (Cloud Point): While maintaining stirring at 60°C, add deionized water dropwise. Stop immediately when the solution becomes slightly turbid and does not clear after 30 seconds of stirring.

  • Annealing: Add exactly one drop of ethanol to clear the solution, then remove the heat source. Allow the flask to cool to room temperature undisturbed over 4 hours to promote slow crystal growth.

  • Maturation: Once crystals have formed at room temperature, transfer the flask to an ice bath (0-4°C) for 2 hours to maximize yield.

  • Isolation: Filter the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with ice-cold 10% ethanol in water. Dry under high vacuum at 40°C for 12 hours.

Quantitative Data Presentation

The following table summarizes the optimized chromatographic parameters and expected performance metrics for isolating the target compound from its regioisomer.

ParameterNormal-Phase (Silica Flash)Reverse-Phase (C18 Prep-HPLC)
Mobile Phase A Dichloromethane (DCM)Water + 0.1% TFA
Mobile Phase B Methanol (MeOH)Acetonitrile (MeCN) + 0.1% TFA
Additive 0.5% Triethylamine (TEA)None (TFA acts as ion-pair)
Gradient / Isocratic Isocratic 95:5 (A:B)Shallow Gradient 35% to 55% B
Retention Factor ( Rf​ / tR​ ) Rf​ = 0.35 (Both isomers) tR1​ = 18.2 min, tR2​ = 21.5 min
Resolution ( Rs​ ) < 0.5 (Co-elution)> 2.0 (Baseline resolved)
Primary Utility Removing polar baseline tarsSeparating regioisomers

Purification Workflow Visualization

G Start Crude Reaction Mixture (N-Methylation Products) NP_Flash Normal-Phase Flash Chromatography (Silica Gel, DCM/MeOH + 0.5% TEA) Start->NP_Flash Removes baseline impurities Check_Purity TLC / LC-MS Analysis Are Regioisomers Resolved? NP_Flash->Check_Purity Collect main band RP_HPLC Reverse-Phase Prep-HPLC (C18, H2O/MeCN + 0.1% TFA) Check_Purity->RP_HPLC No (Isomer Co-elution) Crystallization Anti-Solvent Crystallization (EtOH / H2O Titration) Check_Purity->Crystallization Yes (Rarely achieved on NP) RP_HPLC->Crystallization Lyophilize pure isomer fractions Pure_Product Pure 3-Cyclopentyl-1-methyl- 4-nitro-1H-pyrazol-5-amine Crystallization->Pure_Product Vacuum Filtration & Drying

Decision tree and workflow for the purification of pyrazole regioisomers.

References

  • BidePharm. "3-Cyclopentyl-1-methyl-4-nitro-1H-pyrazol-5-amine (CAS: 1710854-26-4) Product Information." BidePharm Catalog. 1

  • BenchChem. "Application Notes and Protocols for the Chromatographic Separation of Pyrazole Regioisomers." BenchChem Technical Support. 2

  • BenchChem. "Column chromatography conditions for separating pyrazole isomers." BenchChem Tech Support. 3

Sources

Troubleshooting

Technical Support Center: Managing Exothermic Reactions in Large-Scale Pyrazole Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical thermal hazards and mechanistic bottlenecks encountered when scaling up pyrazole syntheses.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical thermal hazards and mechanistic bottlenecks encountered when scaling up pyrazole syntheses. Transitioning from a fume hood to a pilot plant is not merely a matter of increasing reagent volumes; it requires a fundamental shift in how we manage the thermodynamics of heterocyclic ring closures.

This guide provides field-proven troubleshooting logic, self-validating protocols, and continuous flow strategies to ensure your scale-up is both safe and high-yielding.

Part 1: Troubleshooting & FAQs

Q1: Why do Knorr pyrazole syntheses and related hydrazine reactions present such severe thermal hazards during scale-up? A: The condensation of hydrazine (or its derivatives) with 1,3-dicarbonyl compounds is inherently highly exothermic. Mechanistically, the reaction involves a rapid nucleophilic attack to form an intermediate imine/hydrazone, followed by intramolecular cyclization and dehydration. The thermodynamic driving force of this sequence is the formation of a stable, aromatic 6π-electron pyrazole system. At the bench scale, the high surface-area-to-volume ratio of a round-bottom flask dissipates this heat efficiently. However, at the pilot scale (>1 kg), this ratio plummets, leading to localized hot spots, thermal runaway, and potential explosive hazards if intermediates like trifluoromethylhydrazine or diazonium salts are present 1[1].

Q2: How can we safely manage the exotherm during the addition of hydrazine hydrate in batch reactors? A: You must abandon batch additions and transition to addition-controlled semi-batch processes . By dosing the hydrazine hydrate slowly into a jacket-cooled reactor, you limit the accumulation of unreacted species, ensuring the reaction rate is dictated by the dosing rate rather than the intrinsic kinetics. Self-Validation Check: Before scaling up, you must perform reaction calorimetry (e.g., using automated synthesis workstations like EasyMax/OptiMax) to determine the specific heat of reaction ( ΔHrxn​ ) and validate that your plant's cooling capacity exceeds the maximum heat release rate2[2].

Q3: Our batch synthesis of a complex pyrazole intermediate resulted in >10% bis-addition byproducts due to extended dosing times. How do we fix this? A: This is a classic kinetic trap. To control the exotherm on massive scales (e.g., 367 kg), dosing times are often extended (sometimes up to 32 hours). While this controls the temperature, the prolonged residence time of reactive intermediates in the presence of the product allows secondary reactions to occur. The solution is reverse addition : charge your active substrate into a pre-cooled solution of the reagent. This maintains a low concentration of the reactive species relative to the bulk, suppressing bis-addition byproducts to <0.5% 3[3].

Q4: Is continuous flow chemistry a viable alternative for highly exothermic pyrazole ring closures and diazotization steps? A: Absolutely. Continuous flow chemistry is the gold standard for managing hazardous, highly exothermic pyrazole syntheses. Microreactors and PTFE coil reactors offer massive surface-area-to-volume ratios, enabling near-instantaneous heat transfer. For example, in the synthesis of the pyrazole Disperazol, a potentially hazardous batch diazotization step was successfully telescoped into a flow system using a T-mixer and a 14 mL PTFE coil at 28 °C, completely mitigating the thermal accumulation risk 4[4].

Part 2: Quantitative Data Summaries

To aid in your process selection, the following table summarizes the operational parameters when transitioning from lab-scale batch to either optimized pilot-batch or continuous flow systems.

ParameterOptimized Batch Scale-Up (e.g., Lenacapavir Fragment)Continuous Flow Assembly (e.g., AS-136A / Disperazol)
Typical Scale 100 kg – 400 kgMulti-gram to Kilogram (Continuous output)
Exotherm Management Extended semi-batch dosing (up to 32 hours)Active microreactor cooling via T-mixers
Residence / Reaction Time > 32 hours3.0 to 31.7 minutes
Byproduct Formation Mitigated to < 0.5% via reverse addition< 2% due to rapid mixing and exact stoichiometry
Hazard Control High; requires extensive DSC and calorimetryExceptional; minimal hazardous inventory in coils
Reference 3[3]5[5],4[4]

Part 3: Experimental Protocols

Protocol 1: Addition-Controlled Batch Synthesis of Pyrazoles (Kilogram Scale)

This protocol utilizes a self-validating thermodynamic check to prevent thermal runaway during hydrazine dosing.

Step 1: Thermal Hazard Assessment (Self-Validation) Prior to physical scale-up, analyze the reaction mixture using Differential Scanning Calorimetry (DSC). Ensure no unexpected exothermic decomposition events occur below 150 °C. Calculate the required cooling jacket temperature ( Tj​ ) to maintain the internal temperature ( Tr​ ) at 5 °C.

Step 2: Reactor Preparation & Reverse Addition Setup Charge a 50 L glass-lined, jacketed reactor with the hydrazine derivative (1.15 equiv.) dissolved in the reaction solvent (e.g., Ethanol or Diethyl Ether, 0.5 M). Initiate active cooling to bring Tr​ to 0–5 °C. Set impeller agitation to 150 RPM to avoid localized concentration gradients.

Step 3: Controlled Dosing Load the 1,3-dicarbonyl substrate (1.0 equiv.) into a dosing vessel. Begin dropwise addition of the substrate into the reactor. Critical Causality: The dosing rate must be strictly interlocked with the internal temperature probe. If Tr​ exceeds 10 °C, the dosing valve must automatically shut off until the jacket cooling restores Tr​ to 5 °C.

Step 4: In-Process Control (IPC) Once dosing is complete, maintain stirring for 2 hours. Pull a 1 mL aliquot, quench in ice water, and analyze via UPLC. The reaction is self-validated as complete when the starting dicarbonyl is <1% area.

Step 5: Isolation Slowly add cold water to induce precipitation of the pyrazole product. Filter via a Nutsche filter, wash with cold solvent, and dry under vacuum.

Protocol 2: Continuous Flow Telescoped Synthesis of Substituted Pyrazoles

This protocol leverages high surface-area-to-volume ratios to safely telescope hazardous intermediates directly into the pyrazole ring closure.

Step 1: System Priming Equip a continuous flow system with two high-pressure syringe pumps, a T-mixer, and a 14 mL PTFE coil reactor. Submerge the PTFE coil in a thermostatic bath set to 28 °C. Prime the system with anhydrous solvent (e.g., Acetonitrile).

Step 2: Stream Preparation

  • Stream A: 1,3-Dicarbonyl compound (2.0 M in Acetonitrile).

  • Stream B: Hydrazine hydrate (2.0 M in Acetonitrile). Note: For diazotization routes, Stream A contains the aniline/malononitrile, and Stream B contains the nitrite source 4[4].

Step 3: Telescoped Reaction Set Pump A and Pump B to a flow rate of 5.0 mL/min each. The streams converge at the T-mixer, initiating the highly exothermic condensation. The mixture immediately enters the PTFE coil. The massive heat exchange area of the coil dissipates the exotherm instantly, maintaining a strict isothermal profile of 28 °C.

Step 4: Steady-State Collection Direct the output stream into a collection vessel containing a stirring quench solution (e.g., cold aqueous buffer). Discard the first 2 system volumes (dispersion zone) and collect the steady-state output.

Part 4: Mandatory Visualizations

Troubleshooting Start Exotherm Detected During Hydrazine Dosing CheckScale Assess Reaction Scale & Heat Transfer Area Start->CheckScale Batch Batch Reactor (>1 kg Scale) CheckScale->Batch Low Surface Area Flow Continuous Flow Microreactor CheckScale->Flow High Surface Area BatchAction Implement Semi-Batch Dosing & Active Jacket Cooling Batch->BatchAction FlowAction Optimize Residence Time & T-Mixer Flow Rates Flow->FlowAction

Troubleshooting Logic for Exothermic Pyrazole Synthesis Scale-Up

FlowWorkflow Hydrazine Hydrazine Derivative Mixer T-Mixer (Rapid Mixing) Hydrazine->Mixer Dicarbonyl 1,3-Dicarbonyl Compound Dicarbonyl->Mixer Coil PTFE Coil Reactor (Exotherm Dissipation) Mixer->Coil Exothermic Condensation Quench In-Line Quench & Neutralization Coil->Quench Product Pyrazole Product Quench->Product

Continuous Flow Workflow for Telescoped Pyrazole Synthesis

References

  • Synthetic Development and Scale-Up of a Complex Pyrazole Fragment of Lenacapavir, ACS Publications, 3

  • Upscaling and Risk Evaluation of the Synthesis of the 3-5-Diamino-1H-Pyrazole, Disperazol, Preprints.org, 4

  • A Unified Continuous Flow Assembly Line Synthesis of Highly Substituted Pyrazoles and Pyrazolines, PMC, 5

  • Scaling-up Potentially Runaway Systems Using Calorimetry, Mettler Toledo, 2

  • Synthesis of Diverse N-Trifluoromethyl Pyrazoles by Trapping of Transiently-Generated Trifluoromethylhydrazine, ACS Publications, 1

Sources

Optimization

Technical Support Center: Stability &amp; Troubleshooting Guide for 3-Cyclopentyl-1-methyl-4-nitro-1H-pyrazol-5-amine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this in-depth guide to address the specific stability challenges associated with 3-Cyclopentyl-1-methyl-4-nitro-1H-pyrazol-5-ami...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this in-depth guide to address the specific stability challenges associated with 3-Cyclopentyl-1-methyl-4-nitro-1H-pyrazol-5-amine (CAS: 1710854-26-4).

This molecule is a highly valuable intermediate in pharmaceutical development, but it features a delicate "push-pull" electronic system: an electron-donating 5-amino group coupled with a strongly electron-withdrawing 4-nitro group. Understanding the causality behind its degradation is critical to maintaining batch integrity and ensuring reproducible downstream synthesis.

Part 1: Troubleshooting FAQs & Mechanistic Insights

Q1: Why is my batch of 3-Cyclopentyl-1-methyl-4-nitro-1H-pyrazol-5-amine turning dark orange or brown during benchtop storage? A: This discoloration is primarily caused by photolytic degradation . Nitroaromatic and nitroheterocyclic compounds are highly sensitive to ultraviolet and visible light. Upon photon absorption, the 4-nitro group transitions to an excited triplet state ( 3ππ∗ ). This excited state can lead to the homolytic cleavage of the C-N bond, resulting in the dissociation of nitric oxide (NO•) radicals[1]. These highly reactive radicals subsequently attack the pyrazole ring or the adjacent 5-amino group, creating a cascade of colored, conjugated polymeric byproducts.

Q2: I am observing a high-molecular-weight impurity in my LC-MS traces after prolonged storage. What is the mechanism behind this? A: You are likely observing oxidative dimerization . Aminopyrazoles are susceptible to auto-oxidation when exposed to atmospheric oxygen. The mechanism involves a one-electron oxidation of the 5-amino group to form a transient nitrogen-centered radical[2]. These radicals rapidly couple to form azopyrazole derivatives (dimers)[3]. While the electron-withdrawing 4-nitro group partially stabilizes the amino group against oxidation compared to unsubstituted pyrazoles, prolonged exposure to ambient air will inevitably drive this azo-dimerization pathway.

Q3: How does thermal stress affect this intermediate during rigorous downstream coupling reactions? A: Thermal decomposition is a critical factor. While poly-nitrated pyrazoles exhibit dangerously low decomposition temperatures (often below 130 °C), mono-nitro pyrazoles like our target compound generally maintain structural integrity up to approximately 150 °C[4]. However, prolonged heating above 100 °C, especially in the presence of trace moisture or transition metal catalysts, can induce premature ring cleavage or thermal denitration.

Part 2: Quantitative Degradation Summary

To facilitate rapid risk assessment, the following table summarizes the primary environmental stressors, their kinetic mechanisms, and the critical thresholds for 3-Cyclopentyl-1-methyl-4-nitro-1H-pyrazol-5-amine.

Environmental StressorPrimary Degradation MechanismObservable SymptomsCritical ThresholdPreventive Action
UV/Vis Light NO• dissociation via excited 3ππ∗ triplet stateDiscoloration (orange/brown)Ambient lab lightingStore in amber/opaque vials
Atmospheric O₂ N-centered radical oxidative dimerizationAzo-dimer impurities (LC-MS)Ambient air exposureStore under Argon/N₂
Thermal Stress Thermal ring cleavage / DenitrationLoss of assay yield, complex HPLC> 150 °CStore at 2–8 °C

Part 3: Experimental Protocols for Stability Management

To ensure absolute trustworthiness, the following protocols are designed as self-validating systems . Every step is grounded in chemical causality to prevent the specific degradation pathways outlined above.

Protocol A: Inert Storage & Handling Workflow

Objective: Prevent photolytic NO• dissociation and oxidative azo-dimerization during routine handling.

  • Aliquoting under Inert Atmosphere: Transfer the bulk powder into smaller, single-use vials inside a glove box purged with Argon.

    • Causality: Argon displaces oxygen, completely arresting the one-electron oxidation of the 5-amino group into an N-centered radical[2].

  • Amber Vial Shielding: Use high-density amber borosilicate glass vials.

    • Causality: Amber glass absorbs UV photons (<400 nm), preventing the 4-nitro group from reaching the highly reactive 3ππ∗ triplet state[1].

  • Temperature Control: Seal the vials with PTFE-lined caps and store at 2–8 °C.

    • Causality: Lowering the kinetic energy of the system keeps the molecules well below the activation energy required for thermal denitration[4].

  • System Validation: Perform periodic LC-MS analysis. The absence of a [M+H−30] peak (loss of NO) and a [2M−H] peak (azo dimer) validates that the storage system is successfully preventing degradation.

Protocol B: Pre-Use Purification (Rescuing Degraded Batches)

Objective: Remove oxidative dimers and photolytic byproducts from a compromised batch prior to sensitive coupling reactions.

  • Dissolution: Suspend the degraded 3-Cyclopentyl-1-methyl-4-nitro-1H-pyrazol-5-amine in minimal hot ethanol (60 °C).

    • Causality: Ethanol provides high solubility for the monomeric pyrazole, while the high-molecular-weight, highly conjugated azo-dimers remain largely insoluble.

  • Hot Filtration: Pass the hot solution through a fine PTFE syringe filter (0.22 µm).

    • Causality: Physically extracts the insoluble oxidative dimers and polymeric photolytic byproducts from the matrix.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then transfer to an ice bath (0 °C) for 2 hours.

    • Causality: Slow cooling induces the selective crystallization of the pure target compound, leaving any trace soluble impurities in the mother liquor.

  • System Validation: Determine the melting point of the recrystallized product. A sharp melting point range ( ± 1 °C) confirms the successful removal of colligative impurities.

Part 4: Degradation Logic Visualization

The following diagram illustrates the logical relationship between environmental stressors and the corresponding molecular degradation pathways of the compound.

DegradationLogic cluster_stress Environmental Stressors cluster_mech Degradation Mechanisms Molecule 3-Cyclopentyl-1-methyl- 4-nitro-1H-pyrazol-5-amine Light UV/Vis Light Molecule->Light Oxygen Atmospheric O2 Molecule->Oxygen Heat Thermal (>150°C) Molecule->Heat PhotoMech Excited Triplet State NO• Dissociation Light->PhotoMech hν excitation OxMech N-Centered Radical Dimerization Oxygen->OxMech Auto-oxidation ThermMech Ring Cleavage & Denitration Heat->ThermMech Activation

Logical relationship between environmental stressors and degradation mechanisms.

References

  • BenchChem. Environmental Fate and Persistence of Nitroaromatic Dyes: A Technical Guide.
  • Semantic Scholar. Oxidative conversion of N-substituted 3-aminopyrazoles to azopyrazoles using electrogenerated NaOCl as the mediator.
  • PubMed. Relaxation and Photochemistry of Nitroaromatic Compounds: Intersystem Crossing through 1ππ* to Higher 3ππ* States, and NO• Dissociation in 9-Nitroanthracene A Theoretical Study.
  • CCS Chemistry. Bucking the Trend: Gathering 12 Nitro Groups Towards an Ultrahigh-Energy Oxidizer with Superior Stability.
  • MDPI. 5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds.

Sources

Troubleshooting

Solubility issues of 3-Cyclopentyl-1-methyl-4-nitro-1H-pyrazol-5-amine in assays

Target Compound: 3-Cyclopentyl-1-methyl-4-nitro-1H-pyrazol-5-amine (CAS: 1710854-26-4) Application Focus: Biochemical, Biophysical, and Cell-Based Assays Welcome to the Technical Support Center. As application scientists...

Author: BenchChem Technical Support Team. Date: March 2026

Target Compound: 3-Cyclopentyl-1-methyl-4-nitro-1H-pyrazol-5-amine (CAS: 1710854-26-4) Application Focus: Biochemical, Biophysical, and Cell-Based Assays

Welcome to the Technical Support Center. As application scientists, we frequently see promising lipophilic fragments and kinase-inhibitor intermediates fail in high-throughput screening (HTS) not due to a lack of target engagement, but due to poor physicochemical behavior in aqueous media.

This guide provides field-proven, mechanistically grounded troubleshooting strategies to resolve solubility and aggregation issues specific to 3-Cyclopentyl-1-methyl-4-nitro-1H-pyrazol-5-amine.

Mechanistic Root Cause Analysis (The "Why")

To solve a solubility issue, we must first understand the molecule's thermodynamic behavior [3]. 3-Cyclopentyl-1-methyl-4-nitro-1H-pyrazol-5-amine presents a "perfect storm" for aqueous precipitation:

  • High Lipophilicity (Cyclopentyl Group): The bulky, aliphatic cyclopentyl ring creates a large hydrophobic surface area. Introducing this into an aqueous buffer disrupts the hydrogen-bond network of water, incurring a massive entropic penalty. The molecules rapidly aggregate to minimize exposed hydrophobic surface area.

  • Strong Crystal Lattice (Nitro & Amine Groups): The planar pyrazole core, combined with the hydrogen-bond donating amine and accepting nitro group, allows for strong intermolecular stacking. Once nucleation begins in the assay buffer, the compound rapidly forms highly stable microcrystals that are exceptionally difficult to redissolve.

When this compound is diluted from a 100% DMSO stock into a standard assay buffer, the localized solvent shock causes immediate supersaturation and colloidal aggregation. This leads to erratic dose-response curves, fluorescence quenching, and false negatives.

Diagnostic & Rescue Workflow

Before altering your assay biology, you must establish the kinetic solubility limit of the compound in your specific buffer system. Follow the triage workflow below to determine the appropriate intervention.

SolubilityWorkflow Start 10 mM DMSO Stock 3-Cyclopentyl-...-amine Nephelometry Laser Nephelometry Kinetic Screen Start->Nephelometry Precipitation Precipitation Detected? (> Baseline Scatter) Nephelometry->Precipitation Soluble Proceed to Assay (< 1% DMSO final) Precipitation->Soluble No Intervention Solubility Rescue Strategies Precipitation->Intervention Yes ADE Acoustic Droplet Ejection (Prevent localized shock) Intervention->ADE Surfactant Add 0.01-0.05% CHAPS (Biochemical Assays) Intervention->Surfactant Cyclodextrin Add 2-5% HP-β-CD (Cell-based Assays) Intervention->Cyclodextrin ADE->Nephelometry Re-test Surfactant->Nephelometry Re-test Cyclodextrin->Nephelometry Re-test

Assay Solubility Triage Workflow for High-Throughput Screening.

Step-by-Step Troubleshooting Protocols

Every protocol below is designed as a self-validating system. Do not proceed to biological testing until the physical state of the compound is verified.

Protocol A: Kinetic Solubility Determination via Laser Nephelometry

Visual inspection is insufficient for detecting nano-scale colloidal aggregates. Laser nephelometry measures forward-scattered light to detect precipitation long before it becomes visible to the naked eye [1].

  • Preparation: Prepare a 10 mM stock of the compound in 100% molecular-biology grade DMSO.

  • Serial Dilution: Perform 2-fold serial dilutions of the compound in 100% DMSO across a 96-well V-bottom plate (Concentration range: 10 mM down to 9.7 µM).

  • Buffer Transfer: Dispense 198 µL of your exact assay buffer (including all salts and co-factors, but excluding protein) into a clear-bottom 96-well read plate.

  • Compound Addition: Transfer 2 µL of the DMSO serial dilutions into the buffer plate. Critical Step: Mix immediately via orbital shaking for 60 seconds. (Final DMSO = 1%).

  • Equilibration: Incubate the plate in the dark at room temperature for 90 minutes. Thermodynamic equilibrium takes time; reading too early yields false high solubility limits.

  • Measurement: Read the plate on a laser nephelometer (e.g., BMG NEPHELOstar).

  • Validation & Analysis: Include a highly soluble control (e.g., deoxyfluorouridine) to establish baseline Relative Nephelometric Units (RNU). Plot RNU vs. Compound Concentration. The inflection point where RNU sharply increases is your kinetic solubility limit. Do not test biological activity above this concentration.

Protocol B: Acoustic Droplet Ejection (ADE) Dispensing

The Causality: Traditional tip-based pipetting introduces a massive 2 µL drop of DMSO into an aqueous well. At the interface of this drop, the local compound concentration is extremely high, causing immediate nucleation. ADE uses sound energy to transfer nanoliter-sized droplets (e.g., 2.5 nL per drop). This maximizes the surface-area-to-volume ratio, allowing the compound to disperse into the bulk aqueous phase before it can nucleate.

  • Transfer the 10 mM DMSO stock into an acoustic-compatible source plate.

  • Pre-fill the destination assay plate with the complete aqueous assay buffer.

  • Use an acoustic liquid handler (e.g., Echo 550) to dispense the compound directly into the dry well or directly into the buffer, depending on the assay format.

  • If dispensing into buffer, ensure immediate microplate shaking to rapidly distribute the nanoliter droplets.

Protocol C: Cyclodextrin Complexation for Cell-Based Assays

The Causality: Surfactants like Triton X-100 will lyse cells, making them useless for cell-based assays. Hydroxypropyl-β-cyclodextrin (HP-β-CD) features a hydrophilic exterior and a hydrophobic internal cavity. The lipophilic cyclopentyl group of the compound inserts into this cavity, shielding it from water and bypassing the entropic penalty of solvation without disrupting cell membranes [2].

  • Prepare a 20% (w/v) stock solution of HP-β-CD in your base cell culture media.

  • Dilute the HP-β-CD stock into your working media to a final concentration of 2% to 5% (w/v).

  • Add the compound (from a 1000x DMSO stock) directly into the HP-β-CD-enriched media while vortexing vigorously.

  • Incubate for 30 minutes at 37°C to allow the host-guest inclusion complex to form before applying the media to your cells.

Quantitative Formulation Matrix

Use the following table to select the appropriate co-solvent or surfactant based on your assay type.

Additive / ExcipientRecommended Working ConcentrationPrimary Mechanism of ActionAssay Compatibility
DMSO 0.5% - 1.0% (v/v)Lowers dielectric constant of the solvent; disrupts water network.Biochemical, Cell-based (Monitor toxicity >1%)
Tween-20 0.01% - 0.05% (v/v)Forms micelles (CMC ~0.006%); sequesters the cyclopentyl group in hydrophobic core.Biochemical (May interfere with some fluorescence readouts)
CHAPS 1 mM - 5 mMZwitterionic detergent; prevents non-specific binding and protein-compound co-precipitation.Biochemical, Biophysical (SPR, MST)
HP-β-CD 2% - 5% (w/v)Host-guest inclusion complex; shields hydrophobic moieties from aqueous phase.Cell-based, In vivo PK profiling
Bovine Serum Albumin (BSA) 0.01% - 0.1% (w/v)Acts as a carrier protein; binds lipophilic compounds via hydrophobic pockets.Biochemical (Do not use if compound is highly protein-bound)

Frequently Asked Questions (FAQs)

Q: My dose-response curve for 3-Cyclopentyl-1-methyl-4-nitro-1H-pyrazol-5-amine looks bell-shaped. Is this target inhibition followed by activation? A: Highly unlikely. A bell-shaped curve is a classic artifact of compound aggregation. At lower concentrations, the compound is soluble and inhibits the target. As you cross the kinetic solubility limit at higher doses, the compound forms colloidal aggregates. These aggregates sequester the compound (reducing the effective free concentration) and can also scatter light or quench fluorescence, leading to a sudden drop in apparent assay signal. Action: Run Protocol A to find the solubility limit.

Q: Can I just heat the assay buffer to 37°C before adding the compound to force it into solution? A: No. While heating temporarily increases thermodynamic solubility, your assay will eventually cool down or be incubated at a stable temperature. This induces a state of supersaturation, leading to delayed, unpredictable crystallization right in the middle of your enzymatic reaction. You must achieve stable kinetic solubility at the assay's operational temperature.

Q: I added 0.1% Tween-20, but the compound still crashes out. What is the next step? A: If micellar sequestration fails, the planar pyrazole-nitro core is likely driving strong crystal lattice formation that outcompetes micelle partitioning. Switch strategies: use Acoustic Droplet Ejection (Protocol B) to prevent the initial nucleation event entirely, or pivot to a cyclodextrin inclusion complex (Protocol C) which actively wraps the molecule.

Q: Does the order of addition matter when setting up the assay? A: Absolutely. Never add the aqueous buffer to the DMSO compound stock. Always add the DMSO compound stock into a large volume of vigorously mixing aqueous buffer. The goal is to cross the localized high-concentration threshold as rapidly as possible to prevent nucleation.

References

  • Bevan, C. D., & Lloyd, R. S. (2000). A High-Throughput Screening Method for the Determination of Aqueous Drug Solubility Using Laser Nephelometry in Microtiter Plates. Analytical Chemistry. [Link]

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. [Link]

  • Di, L., & Kerns, E. H. (2015). Drug-like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. [Link]

Optimization

Technical Support Center: Optimizing Solvent Systems for Pyrazole Recrystallization

Welcome to the Technical Support Center for Pyrazole Recrystallization. As a Senior Application Scientist, my goal is to provide you with a comprehensive, experience-driven guide to navigate the complexities of purifying...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Pyrazole Recrystallization. As a Senior Application Scientist, my goal is to provide you with a comprehensive, experience-driven guide to navigate the complexities of purifying pyrazole derivatives. This resource is structured in a question-and-answer format to directly address the practical challenges you encounter in the lab, from solvent selection to troubleshooting persistent issues.

Section 1: Fundamentals of Solvent Selection for Pyrazole Recrystallization

This section addresses the foundational questions that underpin any successful recrystallization protocol. Understanding these principles is the first step toward optimizing your purification process.

Q1: What is the core principle of recrystallization and why is it so effective for purifying pyrazoles?

Recrystallization is a purification technique for solid compounds based on the principle of differential solubility.[1] The fundamental concept is that the solubility of most solids, including pyrazole derivatives, increases significantly in a solvent at higher temperatures and decreases at lower temperatures.[2][3]

Here's the causality:

  • Dissolution: An impure solid is dissolved in a minimum amount of a suitable hot solvent to create a saturated solution.[4] The desired compound and the impurities both go into solution.

  • Crystallization: As the solution is allowed to cool slowly, the solubility of the desired pyrazole compound decreases, and the solution becomes supersaturated.[3] This supersaturation is the driving force that causes the compound to crystallize out of the solution in a highly ordered, pure crystal lattice.[5]

  • Impurity Exclusion: Because the impurities are present in much lower concentrations, they remain dissolved in the cold solvent (the "mother liquor") and are not incorporated into the growing crystal lattice of the target compound.[6]

  • Isolation: The pure crystals are then physically separated from the impurity-laden mother liquor by filtration.[7]

This method is particularly effective for pyrazoles because their rigid, aromatic structure facilitates the formation of well-ordered crystals, a process that inherently excludes molecules that do not fit perfectly into the lattice—namely, impurities.[8]

Q2: What specific properties define a "good" solvent for recrystallizing my pyrazole derivative?

Selecting the right solvent is the most critical step in recrystallization. An ideal solvent is not simply one that dissolves your compound, but one that meets a specific set of criteria.

The Golden Rule: The ideal solvent should exhibit high solubility for your pyrazole compound at elevated temperatures (near the solvent's boiling point) but low solubility at low temperatures (e.g., room temperature or in an ice bath).[6] This differential ensures maximum recovery of your purified compound upon cooling.

Other critical properties include:

  • Impurity Solubility: Impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or remain highly soluble in the cold solvent (so they stay in the mother liquor).[9]

  • Volatility: The solvent should be sufficiently volatile to be easily removed from the purified crystals after filtration, typically having a relatively low boiling point.

  • Inertness: The solvent must not react with your pyrazole derivative.

  • Boiling Point vs. Melting Point: The solvent's boiling point should ideally be lower than the melting point of your pyrazole compound to prevent the compound from "oiling out" (melting before it dissolves).[9][10]

Q3: How do the substituents on my pyrazole ring influence my choice of solvent?

The principle of "like dissolves like" is paramount here. The polarity of your pyrazole derivative, which is dictated by its functional groups (substituents), will determine its solubility in solvents of varying polarities.[8][11]

  • Non-polar Substituents: Pyrazoles functionalized with alkyl, aryl, or other non-polar groups will have lower overall polarity. They will dissolve better in non-polar or moderately polar solvents like hexane, cyclohexane, toluene, or ethyl acetate.[11]

  • Polar Substituents: Pyrazoles bearing polar groups such as hydroxyl (-OH), amino (-NH2), or carboxyl (-COOH) groups will be more polar. These derivatives will show better solubility in polar solvents like ethanol, methanol, or even water.[11][12]

  • Hydrogen Bonding: The pyrazole ring itself contains nitrogen atoms capable of hydrogen bonding.[8] This inherent characteristic provides a baseline of polarity, making solvents like alcohols (ethanol, methanol) a common and effective starting point for many pyrazole recrystallizations.[7][13]

Q4: What are the most common and effective single-solvent systems for pyrazoles?

Based on extensive application, a range of solvents are frequently and successfully used for pyrazole recrystallization. The choice is highly dependent on the specific derivative, but the following table provides a robust starting point for your screening process.

SolventPolarityBoiling Point (°C)Common Applications & Rationale
Ethanol Polar Protic78An excellent general-purpose solvent for many pyrazole derivatives due to its ability to engage in hydrogen bonding and dissolve a range of polarities.[7][11]
Methanol Polar Protic65Similar to ethanol but slightly more polar and has a lower boiling point. Good for more polar pyrazoles.[14]
Isopropanol Polar Protic82Less polar than ethanol; useful when your compound is too soluble in ethanol or methanol.[15]
Water Highly Polar100Effective for pyrazoles with highly polar or ionizable functional groups. Pyrazole itself has some solubility in water.[7][12]
Ethyl Acetate Moderately Polar77A versatile solvent for pyrazoles of intermediate polarity. Often used in mixed systems with hexane.[14]
Acetone Polar Aprotic56A strong, polar aprotic solvent that can dissolve a wide range of pyrazoles. Its low boiling point makes it easy to remove.[12][15]
Cyclohexane Non-polar81Suitable for non-polar pyrazole derivatives. Pyrazole itself can be crystallized from cyclohexane.[7][8]
Q5: When and why should I use a mixed-solvent (binary) system?

You should turn to a mixed-solvent system, also known as an anti-solvent recrystallization, when you cannot find a single solvent that meets the "golden rule" criteria.[11] This situation often arises when your pyrazole derivative is either highly soluble in all common solvents even when cold, or poorly soluble in them even when hot.

The Mechanism: A mixed-solvent system uses two miscible solvents with different polarities and solvating powers for your compound.[9]

  • The "Good" Solvent: Dissolves the pyrazole compound readily, even at room temperature.

  • The "Poor" Solvent (Anti-solvent): The pyrazole compound is poorly soluble in this solvent.

The procedure involves dissolving the compound in a minimum amount of the hot "good" solvent, followed by the slow, dropwise addition of the "poor" solvent until the solution becomes cloudy (the point of saturation).[11] Upon slow cooling, the finely-tuned polarity of the mixture causes the compound to crystallize out.

"Good" Solvent (High Polarity)"Poor" Solvent / Anti-solvent (Low Polarity)Rationale & Common Use
Ethanol / MethanolWaterA very common and effective pair for moderately polar pyrazoles. The high polarity of water acts as an anti-solvent.[7][13]
Ethyl AcetateHexane / HeptaneA classic combination for compounds of intermediate polarity that are too soluble in pure ethyl acetate.[7]
AcetoneWaterSimilar to the alcohol/water system, useful for compounds highly soluble in acetone.[15]
DichloromethaneHexane / PentaneUsed for less polar compounds that are highly soluble in chlorinated solvents.

Section 2: Step-by-Step Experimental Protocols

Here, we provide detailed, self-validating methodologies for key recrystallization workflows.

Protocol 1: Systematic Solvent Screening for a Novel Pyrazole Derivative

Objective: To efficiently identify a suitable single or mixed-solvent system for a new pyrazole compound.

Methodology:

  • Preparation: Place approximately 10-20 mg of your crude pyrazole compound into several small test tubes.

  • Single Solvent Test (Cold): To each tube, add a different test solvent (e.g., water, ethanol, ethyl acetate, hexane) dropwise at room temperature, vortexing after each drop. If the compound dissolves readily in the cold solvent, that solvent is unsuitable as a single-solvent system but may be a "good" solvent for a mixed system.

  • Single Solvent Test (Hot): If the compound is insoluble or sparingly soluble in the cold solvent, heat the test tube in a sand bath or water bath. Continue adding the hot solvent dropwise until the compound just dissolves.

  • Cooling & Observation: Remove the tube from the heat and allow it to cool slowly to room temperature, then place it in an ice bath. Observe for crystal formation. A good solvent will produce a high yield of crystals.

  • Mixed-Solvent Test: If no single solvent is ideal, take a sample that dissolved readily in a "good" solvent (from step 2). Heat it, and add a "poor" solvent (anti-solvent) dropwise until persistent cloudiness appears.[11] Cool and observe for crystallization.

Protocol 2: Standard Single-Solvent Recrystallization

Objective: To purify a pyrazole compound using a pre-determined optimal single solvent.

Methodology:

  • Dissolution: Place the crude pyrazole compound in an Erlenmeyer flask. Add a small amount of the selected solvent. Heat the mixture to a gentle boil on a hot plate while stirring.[7]

  • Achieve Saturation: Continue adding small portions of the hot solvent until the pyrazole compound just completely dissolves. It is critical to use the minimum amount of hot solvent necessary to avoid yield loss.[7]

  • Decolorization (Optional): If the solution is colored by impurities, remove it from the heat, add a small amount of activated charcoal, and swirl. Re-heat to boiling for a few minutes.

  • Hot Filtration (Optional): To remove the charcoal or any insoluble impurities, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-warmed Erlenmeyer flask.[16]

  • Slow Cooling: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[16]

  • Further Cooling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation and yield.[7]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[17]

  • Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.[17]

  • Drying: Allow the crystals to air-dry on the filter paper or transfer them to a desiccator under vacuum to remove all residual solvent.

Diagram 1: Workflow for Selecting a Recrystallization Solvent

G start Start: Crude Pyrazole Compound test_solubility Test Solubility in ~10-20mg Scale start->test_solubility dissolves_cold Dissolves in Cold Solvent? test_solubility->dissolves_cold dissolves_hot Dissolves in Hot Solvent? dissolves_cold->dissolves_hot No good_solvent_for_mixed Result: Potential 'Good' Solvent for Mixed System dissolves_cold->good_solvent_for_mixed Yes crystals_on_cooling Crystals Form on Cooling? dissolves_hot->crystals_on_cooling Yes bad_solvent Result: Unsuitable Solvent dissolves_hot->bad_solvent No good_single_solvent Result: Good Single Solvent. Proceed to Scale-Up (Protocol 2) crystals_on_cooling->good_single_solvent Yes try_mixed Result: Poor Single Solvent. Consider for Mixed System crystals_on_cooling->try_mixed No (Poor Recovery) use_as_antisolvent use_as_antisolvent good_solvent_for_mixed->use_as_antisolvent try_mixed->use_as_antisolvent Use as 'Poor' Solvent with a 'Good' Solvent (Protocol 3) G start Problem: Compound 'Oiled Out' reheat 1. Re-heat to Dissolve Oil start->reheat add_solvent 2. Add More Hot Solvent (10-20% volume) reheat->add_solvent slow_cool 3. Cool VERY Slowly add_solvent->slow_cool check_oil Did it Oil Out Again? slow_cool->check_oil success Success: Crystals Formed check_oil->success No change_solvent 4a. Change to a Lower Boiling Point Solvent check_oil->change_solvent Yes seed_crystal 4b. Add a Seed Crystal to the Cooled Solution check_oil->seed_crystal Yes

Sources

Reference Data & Comparative Studies

Validation

Efficacy Comparison of Cyclopentyl-Pyrazoles vs. Cyclopropyl-Pyrazoles in Drug Discovery

Executive Summary The pyrazole ring is a privileged scaffold in medicinal chemistry, featured prominently in FDA-approved kinase inhibitors (e.g., ruxolitinib, crizotinib) and diverse receptor ligands [1]. During hit-to-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazole ring is a privileged scaffold in medicinal chemistry, featured prominently in FDA-approved kinase inhibitors (e.g., ruxolitinib, crizotinib) and diverse receptor ligands [1]. During hit-to-lead optimization, the substitution of the pyrazole nitrogen (N1) with cycloalkyl groups—specifically cyclopentyl versus cyclopropyl moieties—profoundly alters the molecule's structure-activity relationship (SAR).

This guide provides an objective, data-driven comparison of these two substitutions. By analyzing their distinct physicochemical properties, steric profiles, and target engagement mechanisms, we outline how drug development professionals can leverage these moieties to fine-tune potency, isoform selectivity, and metabolic stability.

Physicochemical & Structural Dynamics

The choice between a cyclopentyl and a cyclopropyl group is rarely arbitrary; it is dictated by the specific thermodynamic and spatial requirements of the target protein's binding pocket.

  • Cyclopentyl-Pyrazoles (The "Space Fillers"): The 5-membered cyclopentyl ring is relatively flexible and possesses a larger hydrophobic surface area. It is highly effective at displacing high-energy water molecules from deep, lipophilic pockets (e.g., the DFG-in conformation of kinases). However, this comes at the cost of increased overall lipophilicity (higher LogP), which can negatively impact aqueous solubility and increase off-target promiscuity [2].

  • Cyclopropyl-Pyrazoles (The "Conformational Restrictors"): The 3-membered cyclopropyl ring is highly rigid, compact, and possesses lower lipophilicity. While it may not provide the same raw binding entropy as a cyclopentyl group in large pockets, its unique geometry restricts the conformation of the pyrazole core. This rigidity is frequently exploited to achieve high isoform selectivity by avoiding steric clashes in narrower binding channels [3].

Target-Specific Efficacy Comparisons

To objectively compare these moieties, we must evaluate their performance across distinct pharmacological targets.

Case Study 1: Janus Kinases (JAK) – Potency vs. Selectivity

In the development of JAK inhibitors, the cyclopentyl-pyrazole motif is famously utilized in ruxolitinib , a potent Type I inhibitor. The cyclopentyl ring projects into the N-lobe of the JAK1/2 ATP-binding pocket, yielding exceptional potency (IC50 ~3 nM) but poor selectivity across the JAK family [1]. Conversely, newer generation inhibitors (e.g., filgotinib analogs) incorporate cyclopropyl groups. The smaller, rigid cyclopropyl moiety perfectly complements the slightly narrower hydrophobic channel of JAK1, granting high selectivity over JAK2 and JAK3, thereby reducing hematological toxicities like thrombocytopenia [3].

Case Study 2: Sigma-1 Receptor Ligands – Lipophilicity-Driven Affinity

For Sigma-1 receptor ( σ1​ R) antagonists—targeted for neuropathic pain—SAR studies of pyrazolo[3,4-d]pyrimidines demonstrate that receptor affinity is heavily dependent on the lipophilic bulk of the N-substituent. Experimental data shows that the cyclopentyl derivative achieves high nanomolar affinity (116 nM), whereas the cyclopropyl derivative suffers a dramatic loss in efficacy (731 nM) due to insufficient van der Waals interactions within the receptor's expansive hydrophobic pharmacophore [4].

Case Study 3: Adenylyl Cyclase 1 (AC1) – Disrupting Crystal Packing

In the optimization of pyrazolo-pyrimidinones for inflammatory pain, researchers noted that planar pyrazole scaffolds suffered from poor aqueous solubility due to tight crystal packing. The introduction of a racemic cyclopentyl group at the R2 position disrupted this planarity, lowering the melting point and improving solubility. Furthermore, the cyclopentyl variant emerged as the most potent AC1 inhibitor in the series (IC50 = 0.12 μ M), maintaining excellent selectivity over the AC8 isoform [2].

Quantitative Efficacy Summary
TargetScaffold ClassCycloalkyl SubstitutionIn Vitro Efficacy (IC50 / Ki​ )Primary Pharmacological Outcome
JAK1/2 Pyrrolo-pyrimidineCyclopentyl~3.0 nMHigh pan-JAK potency; fills deep DFG-in pocket.
JAK1 Pyrrolo-pyrimidineCyclopropyl~10–50 nMReduced absolute potency; high JAK1 isoform selectivity.
σ1​ Receptor Pyrazolo-pyrimidineCyclopentyl116 nMHigh affinity driven by optimal lipophilic bulk.
σ1​ Receptor Pyrazolo-pyrimidineCyclopropyl731 nMPoor affinity; insufficient hydrophobic surface area.
AC1 Pyrazolo-pyrimidinoneCyclopentyl0.12 μ MHighest potency; disrupts planarity for better solubility.

Mechanistic Visualizations

JAK_STAT Cytokine Cytokine Signal (e.g., IL-6) Receptor Receptor Dimerization Cytokine->Receptor JAK JAK1/2 Activation (ATP Binding) Receptor->JAK STAT STAT Phosphorylation JAK->STAT Nucleus Gene Transcription STAT->Nucleus Inhibitor Cycloalkyl-Pyrazole (e.g., Ruxolitinib) Inhibitor->JAK ATP Competition

Fig 1. JAK-STAT signaling pathway and the intervention point of cycloalkyl-pyrazole inhibitors.

SAR_Workflow Hit Pyrazole Core Identification Alkylation N-Alkylation Strategy Hit->Alkylation Cyclopentyl Cyclopentyl - High Lipophilicity - Deep Pocket Binding Alkylation->Cyclopentyl Cyclopropyl Cyclopropyl - High Rigidity - Isoform Selectivity Alkylation->Cyclopropyl Assay TR-FRET & Cellular Assays Cyclopentyl->Assay Cyclopropyl->Assay Lead Lead Candidate Assay->Lead

Fig 2. Hit-to-lead SAR workflow comparing cyclopentyl and cyclopropyl pyrazole derivatives.

Experimental Methodologies

To ensure scientific integrity, the following self-validating protocols detail the synthesis and biological evaluation required to benchmark these compounds.

Protocol 1: Regioselective Synthesis via Mitsunobu Reaction

Causality: Direct alkylation of pyrazoles with alkyl halides often yields an inseparable mixture of 1,3- and 1,5-regioisomers. Utilizing a Mitsunobu reaction with cycloalkyl alcohols ensures high regioselectivity and stereocontrol under mild conditions.

  • Preparation: Dissolve the target 4-substituted-1H-pyrazole (1.0 eq) and the appropriate alcohol (cyclopentanol or cyclopropanol, 1.2 eq) in anhydrous tetrahydrofuran (THF) under an argon atmosphere.

  • Activation: Add triphenylphosphine (PPh 3​ , 1.5 eq) to the solution and cool the mixture to 0 °C using an ice bath.

  • Coupling: Dropwise, add diisopropyl azodicarboxylate (DIAD, 1.5 eq) over 15 minutes. The slow addition prevents the premature consumption of the betaine intermediate.

  • Reaction & Monitoring: Allow the reaction to warm to room temperature and stir for 4–6 hours. Monitor completion via LC-MS.

  • Purification: Concentrate the reaction mixture in vacuo. Purify the crude residue via flash column chromatography (Ethyl Acetate/Hexane gradient) to isolate the pure N1-cycloalkyl pyrazole.

  • Validation: Confirm regiochemistry using 2D NOESY NMR; a strong NOE cross-peak between the cycloalkyl methine proton and the pyrazole C5-proton validates N1 over N2 alkylation.

Protocol 2: TR-FRET Kinase Binding Assay

Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized over standard radiometric assays because it eliminates radioactive waste, minimizes compound auto-fluorescence interference, and provides a highly reproducible Z'-factor (>0.7) for accurate IC50 differentiation between structurally similar cycloalkyl analogs.

  • Reagent Preparation: Prepare a master mix containing the recombinant kinase domain (e.g., JAK1 or JAK2), a biotinylated kinase tracer, and a Europium-labeled anti-tag antibody in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl 2​ , 1 mM EGTA, 0.01% Brij-35).

  • Compound Plating: Dispense 100 nL of the cyclopentyl-pyrazole and cyclopropyl-pyrazole compounds (in a 10-point, 3-fold dilution series starting at 10 μ M) into a 384-well low-volume proxiplate.

  • Incubation: Add 5 μ L of the kinase/antibody master mix to each well, followed by 5 μ L of the tracer solution. Incubate the plate in the dark at room temperature for 60 minutes to allow equilibrium binding.

  • Reading: Read the plate on a microplate reader equipped with a TR-FRET optic module (Excitation: 340 nm; Emission 1: 615 nm; Emission 2: 665 nm).

  • Data Analysis: Calculate the FRET ratio (665 nm / 615 nm). Normalize the data against DMSO controls (0% inhibition) and no-enzyme controls (100% inhibition). Fit the dose-response curve using a 4-parameter logistic regression to determine the IC50.

References

  • Fatahi, Y., et al. "The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies." International Journal of Molecular Sciences, 2023. URL:[Link]

  • Brust, T. F., et al. "Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain." Journal of Medicinal Chemistry, 2024. URL:[Link]

  • Park, S., et al. "Revisiting Janus kinases as molecular drug targets for rheumatic diseases." Frontiers in Immunology, 2023. URL:[Link]

  • Díaz, J. L., et al. "Pyrazolo[3,4-d]pyrimidines as sigma-1 receptor ligands for the treatment of pain. Part 1: 4-acylamino derivatives." MedChemComm, 2012. URL:[Link]

Comparative

A Guide to Orthogonal Validation of 3-Cyclopentyl-1-methyl-4-nitro-1H-pyrazol-5-amine Activity

In the landscape of modern drug discovery, the identification of a "hit" compound from a high-throughput screen (HTS) is merely the beginning of a rigorous journey. The initial excitement surrounding a promising molecule...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the identification of a "hit" compound from a high-throughput screen (HTS) is merely the beginning of a rigorous journey. The initial excitement surrounding a promising molecule must be tempered with a healthy dose of scientific skepticism and a robust validation process. This is where the principle of orthogonal validation becomes paramount. It is the process of using multiple, mechanistically distinct assays to confirm the biological activity of a compound, thereby building a comprehensive and confident understanding of its mode of action.[1][2][3]

This guide provides a comparative framework for the orthogonal validation of a hypothetical novel pyrazole derivative, 3-Cyclopentyl-1-methyl-4-nitro-1H-pyrazol-5-amine (hereafter referred to as "Compound X"). We will operate under the assumption that Compound X has been identified as a hit in a primary screen for its ability to inhibit a specific protein kinase, a common activity for pyrazole-based compounds.[4] This guide will walk you through a multi-faceted approach, from direct biochemical assays to more physiologically relevant cellular and phenotypic assessments, to rigorously validate the on-target activity of Compound X and justify its advancement in the drug discovery pipeline.

The Imperative of Orthogonal Validation

A single assay, especially in a high-throughput format, is susceptible to various artifacts that can lead to false-positive results.[1] These can arise from compound interference with the assay technology (e.g., autofluorescence), non-specific activity, or off-target effects. Orthogonal assays, by employing different detection methods and biological contexts, serve to mitigate these risks.[1][3] A successful orthogonal validation cascade provides compelling evidence that the observed activity is genuine, on-target, and relevant to the desired therapeutic outcome.

Below is a conceptual workflow for the orthogonal validation of Compound X's hypothetical kinase inhibitory activity.

Orthogonal_Validation_Workflow cluster_0 Primary Screen cluster_1 Biochemical Validation cluster_2 Cellular Validation cluster_3 Phenotypic Validation cluster_4 Decision PrimaryScreen HTS Kinase Assay (e.g., Fluorescence-based) BiochemAssay Orthogonal Biochemical Assay (e.g., Radiometric Kinase Assay) PrimaryScreen->BiochemAssay Confirm direct enzyme inhibition BindingAssay Direct Binding Assay (e.g., SPR or ITC) BiochemAssay->BindingAssay Confirm direct binding TargetEngagement Target Engagement Assay (e.g., CETSA) BindingAssay->TargetEngagement Confirm target engagement in cells DownstreamSignaling Downstream Signaling Assay (e.g., Western Blot for p-Substrate) TargetEngagement->DownstreamSignaling Confirm modulation of signaling pathway PhenotypicAssay Phenotypic Assay (e.g., Cell Proliferation/Viability) DownstreamSignaling->PhenotypicAssay Confirm desired cellular phenotype Decision Advance to Lead Optimization PhenotypicAssay->Decision Confident Hit

Caption: A representative workflow for the orthogonal validation of a kinase inhibitor hit.

Biochemical Validation: Confirming Direct Target Interaction

The first step in validating a hit is to confirm that it directly interacts with the purified target protein in a controlled, in vitro setting.[5] This helps to rule out interferences with the primary assay components.

Orthogonal Biochemical Assay: Radiometric Kinase Assay

Scientific Rationale: If the primary screen utilized a fluorescence-based readout, an orthogonal assay employing a different detection method, such as a radiometric assay, is an excellent choice.[6] Radiometric assays directly measure the incorporation of a radiolabeled phosphate group (from [γ-³²P]ATP or [γ-³³P]ATP) onto a substrate, providing a highly sensitive and direct measure of kinase activity.[6] This method is less prone to interference from fluorescent compounds.

Experimental Protocol:

  • Reaction Setup: Prepare a reaction mixture containing the purified kinase, its specific substrate (e.g., a peptide or protein), and a buffer optimized for kinase activity.

  • Compound Incubation: Add varying concentrations of Compound X or a vehicle control to the reaction mixture and incubate for a predetermined time to allow for compound binding to the kinase.

  • Initiate Reaction: Start the kinase reaction by adding a mixture of cold ATP and [γ-³²P]ATP.

  • Reaction Quenching: After a specific incubation period, stop the reaction by adding a quenching buffer (e.g., phosphoric acid).

  • Substrate Capture: Spot the reaction mixture onto a phosphocellulose membrane, which binds the phosphorylated substrate.

  • Washing: Wash the membrane extensively to remove unincorporated [γ-³²P]ATP.

  • Detection: Quantify the amount of incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase inhibition for each concentration of Compound X and determine the IC50 value.

Data Presentation:

CompoundPrimary Screen IC50 (µM) (Fluorescence)Orthogonal Assay IC50 (µM) (Radiometric)
Compound X0.50.7
Known Inhibitor0.10.15
Inactive Control>100>100
Direct Binding Assay: Surface Plasmon Resonance (SPR)

Scientific Rationale: To further confirm a direct interaction between Compound X and the target kinase, a biophysical method like Surface Plasmon Resonance (SPR) can be employed.[1] SPR is a label-free technique that measures the binding of an analyte (Compound X) to a ligand (the target kinase) immobilized on a sensor surface in real-time. This allows for the determination of binding kinetics (association and dissociation rates) and affinity (KD).[7]

Experimental Protocol:

  • Kinase Immobilization: Covalently immobilize the purified target kinase onto an SPR sensor chip.

  • Compound Injection: Inject a series of concentrations of Compound X over the sensor surface.

  • Data Acquisition: Monitor the change in the refractive index at the sensor surface, which is proportional to the mass of the compound binding to the immobilized kinase.

  • Regeneration: After each injection, regenerate the sensor surface to remove the bound compound.

  • Data Analysis: Fit the resulting sensorgrams to a suitable binding model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Data Presentation:

Compoundka (1/Ms)kd (1/s)KD (nM)
Compound X1.5 x 10⁵3.0 x 10⁻³20
Known Binder2.0 x 10⁵1.0 x 10⁻³5
Non-BinderNo BindingNo BindingN/A

Cellular Validation: Assessing Activity in a Physiological Context

While biochemical assays are crucial for confirming direct target interaction, they do not guarantee that a compound will be active in a cellular environment.[8] Cell-based assays are therefore essential to assess cell permeability, target engagement in the presence of cellular components, and the modulation of downstream signaling pathways.[8][9]

Target Engagement Assay: Cellular Thermal Shift Assay (CETSA)

Scientific Rationale: CETSA is a powerful technique to verify that a compound binds to its target protein within intact cells.[10] The principle is based on the ligand-induced thermal stabilization of the target protein. When a compound binds to its target, the resulting protein-ligand complex is often more resistant to thermal denaturation.

Experimental Protocol:

  • Cell Treatment: Treat cultured cells with Compound X or a vehicle control.

  • Heating: Heat the cell suspensions to a range of temperatures.

  • Cell Lysis: Lyse the cells to release the proteins.

  • Separation of Soluble and Aggregated Proteins: Separate the soluble (non-denatured) proteins from the aggregated (denatured) proteins by centrifugation.

  • Protein Detection: Quantify the amount of the soluble target kinase in the supernatant using a specific antibody-based method like Western blotting or ELISA.

  • Data Analysis: Generate melt curves by plotting the amount of soluble protein as a function of temperature. A shift in the melting temperature (ΔTm) in the presence of Compound X indicates target engagement.

Data Presentation:

CompoundΔTm (°C)
Compound X+4.5
Known Target Binder+5.2
Vehicle Control0
Downstream Signaling Assay: Western Blot for Phospho-Substrate

Scientific Rationale: To confirm that the binding of Compound X to the target kinase translates into a functional cellular response, it is important to assess the phosphorylation status of a known downstream substrate of the kinase. A decrease in the phosphorylation of the substrate upon treatment with Compound X would provide strong evidence for its on-target inhibitory activity.

Signaling_Pathway CompoundX Compound X Kinase Target Kinase CompoundX->Kinase Inhibits Substrate Substrate Kinase->Substrate Phosphorylates pSubstrate Phosphorylated Substrate Substrate->pSubstrate CellularResponse Cellular Response (e.g., Proliferation) pSubstrate->CellularResponse Activates

Caption: A simplified signaling pathway illustrating the mechanism of action of Compound X.

Experimental Protocol:

  • Cell Treatment: Treat cells with varying concentrations of Compound X for a specific time.

  • Cell Lysis: Lyse the cells and collect the protein extracts.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a membrane, and probe with primary antibodies specific for the phosphorylated form of the substrate and the total amount of the substrate.

  • Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.

  • Data Analysis: Quantify the band intensities and normalize the phospho-substrate signal to the total substrate signal.

Data Presentation:

Compound X (µM)Relative p-Substrate Level (%)
0 (Vehicle)100
0.185
140
1015

Phenotypic Validation: Observing the Desired Cellular Outcome

The ultimate goal of a therapeutic agent is to elicit a desired phenotypic change in the target cells or organism.[11][12][13] Therefore, it is crucial to assess whether the on-target activity of Compound X leads to the intended biological outcome, such as the inhibition of cancer cell proliferation.

Phenotypic Assay: Cell Proliferation/Viability Assay

Scientific Rationale: If the target kinase is known to be involved in cell proliferation, then inhibiting its activity should lead to a decrease in cell growth or viability.[9] There are numerous assays to measure this, such as those based on the metabolic activity of the cells (e.g., MTT or resazurin reduction) or ATP content (e.g., CellTiter-Glo).

Experimental Protocol:

  • Cell Seeding: Seed cells in a multi-well plate at a specific density.

  • Compound Treatment: After allowing the cells to adhere, treat them with a range of concentrations of Compound X.

  • Incubation: Incubate the cells for a period that allows for multiple cell divisions (e.g., 48-72 hours).

  • Assay Reagent Addition: Add the chosen viability assay reagent to the wells.

  • Signal Measurement: Measure the output signal (e.g., absorbance, fluorescence, or luminescence) using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition) or IC50 value.

Data Presentation:

CompoundCell Proliferation GI50 (µM)
Compound X1.2
Known Proliferation Inhibitor0.5
Inactive Control>100

Conclusion: A Multi-Pronged Approach to Confident Hit Validation

The orthogonal validation of a hit compound is a critical and indispensable phase in the drug discovery process. By systematically employing a battery of mechanistically diverse assays, researchers can build a robust body of evidence to support the on-target activity of a compound like 3-Cyclopentyl-1-methyl-4-nitro-1H-pyrazol-5-amine. A successful outcome from this rigorous validation cascade, demonstrating direct target binding, cellular target engagement, modulation of the relevant signaling pathway, and the desired phenotypic effect, provides the necessary confidence to commit the resources required for the subsequent stages of lead optimization and preclinical development. This methodical and evidence-based approach significantly increases the probability of translating a promising hit into a clinically successful therapeutic.

References

  • Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]

  • INiTS. (2020, November 26). Cell-based test for kinase inhibitors. Retrieved from [Link]

  • Journal of Medicinal Chemistry. (2025, September 12). Target Engagement Assays in Early Drug Discovery. Retrieved from [Link]

  • Technology Networks. (2025, April 24). Phenotypic Screening: A Powerful Tool for Drug Discovery. Retrieved from [Link]

  • ResearchGate. (2026, February 7). Target Engagement Assays in Early Drug Discovery. Retrieved from [Link]

  • Profacgen. Cell-based Kinase Assays. Retrieved from [Link]

  • Chemical Communications (RSC Publishing). Target engagement approaches for pharmacological evaluation in animal models. Retrieved from [Link]

  • Selvita. (2025, December 8). A Practical Guide to Target Engagement Assays. Retrieved from [Link]

  • Oncodesign Services. Phenotypic Screening Services | CRO services. Retrieved from [Link]

  • Biocompare.com. (2024, January 18). A Guide to Enzyme Assay Kits. Retrieved from [Link]

  • Kinase Logistics. Cell-based Kinase Profiling Service. Retrieved from [Link]

  • Longdom Publishing. (2024, December 12). Advances in Enzyme Assays for Biochemical Pathway Analysis and Metabolic Profiling. Retrieved from [Link]

  • BellBrook Labs. (2025, November 14). Enzyme Assays: The Foundation of Modern Drug Discovery. Retrieved from [Link]

  • Wikipedia. Enzyme assay. Retrieved from [Link]

  • Eurofins Discovery. Cell-based Tyrosine Kinase Assays, Detect RTK/CTK Signaling. Retrieved from [Link]

  • Eurofins DiscoverX. Target Engagement Assays. Retrieved from [Link]

  • Broad Institute. (2025, December 9). Small Molecule Hit Identification and Validation. Retrieved from [Link]

  • BPS Bioscience. Enzyme Activity Assays. Retrieved from [Link]

  • Wikipedia. Phenotypic screening. Retrieved from [Link]

  • PMC. Phenotypic screening of compound libraries as a platform for the identification of antibiotic adjuvants. Retrieved from [Link]

  • Creative Biolabs. Orthogonal Assay Service. Retrieved from [Link]

  • AXXAM. From gene to validated and qualified hits. Retrieved from [Link]

  • Revvity Signals. (2022, June 29). Improving Therapeutics Discovery with Orthogonal Assay Data. Retrieved from [Link]

  • MDPI. (2025, September 18). Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][9][11][14]triazin-7(6H)-ones and Derivatives. Retrieved from [Link]

  • PubChemLite. 3-cyclopentyl-1-methyl-1h-pyrazol-5-amine. Retrieved from [Link]

  • PubChem. 1-Cyclopentyl-3-methyl-1H-pyrazol-5-amine. Retrieved from [Link]

  • PMC. (2023, January 17). Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. Retrieved from [Link]

  • MDPI. (2019, December 20). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Retrieved from [Link]

Sources

Validation

A Researcher's Guide to Pyrazole Synthesis: A Comparative Analysis of Key Methodologies

For researchers, scientists, and drug development professionals, the pyrazole scaffold is a cornerstone of medicinal chemistry, forming the backbone of numerous FDA-approved drugs.[1] Its prevalence is due to its ability...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the pyrazole scaffold is a cornerstone of medicinal chemistry, forming the backbone of numerous FDA-approved drugs.[1] Its prevalence is due to its ability to engage in diverse biological interactions, making it a privileged structure in the development of therapeutics for inflammation, cancer, and more.[1] The choice of synthetic route to access varied pyrazole derivatives is therefore a critical decision, impacting yield, purity, cost, and alignment with green chemistry principles.[1]

This in-depth technical guide provides a comparative analysis of the most prominent methods for pyrazole synthesis. We will delve into the mechanistic details, evaluate the pros and cons of each route, and provide supporting experimental data and protocols to inform your synthetic strategy.

Classical Approaches: The Foundation of Pyrazole Synthesis

The most traditional and widely used methods for constructing the pyrazole ring involve the cyclocondensation of a binucleophile, typically hydrazine or its derivatives, with a 1,3-dielectrophilic component.[2]

The Knorr Pyrazole Synthesis: A Timeless Classic

First described in 1883, the Knorr synthesis is arguably the most fundamental method for pyrazole formation.[3][4] It involves the condensation reaction between a hydrazine and a 1,3-dicarbonyl compound, typically under acidic or thermal conditions.[4][5][6]

Mechanism and Regioselectivity: The reaction begins with the nucleophilic attack of a hydrazine nitrogen onto one of the carbonyl carbons.[4] When using an unsymmetrical 1,3-dicarbonyl and a substituted hydrazine, this initial step is crucial as it dictates the final substitution pattern of the pyrazole ring, a concept known as regioselectivity.[4][7] The more nucleophilic nitrogen of the hydrazine generally attacks the more electrophilic (or less sterically hindered) carbonyl carbon.[7][8] This is followed by an intramolecular cyclization and dehydration to yield the aromatic pyrazole.[4][9]

A significant challenge in the Knorr synthesis is the potential formation of two regioisomers, which can be difficult to separate.[7] Reaction conditions, such as solvent and pH, can be optimized to favor the formation of a single, desired isomer.[7]

Mechanism of the Knorr Pyrazole Synthesis

Knorr_Mechanism Start 1,3-Dicarbonyl + Hydrazine Hydrazone Hydrazone/ Enamine Intermediate Start->Hydrazone Condensation (-H₂O) Cyclic Cyclic Hemiaminal Hydrazone->Cyclic Intramolecular Cyclization Pyrazole Pyrazole Cyclic->Pyrazole Dehydration (-H₂O) Dipolar_Cycloaddition Start Diazo Compound (e.g., from Tosylhydrazone) Reaction [3+2] Cycloaddition Start->Reaction Alkyne Alkyne or Alkene Dipolarophile Alkyne->Reaction Intermediate Pyrazoline Intermediate (if alkene is used) Reaction->Intermediate Pyrazole Substituted Pyrazole Reaction->Pyrazole Direct Aromatization Intermediate->Pyrazole Oxidation

Caption: Workflow for pyrazole synthesis via 1,3-dipolar cycloaddition.

Metal-Catalyzed Syntheses

Recent years have seen the emergence of various metal-catalyzed methods for pyrazole synthesis, offering novel reaction pathways and access to previously challenging structures. [10]These reactions often involve transition metals like palladium, copper, or rhodium to facilitate C-N bond formation and cyclization. [11][12]For example, silver-catalyzed reactions of trifluoromethylated ynones with hydrazines have been shown to be an efficient method for producing 3-CF3-pyrazoles. [10]While often highly efficient, these methods may require specialized catalysts and careful optimization. [11]

Comparative Analysis of Synthesis Routes

The selection of an optimal synthetic route depends on several factors, including the desired substitution pattern, availability of starting materials, required scale, and considerations for atom economy and environmental impact. [1]

Synthesis Method Key Reactants General Conditions Yield Range Key Advantages Key Limitations
Knorr Synthesis 1,3-Dicarbonyl, Hydrazine Acid or base catalysis, thermal conditions [13] 70-95% [13] Readily available starting materials, straightforward procedure [13] Potential lack of regioselectivity with unsymmetrical substrates [7][13]
From α,β-Unsaturated Carbonyls α,β-Unsaturated Aldehyde/Ketone, Hydrazine Two-step: pyrazoline formation then oxidation [13] 66-88% [3][13] Wide availability of starting materials (e.g., chalcones) [13] Requires an additional oxidation step, adding complexity [13]
1,3-Dipolar Cycloaddition Diazo Compound (or precursor), Alkyne/Alkyne Surrogate Often base-mediated or thermal, mild conditions [13][14] 70-86% [13] High regioselectivity, atom-economic [13][15] May require in situ generation of reactive intermediates [13]

| Metal-Catalyzed Synthesis | Various (e.g., Ynones, Hydrazines) | Transition-metal catalyst (e.g., Ag, Pd, Rh) [10][11]| Good to excellent [10]| Access to unique/complex structures, high efficiency [10]| Catalyst cost and sensitivity, may require inert atmosphere |

Experimental Protocols

To ensure this guide is a self-validating system, detailed methodologies for two key synthesis routes are provided below.

Protocol 1: Knorr Synthesis of 1,5-Dimethyl-3-phenyl-1H-pyrazole

This protocol is adapted from established procedures for the Knorr synthesis.

Materials:

  • 1-Phenyl-1,3-butanedione (Benzoylacetone)

  • Methylhydrazine

  • Ethanol

  • Glacial Acetic Acid (catalyst)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 1-phenyl-1,3-butanedione (1.0 eq) in ethanol.

  • Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).

  • Add methylhydrazine (1.1 eq) dropwise to the stirred solution. An exothermic reaction may be observed.

  • Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., 30% ethyl acetate/70% hexane). [1]6. Upon completion, allow the mixture to cool to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • Purify the resulting crude product via column chromatography on silica gel to separate the desired regioisomer from any potential side products.

Protocol 2: Synthesis of 3,5-Diphenyl-1H-pyrazole from a Chalcone

This protocol describes the formation of a pyrazole from an α,β-unsaturated ketone, which involves a pyrazoline intermediate followed by oxidation.

Materials:

  • Chalcone (1,3-diphenyl-2-propen-1-one)

  • Hydrazine Hydrate

  • Ethanol

Procedure:

  • Pyrazoline Formation: To a solution of the chalcone (1.0 eq) in ethanol (5 mL) in a round-bottom flask, add hydrazine hydrate (1.2 eq) dropwise. [13]2. Heat the reaction mixture at 80 °C under reflux for 4 hours. [13]Monitor the reaction for the consumption of the starting material by TLC.

  • Oxidation to Pyrazole: Once the pyrazoline formation is complete, cool the mixture. While various oxidizing agents can be used, in many cases, air oxidation upon prolonged heating or workup can suffice, though this can be slow. For a more controlled oxidation, a mild oxidizing agent can be added at this stage.

  • Work-up and Crystallization: Cool the reaction mixture in an ice bath to facilitate the precipitation of the product. [1]5. Collect the solid product by vacuum filtration, wash with cold ethanol, and dry in vacuo.

  • The product can be further purified by recrystallization from ethanol if necessary.

Conclusion

The synthesis of the pyrazole core is a well-established yet evolving field. The classical Knorr synthesis and reactions of α,β-unsaturated carbonyls remain highly relevant and effective, particularly for large-scale synthesis where cost and simplicity are paramount. However, for applications demanding high purity and specific substitution patterns, modern methods like 1,3-dipolar cycloadditions offer unparalleled regiocontrol. The continued development of metal-catalyzed approaches further expands the toolkit, enabling the synthesis of novel and complex pyrazole-containing molecules. A thorough understanding of the mechanisms, advantages, and limitations of each route is essential for any researcher aiming to leverage the power of the pyrazole scaffold in their work.

References

  • Benchchem. A Head-to-Head Comparison of Pyrazole Synthesis Methods: A Guide for Researchers.
  • Elguero, J., Goya, P., & Jagerovic, N. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC.
  • Giradkar, V. Knorr Pyrazole Synthesis (M. Pharm). Slideshare.
  • Benchchem. A Comparative Guide to Alternative Pyrazole Synthesis Methods Beyond Ynones.
  • Benchchem. Technical Support Center: Managing Regioselectivity in Substituted Pyrazole Synthesis.
  • J&K Scientific LLC. Knorr Pyrazole Synthesis.
  • Fox, J. M., et al. (2017). 1,3-Dipolar Cycloaddition with Diazo Groups: Noncovalent Interactions Overwhelm Strain. PMC.
  • Name-Reaction.com. Knorr pyrazole synthesis.
  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review.
  • Padwa, A., et al. (2010). Synthesis of pyrazoles through catalyst-free cycloaddition of diazo compounds to alkynes. Green Chemistry (RSC Publishing).
  • IntechOpen. (2022). Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications.
  • Reddy, P. P., et al. (2017). Synthesis of Functionalized Pyrazoles via 1,3-Dipolar Cycloaddition of α-Diazo-β-ketophosphonates, Sufones and Esters with Electron-Deficient Alkenes. PubMed.
  • Kong, Y., Tang, M., & Wang, Y. (2014). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Chemistry Portal.
  • Benchchem. Knorr Pyrazole Synthesis: A Detailed Protocol for the Preparation of Substituted Pyrazoles.
  • Chem Help Asap. Knorr Pyrazole Synthesis.
  • The Royal Society of Chemistry. (2017). Knorr Pyrazole Synthesis of Edaravone.
  • Beilstein Journals. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps.
  • MDPI. (2024). Recent Developments in the Metal-Catalyzed Synthesis of Nitrogenous Heterocyclic Compounds.
  • Organic Chemistry Portal. Pyrazole synthesis.

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Safety & Regulatory Compliance

Safety

Comprehensive Safety and Disposal Protocol for 3-Cyclopentyl-1-methyl-4-nitro-1H-pyrazol-5-amine

As drug development increasingly relies on highly functionalized heterocyclic building blocks, laboratory safety protocols must evolve to address their complex physicochemical properties. 3-Cyclopentyl-1-methyl-4-nitro-1...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development increasingly relies on highly functionalized heterocyclic building blocks, laboratory safety protocols must evolve to address their complex physicochemical properties. 3-Cyclopentyl-1-methyl-4-nitro-1H-pyrazol-5-amine (CAS: 1710854-26-4) is a versatile intermediate frequently utilized in the synthesis of kinase inhibitors and other targeted therapeutics. However, the convergence of a nitro group and a primary amine on a pyrazole core presents unique energetic, toxicological, and environmental hazards.

As a Senior Application Scientist, I have designed this self-validating guide to provide researchers with the mechanistic reasoning and step-by-step logistical procedures required to handle, contain, and dispose of this compound safely.

Physicochemical Hazard Assessment: The Causality of Risk

To safely handle and dispose of any chemical, one must first understand the structural mechanisms driving its reactivity. The hazards of 3-Cyclopentyl-1-methyl-4-nitro-1H-pyrazol-5-amine are dictated by three distinct functional domains:

  • The Nitroheterocycle Core (Energetic Potential): The incorporation of a nitro group (-NO₂) onto the pyrazole ring introduces significant electron-withdrawing properties, making the molecule a high-energy compound. Under extreme thermal stress or shock, [1]. While the bulky cyclopentyl group provides some steric stabilization, the energetic potential remains a critical logistical factor during thermal disposal.

  • The Primary Amine (Toxicity and Reactivity): The -NH₂ group acts as a nucleophile and a base. Aromatic and heterocyclic amines are known skin and eye irritants. More importantly, systemic absorption can lead to methemoglobinemia—a condition where the amine oxidizes the Fe²⁺ in hemoglobin to Fe³⁺, severely impairing oxygen transport.

  • Environmental Persistence: Pyrazole derivatives, particularly those heavily substituted with halogens or nitro groups, exhibit high aquatic toxicity and resist standard biological degradation in wastewater systems. Drain disposal is strictly prohibited.

Quantitative Data Summary
Property / ParameterSpecification / Value
Chemical Name 3-Cyclopentyl-1-methyl-4-nitro-1H-pyrazol-5-amine
CAS Registry Number 1710854-26-4
Molecular Formula C₉H₁₄N₄O₂
Molecular Weight 210.24 g/mol
Primary Hazards Toxic, Irritant, Aquatic Hazard, Energetic Potential
Recommended Storage 2–8°C, tightly sealed, protected from light [2]
Incompatible Materials Strong oxidizers, reducing agents, strong acids
Optimal Disposal Method High-temperature incineration with alkaline NOx scrubbing

Operational Safety & Spill Response Workflow

When a spill occurs, immediate containment is required to prevent aerosolization of the powder or environmental leaching of solutions. The following protocol ensures a closed-loop, self-validating decontamination process.

Step-by-Step Spill Containment Protocol
  • Evacuate and Assess: Immediately isolate the spill area. Ensure laboratory chemical hoods are functioning at maximum capacity to capture any aerosolized particulates.

  • Donning PPE: Equip double-layered nitrile or neoprene gloves, a flame-resistant laboratory coat, and tightly sealed chemical safety goggles. If the spill occurs outside a ventilated enclosure and involves fine powder, a NIOSH-approved N95 or P100 particulate respirator is mandatory [3].

  • Dry Spill Containment (Anti-Aerosolization): Do not dry-sweep the powder. Mechanical sweeping generates toxic aerosols and introduces friction, which can be hazardous for nitro compounds. Instead, gently cover the powder with an inert, absorbent pad lightly dampened with a compatible organic solvent (e.g., isopropanol) to weigh down the dust.

  • Liquid Spill Containment: Surround the spill with universal chemical absorbents (e.g., diatomaceous earth or vermiculite). Causality Note: Avoid using combustible organic absorbents like sawdust, as the nitro group can act as an oxidizer under specific conditions.

  • Chemical Decontamination: Wipe the surface inward from the edges to prevent spreading. Wash the decontaminated area with a mild detergent and water.

    • Critical Safety Warning: Do not use sodium hypochlorite (bleach) for decontamination. The primary amine will react rapidly with hypochlorite to form highly toxic, volatile, and unstable chloramine gases.

  • Waste Packaging: Transfer all used absorbents, wipes, and contaminated PPE into a high-density polyethylene (HDPE) hazardous waste container.

Comprehensive Disposal Routing

The disposal of nitroheterocycles requires strict adherence to environmental regulations. Because of the nitrogen-rich nature of the molecule (four nitrogen atoms per molecule), improper destruction will result in severe atmospheric pollution.

Step-by-Step Disposal Protocol
  • Waste Segregation: Store the sealed HDPE waste containers in a designated hazardous waste accumulation area. Strictly segregate this waste from strong acids, bases, and oxidizing agents. Causality Note: The amine group can react exothermically with acids, while the nitro group is highly sensitive to reducing agents [3].

  • Labeling: Label the container clearly: "Hazardous Chemical Waste: Toxic/Reactive Nitroheterocycle (Contains 3-Cyclopentyl-1-methyl-4-nitro-1H-pyrazol-5-amine)."

  • Contractor Hand-off: Transfer the waste exclusively to a licensed environmental disposal contractor equipped to handle energetic and toxic materials.

  • Thermal Destruction (Incineration): The only scientifically acceptable method of final disposal is high-temperature incineration (>1000°C).

    • The Scrubber Requirement: The contractor's facility must employ an afterburner and an alkaline scrubber. Combusting nitro and amine groups generates hazardous nitrogen oxide (NOx) gases. The alkaline scrubber is required to chemically neutralize these exhaust gases into harmless salts before environmental release, ensuring a zero-emission destruction cycle.

Disposal Workflow Visualization

G A 3-Cyclopentyl-1-methyl-4-nitro- 1H-pyrazol-5-amine Waste B Solid Waste (Contaminated PPE/Absorbents) A->B Dry Spills C Liquid Waste (Organic Solvents) A->C Solutions D Segregation (Isolate from Acids/Oxidizers) B->D C->D E Licensed Hazardous Waste Contractor D->E Transport F High-Temperature Incineration (>1000°C) E->F Thermal Destruction G Alkaline Scrubber (Neutralizes NOx Gases) F->G Combustion Exhaust H Safe Environmental Exhaust G->H Clean Air

Workflow for the safe containment, segregation, and thermal destruction of nitroheterocyclic waste.

References

  • Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism. Journal of Applied Toxicology. Available at:[Link]

  • Working with Chemicals - Prudent Practices in the Laboratory. National Research Council / NCBI Bookshelf. Available at:[Link]

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